molecular formula C9H11ClN2 B1592919 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 886365-62-4

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No.: B1592919
CAS No.: 886365-62-4
M. Wt: 182.65 g/mol
InChI Key: LHFVXYGUIKBUII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a useful research compound. Its molecular formula is C9H11ClN2 and its molecular weight is 182.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

9-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-8-3-1-2-7-6-11-4-5-12-9(7)8/h1-3,11-12H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFVXYGUIKBUII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(CN1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649650
Record name 9-Chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886365-62-4
Record name 9-Chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthesis of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine: A Technical Guide

The Synthesis of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine: A Technical Guide

Introduction

The 1,4-benzodiazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine is a key intermediate in the synthesis of various pharmacologically active compounds. This technical guide provides an in-depth exploration of a robust and well-documented synthetic pathway to this important molecule, designed for researchers, scientists, and drug development professionals. The presented synthesis is a multi-step process commencing from readily available starting materials and proceeding through key intermediates, including 2-amino-5-chlorobenzophenone and 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one.

Strategic Overview of the Synthesis Pathway

The synthesis of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine can be logically divided into four principal stages:

  • Formation of the Benzophenone Core: Synthesis of the key intermediate, 2-amino-5-chlorobenzophenone.

  • Acylation of the Amino Group: Introduction of a chloroacetyl moiety to the aminobenzophenone.

  • Benzodiazepine Ring Formation: Intramolecular cyclization to form the seven-membered lactam ring.

  • Lactam Reduction: Complete reduction of the amide functionality to yield the target tetrahydrobenzodiazepine.

This pathway is advantageous due to the well-established chemistry at each step and the commercial availability of the initial precursors.

Detailed Synthesis Pathway

Part 1: Synthesis of 2-amino-5-chlorobenzophenone

The synthesis of the crucial intermediate, 2-amino-5-chlorobenzophenone, can be efficiently achieved via a two-step process starting from p-chloronitrobenzene and benzyl cyanide. This method involves the formation of a benzisoxazole intermediate, which is subsequently reduced.

Step 1a: Synthesis of 5-chloro-3-phenyl-2,1-benzisoxazole

The initial step involves the base-catalyzed condensation of p-chloronitrobenzene with benzyl cyanide (phenylacetonitrile) to form 5-chloro-3-phenyl-2,1-benzisoxazole.[2]

  • Reaction Principle: The reaction proceeds via a nucleophilic attack of the carbanion generated from benzyl cyanide on the electron-deficient aromatic ring of p-chloronitrobenzene, followed by intramolecular cyclization. The use of a strong base like sodium hydroxide in a suitable solvent such as ethanol facilitates this transformation.[2] Some protocols have incorporated sonication and microwave heating to enhance reaction rates and yields.[2]

Step 1b: Reductive Cleavage to 2-amino-5-chlorobenzophenone

The 5-chloro-3-phenyl-2,1-benzisoxazole intermediate is then subjected to reductive cleavage to yield 2-amino-5-chlorobenzophenone. A common and effective method for this transformation is the use of iron powder in the presence of an acid.[3]

  • Causality of Experimental Choice: Iron powder in an acidic medium (like hydrochloric acid in toluene) is a cost-effective and chemoselective reducing agent for this transformation. It preferentially reduces the N-O bond of the isoxazole ring without affecting the carbonyl group of the benzophenone.[3][4] This selectivity is crucial to avoid the formation of the corresponding alcohol as a byproduct.[4]

Synthesis_Part1p_chloronitrobenzenep-Chloronitrobenzenebenzisoxazole5-Chloro-3-phenyl-2,1-benzisoxazolep_chloronitrobenzene->benzisoxazoleNaOH, EthanolMicrowave/Ultrasound[2]benzyl_cyanideBenzyl Cyanidebenzyl_cyanide->benzisoxazoleaminobenzophenone2-amino-5-chlorobenzophenonebenzisoxazole->aminobenzophenoneFe, HCl, TolueneReflux[3]

Part 2: Synthesis of 2-(2-chloroacetamido)-5-chlorobenzophenone

The second stage of the synthesis involves the acylation of the amino group of 2-amino-5-chlorobenzophenone with chloroacetyl chloride.

  • Reaction Principle: This is a standard nucleophilic acyl substitution reaction where the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically carried out in an inert solvent like toluene or ethyl acetate.[5][6] The presence of a base is generally not required as the starting amine can act as a proton scavenger, although its inclusion can sometimes improve yields by neutralizing the HCl byproduct.

Synthesis_Part2aminobenzophenone2-amino-5-chlorobenzophenonechloroacetamido2-(2-chloroacetamido)-5-chlorobenzophenoneaminobenzophenone->chloroacetamidoToluene or Ethyl Acetate[5][6]chloroacetyl_chlorideChloroacetyl Chloridechloroacetyl_chloride->chloroacetamido

Part 3: Cyclization to 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one

The penultimate step is the intramolecular cyclization of 2-(2-chloroacetamido)-5-chlorobenzophenone to form the seven-membered benzodiazepine ring.

  • Experimental Rationale: This cyclization is typically achieved by reaction with a source of ammonia. Hexamethylenetetramine in the presence of a solvent like methanol or ethanol serves as a convenient in situ source of ammonia.[7] The reaction proceeds via an initial nucleophilic substitution of the primary chloride by ammonia, followed by an intramolecular condensation of the newly formed amine with the ketone carbonyl, leading to the formation of the imine, which is part of the final lactam structure. Microwave-assisted synthesis has been shown to significantly reduce reaction times for this step.[6]

Synthesis_Part3chloroacetamido2-(2-chloroacetamido)-5-chlorobenzophenonebenzodiazepinone7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-onechloroacetamido->benzodiazepinoneHexamethylenetetramineMethanol/Water, Microwave[6][7]

Part 4: Reduction to 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

The final step is the complete reduction of the lactam (amide) functionality in 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one to the corresponding amine.

  • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides and lactams to amines.[8][9] Unlike milder reducing agents such as sodium borohydride, LiAlH₄ is strong enough to effect this transformation.[9] The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (THF) or diethyl ether.[10]

  • Mechanism Insight: The reduction mechanism involves the nucleophilic addition of a hydride ion from the AlH₄⁻ complex to the carbonyl carbon of the lactam. The resulting intermediate then undergoes further reduction and subsequent workup to yield the final saturated heterocyclic amine. Careful control of the reaction conditions, particularly temperature and the exclusion of moisture, is critical for a successful and safe reduction.[10]

Synthesis_Part4benzodiazepinone7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-onefinal_product9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepinebenzodiazepinone->final_product1. LiAlH4, Anhydrous THF2. Aqueous Workup[8][10]

Experimental Protocols

Protocol 1: Synthesis of 2-amino-5-chlorobenzophenone

This protocol is adapted from methodologies involving the formation and reduction of a benzisoxazole intermediate.[2][3]

  • Step 1a: 5-chloro-3-phenyl-2,1-benzisoxazole: In a suitable reaction vessel, combine p-chloronitrobenzene (1 eq.), benzyl cyanide (1.1 eq.), and ethanol. To this mixture, add a solution of sodium hydroxide (1.5 eq.) in ethanol. The reaction mixture can be stirred at room temperature or gently heated under reflux until completion (monitored by TLC). Alternatively, microwave irradiation can be employed to accelerate the reaction.[2] Upon completion, the mixture is poured into water, and the precipitated solid is filtered, washed with water, and dried to yield 5-chloro-3-phenyl-2,1-benzisoxazole.

  • Step 1b: 2-amino-5-chlorobenzophenone: To a mixture of 5-chloro-3-phenyl-2,1-benzisoxazole (1 eq.) and iron powder (3-4 eq.) in toluene, add concentrated hydrochloric acid dropwise. Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).[3] After cooling, the reaction mixture is filtered to remove iron salts. The filtrate is washed with a basic aqueous solution (e.g., sodium bicarbonate), followed by water. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-(2-chloroacetamido)-5-chlorobenzophenone

This protocol is based on standard acylation procedures.[5][6]

  • Dissolve 2-amino-5-chlorobenzophenone (1 eq.) in ethyl acetate.

  • Cool the solution in an ice bath and add chloroacetyl chloride (1.1 eq.) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

  • Monitor the reaction by TLC. Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent like ethanol to yield 2-(2-chloroacetamido)-5-chlorobenzophenone.

Protocol 3: Synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one

This protocol utilizes a microwave-assisted cyclization for improved efficiency.[6]

  • In a microwave-safe reaction vessel, combine 2-(2-chloroacetamido)-5-chlorobenzophenone (1 eq.), hexamethylenetetramine (2.2 eq.), and ammonium chloride (4.5 eq.) in a mixture of methanol and water.

  • Seal the vessel and irradiate in a microwave synthesizer at a controlled temperature (e.g., 80°C) for a short duration (e.g., 2-6 minutes).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and add water to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry to obtain 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one.

Protocol 4: Synthesis of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

This is a general protocol for the LiAlH₄ reduction of a lactam.[8][10] Caution: LiAlH₄ reacts violently with water and protic solvents. This reaction must be carried out under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).

  • In a dry, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a suspension of LiAlH₄ (excess, typically 2-3 eq.) in anhydrous THF.

  • Dissolve 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (1 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C.

  • After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • The resulting granular precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography or crystallization.

Quantitative Data Summary

StepStarting Material(s)Key Reagent(s)Typical YieldReference(s)
1a p-Chloronitrobenzene, Benzyl CyanideNaOH, EthanolGood to High[2]
1b 5-chloro-3-phenyl-2,1-benzisoxazoleFe, HClHigh[3]
2 2-amino-5-chlorobenzophenoneChloroacetyl chloride~89-93%[5]
3 2-(2-chloroacetamido)-5-chlorobenzophenoneHexamethylenetetramine~90%[6]
4 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-oneLiAlH₄Variable, typically moderate to good[8][9]

Conclusion

The synthesis of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine presented herein is a reliable and scalable pathway that relies on well-understood chemical transformations. The strategic use of a benzisoxazole intermediate for the construction of the core aminobenzophenone structure, followed by a robust acylation-cyclization sequence and a final powerful reduction, provides an efficient route to this valuable synthetic intermediate. The provided protocols offer a solid foundation for laboratory-scale synthesis, with opportunities for optimization based on specific research needs and available equipment. Adherence to safety protocols, particularly during the final reduction step, is paramount for a successful outcome.

References

  • PrepChem. (n.d.). Synthesis of 2-amino-5-chlorobenzophenone. Retrieved from [Link]

  • Patsnap. (2018). Synthesis method of 2-amino-5-chlorobenzophenone. Eureka. Retrieved from [Link]

  • Patsnap. (2018). Preparation method of 2-amino-5-chlorobenzophenone. Eureka. Retrieved from [Link]

  • Google Patents. (n.d.). CN105461576A - Synthetic method of Oxazolam drug intermediate 2-amino-5-chlorobenzophenone.
  • Google Patents. (n.d.). CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone.
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). Retrieved from [Link]

  • Google Patents. (n.d.). CN105541653A - A synthetic method of a diazepam drug intermediate 2-chloroacetamido-5-chlorobenzophenone.
  • Pharmaffiliates. (n.d.). CAS No : 719-64-2 | Product Name : 5-Chloro-3-phenyl-2,1-benzisoxazole. Retrieved from [Link]

  • Google Patents. (n.d.). US3852270A - Process for the preparation of 7-chloro-5-phenyl-3h-1,4-benzodiazpine-2-(1h)one.
  • Google Patents. (n.d.). CN116023342B - Preparation method of high-purity clonazepam.
  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

  • Google Patents. (n.d.). US3996209A - Process for preparing benzodiazepines.
  • ResearchGate. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN104230727A - Synthesis technology for producing 2-amino-5-chlorobenzophenone by reducing isoxazole through iron powder.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Reddit. (2024). Reduction with Lithium Aluminium Hydride (LAH). r/chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one-4-oxide. Retrieved from [Link]

  • Acta Scientific. (2022). Energy Efficient Synthesis of Various Pharmaceutically Important Benzodiazepin-2-ones Using Microwave Synthesizer. Retrieved from [Link]

physicochemical properties of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

Foreword: Charting the Course for a Novel Benzodiazepine Analog

In the landscape of medicinal chemistry and drug development, the benzodiazepine scaffold remains a privileged structure, serving as the foundation for a multitude of therapeutic agents.[3][4] The compound 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine represents a specific, lesser-documented analog within this vast chemical family. As with any novel or sparsely characterized molecule, a thorough and rigorous evaluation of its fundamental physicochemical properties is not merely a perfunctory exercise; it is the foundational step upon which all subsequent preclinical and clinical development is built. These properties—solubility, lipophilicity, and ionization state—govern a molecule's journey through the body, dictating its absorption, distribution, metabolism, excretion, and ultimately, its therapeutic efficacy and safety profile.[5][6]

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for the characterization of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine. We will move beyond a simple recitation of data points, instead focusing on the causality behind experimental choices and presenting robust, self-validating protocols. This document serves as both a repository of known information and a detailed operational manual for the essential experiments required to fully elucidate the physicochemical identity of this compound.

Core Molecular Attributes and Identification

Before delving into complex experimental analyses, it is critical to establish the fundamental identity of the molecule. This foundational data serves as the reference point for all subsequent measurements. The subject of this guide is identified by its chemical structure and internationally recognized identifiers.

Table 1: Core Identification of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

PropertyValueSource(s)
IUPAC Name 9-Chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepineN/A
CAS Number 886365-62-4 (Free Base)[2][7]
1159823-84-3 (Dihydrochloride Salt)[8]
Molecular Formula C₉H₁₁ClN₂[2][7]
Molecular Weight 182.65 g/mol (Free Base)[2][7]
255.57 g/mol (Dihydrochloride Salt)[8][9]
Canonical SMILES C1NCCNC2=C(C=CC=C21)ClN/A
InChI Key JLHZTGCPIGPAHU-UHFFFAOYSA-N[8]

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is arguably one of the most critical early-stage physicochemical parameters. Insufficient solubility is a primary cause of failure for promising drug candidates, as a compound must dissolve in the gastrointestinal fluid to be absorbed into circulation.[10] For benzodiazepines, solubility can vary significantly based on minor structural changes and the pH of the medium.

Significance in Drug Development

The solubility of a compound directly influences its dissolution rate and, consequently, its bioavailability.[11] Low solubility can lead to poor absorption, high inter-subject variability, and an inability to formulate effective intravenous dosage forms. Therefore, determining the thermodynamic and kinetic solubility under various conditions (especially pH) is a mandatory early-stage assessment.[10][12]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The "shake-flask" method, as described by Higuchi and Connors, remains the gold standard for determining thermodynamic equilibrium solubility due to its reliability, particularly for compounds with low solubility.[11]

Methodology:

  • Preparation: Prepare a series of buffered aqueous solutions across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • Addition of Compound: Add an excess amount of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine to a known volume of each buffer in separate, sealed vials. The presence of undissolved solid material at the end of the experiment is essential to ensure saturation.

  • Equilibration: Agitate the vials in a constant-temperature shaker bath (typically 25°C or 37°C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved material.

  • Sampling and Analysis: Carefully withdraw an aliquot from the supernatant of each vial, ensuring no solid particles are transferred. The concentration of the dissolved compound is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12][13]

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare pH Buffers (2.0, 4.5, 6.8, 7.4) B Add Excess Compound to Vials A->B C Equilibrate (24-72h @ 37°C) B->C D Phase Separation (Centrifuge) C->D E Sample Supernatant D->E F Quantify via HPLC-UV E->F G Determine Solubility (mg/mL or µM) F->G

Caption: Workflow for Shake-Flask Solubility Determination.

Lipophilicity (LogP): Balancing Permeability and Potency

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ability to cross biological membranes, including the intestinal wall and the blood-brain barrier. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[14]

The Role of LogP in Medicinal Chemistry

The LogP value influences nearly every aspect of pharmacokinetics. While a certain degree of lipophilicity is required for membrane permeability, excessively high LogP values can lead to poor aqueous solubility, increased metabolic clearance, and non-specific binding to proteins and tissues.[15] For central nervous system (CNS) agents like many benzodiazepines, a LogP value typically in the range of 2-4 is often targeted to facilitate passage across the blood-brain barrier.[16]

Experimental Protocol: LogP Determination via HPLC

While the shake-flask method can be used, a reversed-phase HPLC (RP-HPLC) method is often faster and requires less material, making it suitable for early-stage screening.[15][17] This method correlates the retention time of a compound on a hydrophobic stationary phase with the retention times of known standards with established LogP values.

Methodology:

  • System Preparation: Use an RP-HPLC system with a C18 column. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

  • Calibration: Prepare a set of standard compounds with well-documented LogP values that bracket the expected LogP of the test compound. Inject each standard individually and record its retention time (t_R).

  • Calibration Curve: Plot the known LogP values of the standards against their corresponding log k' values, where k' (retention factor) is calculated as: k' = (t_R - t_0) / t_0, with t_0 being the column dead time. This creates a linear calibration curve.

  • Sample Analysis: Dissolve the 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine in the mobile phase and inject it into the HPLC system under the identical conditions used for the standards. Record its retention time.

  • LogP Calculation: Calculate the log k' for the test compound and interpolate its LogP value from the linear regression equation of the calibration curve.

G cluster_cal Calibration cluster_sample Sample Analysis A Inject LogP Standards B Record Retention Times (tR) A->B C Calculate log k' B->C D Generate Calibration Curve (LogP vs. log k') C->D H Interpolate LogP Value D->H E Inject Test Compound F Record Retention Time (tR) E->F G Calculate log k' F->G G->H

Caption: HPLC-based Workflow for LogP Determination.

Ionization Constant (pKa): The pH-Dependent Switch

Most drugs are weak acids or bases, and their ionization state changes with pH. The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[18] For 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine, the two nitrogen atoms in the diazepine ring are expected to be the primary ionizable centers, making it a basic compound.

Impact of pKa on Drug Behavior

The pKa dictates the charge of a molecule in different biological compartments.[1] The neutral form of a drug is generally more lipophilic and better able to cross cell membranes, while the ionized form is typically more water-soluble.[10] Therefore, knowing the pKa is essential for predicting absorption in the varying pH environments of the gut, as well as for developing stable, soluble formulations.[19]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and direct method for determining the pKa of soluble compounds.[19][20] It involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added incrementally.

Methodology:

  • Solution Preparation: Accurately weigh and dissolve a sample of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine in a solution of known ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1 mM).[20]

  • Initial pH Adjustment: As the compound is basic, the starting solution is first acidified by adding a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure all basic groups are fully protonated.[19]

  • Titration: Place the solution in a temperature-controlled vessel with a calibrated pH electrode and a magnetic stirrer. Incrementally add a standardized strong base (e.g., 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[20] This point can be precisely identified from the first derivative of the titration curve.

Structural and Spectroscopic Characterization

Confirming the chemical structure and purity of a compound is a non-negotiable step. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstone techniques for this purpose.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation patterns.[21] For halogenated compounds, MS is particularly informative.

Expected Observations: The presence of a single chlorine atom in 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺). Chlorine has two stable isotopes, ³⁵Cl (≈75% abundance) and ³⁷Cl (≈25% abundance). This will produce two peaks in the mass spectrum: a molecular ion peak (M⁺) and an "M+2" peak, separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[22][23][24] This isotopic signature is a powerful diagnostic tool for confirming the presence of one chlorine atom.

General Protocol (LC-MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatography: Inject the sample into an HPLC system to separate it from any impurities.

  • Ionization: The eluent from the HPLC is directed to the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI). ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

  • Mass Analysis: The ions are guided into a mass analyzer (e.g., Quadrupole or Time-of-Flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation: The detector records the abundance of ions at each m/z value, generating a mass spectrum that will show the [M+H]⁺ and [M+H+2]⁺ peaks in the characteristic 3:1 ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous structure confirmation.[25][26] Both ¹H NMR and ¹³C NMR spectra would be required for a full characterization.

Expected Observations:

  • ¹H NMR: The spectrum will show distinct signals for the aromatic protons on the benzene ring and the aliphatic protons on the seven-membered diazepine ring. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals will be unique to the specific arrangement of atoms in the molecule.

  • ¹³C NMR: The spectrum will show a signal for each unique carbon atom in the molecule, providing a "carbon count" and information about their chemical environment (aromatic, aliphatic, etc.).

General Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O if using a salt form) in an NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H spectrum. Following this, acquire the broadband proton-decoupled ¹³C spectrum. Further 2D NMR experiments like COSY and HSQC can be run to confirm proton-proton and proton-carbon connectivities, respectively.[25]

  • Spectral Analysis: Process the data (Fourier transform, phasing, and baseline correction) and analyze the resulting spectra to assign each signal to a specific proton or carbon in the proposed structure, confirming its identity and purity.

Summary and Conclusion

The physicochemical profile of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine, while not extensively documented in public literature, can be thoroughly established through a series of standardized and robust experimental protocols. The determination of its solubility, lipophilicity (LogP), and ionization constant (pKa) are critical first steps that provide invaluable insights into its potential as a drug candidate. These parameters, in conjunction with definitive structural confirmation by mass spectrometry and NMR, form the bedrock of a successful drug discovery program. The methodologies outlined in this guide provide a clear and actionable framework for researchers to generate the high-quality, reliable data needed to advance the scientific understanding and potential therapeutic application of this and other novel chemical entities.

References

  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). scibg.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLucGRnJwEDEWHXRO2FAwEznPfEsPbVuUbtFPiQhrQlIYuA4zmKp83TC0XRY7O-RSE0_yq_6osusXqgFPqXUaj99ND_lf9gSg-iMstTa0NrtEkxDDh-6Lnf0pXkxLgnhRHcLBxR-zkFd6yyjE89cgWtpwgqhiew-k=]
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds - Benchchem. (n.d.). benchchem.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMOA20jZW06qpfF0NWFFmWhhT-kifRSowMdyV0GAeKISVLqN-XVLlMM631j027VL3ZyED3js0k31YYt0fl5YHTaf_os6pYUbKd8NIcibTi_BakCYJBWOUTvV-TRzTf2sJkDptTjpMY9iEuwmbN3Dja-vqBOr1WnP6N55uOUos7q4CZtXUTXoZdx9az96Ykd2kH_q04sMBatnn5Zbdxp6ioZT4vDuuMU1MO8zvMPRItqEGuHY3t_GTO6YG5B6EhSPAMyA==]
  • 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine 2HCl - Echemi. (n.d.). echemi.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXUfdDZZdwffzdB7e7xVNony_nsiHqFa9KhpfZ8TT-86gZedd2sarjqw2Ofkb7O4ukdnTuiPcuWNHhqcIHX7n0nFDTlyK85ELhEPagfRmA6iXJ1fDs2XaEY5m9Tr9AjEAMkrR6W0R4I7AhpvIzi6gN3QSwhFytZE6-mFsjLar4IMqdPvuBvXaPZo-6G0TerITz18sbgApAVJ8FuSw2TEytaJnG]

  • 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine, CAS 886365-62-4 | SCBT. (n.d.). scbt.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHv5ZpngefONbgYTfvkg56OrQ3QcaC7VVKgRc4PNUC1CD4ILsUyeshmJ_kFMYi5t6LjeC-FepsSm8IOw7jeeoHXxCKIh_h2C-627NrBp9veox12YGX0TQT7UbXepWA5_h_323gOw2IGyDpU7ZQQqMSnPxDTeFsiXplkDQNVTp1AnwoFoFWpfB1LDSyE30gKhw==]

  • Organic Compounds Containing Halogen Atoms. (2020, August 22). Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRbmSUQXulesbIc5pD-HteRJkeIrj_JEMG6MRXs_w59-bwGTJUhwS0MYYWJz5sjSOukbV0pcHlFzWQrv8kkFREH7wIJ6rDcwxBDIgC9fvQ_Nm5PcsSbeHWFQXKyA7mePGjVc6a0ZXu2RdgdmtvlRxGgYX6IVC72SORrF5vC-oPYLfFz4k6hNfTQ1WIs-dIHAMR9Y2AM5IXbnCFPOj9s7sspEd7-jOGXHx8iZ13IUpL-Fs35m3O5WHIfEZMh1uH66ZMs0Rrv4A_E6qJR-ObroRGMCxqOchWbJkqWmsjH7JLbgVU7Ic37cXw-jW--PdjTMw=]
  • Physicochemical data for various benzodiazepines. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjj82lPUGD_8gqG43peKb6bpoOprahmahDsb_7xSLxxMsQulcyjZRb98bkjunFXzLQ6_ySaVxGzCsCCN20RzXGNoMlpEK5QroS7sreVyt3g7G8eLHSQEmgi0Pfq43gYRe0LOtlPgtfXZ-9iR3Ja10MKTWqoDYwQPCJvKYjRqR4Fo-CyFohshAi3mNmx4vKdUUMjlC8nM2IjAzKTkAj]
  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). creative-bioarray.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGhBHiVK96umiGuSsB-kPBnnDXyfjKpsaNucxszJW45fTtRcoO7r4o-ILSt4ueV42fu3F3-oEbn7vWfmLfs8xJrOMb5hp1R-JFfJnyW-n308yel1paip_c2ONDmyRSELmQXGZCvp32h6h2-lD0SnB7KXQ9fDIvluWrfA9nK49szWO1NAEz2h-fmPKMFS8Enp3nmaztlgjIKubCMmtI4PYucx87gA==]
  • 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine. (n.d.). axxora.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5HlDbZ6Ax3IGqy4B4ZfUF1o0kjeu193A4k32g3J7BJTHLF-5VFoXpCm86r7rU_MEPv3c94UsJ7JtH9M5lCykZLFa5f2wUr8aVjFPSjwuonXHbI6hWBson8vWD0q-P4H_dNZQRkccl0ALk_xolAbT6Ql5UocaHocJmxklnXTZoovoyrdjEBHeZnO-5s2xTkovUbFo-bsiXtxrP4_W2aswnCX41j1L-ZbWwJXbIsiZjJHeq]

  • 4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine - CymitQuimica. (n.d.). cymitquimica.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF04I1JShPGqKKhFZg-bBK3XW7ibdqcFEnmuXdEDI2XhAtVmeXlmJw7LjuonEVV7i503l68JvWrlU2J5AhM2ft1lGA5Hs9YC6mG_Srl7SyR3p5NvG1-HCOqF-BmCWp4Xv16d8fQB3WKinaNO6mCL4YdihaRiz6URe_EUMn7c4UzV8XyGY3Nt88lAoXOtk2wxTCyyIkUCp0PVswKtsppXt-F7XDxktyk7EM=]

  • Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). researchgate.net. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCkdEHoUYO2gE4oeC4ce4G-tlY5dJ89qWQYO3d3SDq76-3v6BEG-0k1db40yiXl24m_TmzaZtSkjrhldD69dP7PnegO1SdWOw61XCN7X1bnjq5gFahgT3yeJw_k_lUnRBXFnAgm7GjjjuArMlT3YEPrX1-cGzslogNb9lpFhkW7AdaVGfsxvhVIfg7xZwGhUiDXfTwOxWg-Wpu3eSjBN0fzu-IJKqEuZIJasuayvxbHYtK]
  • solubility experimental methods.pptx - Slideshare. (n.d.). slideshare.net. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-_Y4IEOMGYIs5xRTGmrdWByjfB_mloPn7ATspIiE8KANSaOws88GQJdlzVJ6_xccxghkJ0_3-dqDzB2xRlmBGPwNRywO2p70Dm9iHfxoVoPZbOOX54jMb7iZxFQt0jzFm8BtKUiXtcEdrcWQvOjjZ-tYZAeJsSo1vHXqXnInsHN-NggYUgthlWkVBXOA=]
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). dergipark.org.tr. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG26uQnTeYXk6UlqAySvX4aBAYdyBOtbtAMNJEBG6HzlYqRtjnGfEjX1JLjjUJpgAsNP0Gn7wF_9n32p8L6HC4giCEDrWtCwTfZ1sKUMUkl_fYQ92QPJe1rIakVFfCZ6rH9f8hvqwft6roDmFtLIN99wFI28g==]
  • pKa and log p determination. (n.d.). slideshare.net. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq5Rr_n8waMqJ5IPZ_QjnOSWo07_S6Rlu2N8whyV0tiWFTI3LXyAUzbpX9a0ojvpGXd698HDxctQFd4_33qBA87iVDDFyYI1m6jR2RUpFqVkkl8Vep3yKp-Af_n2w0_IyHD6VLWWxUV2_A1yge5EcfzzLqV8h0rBdV16RsV2fECbhnBQyP]
  • LogP—Making Sense of the Value - ACD/Labs. (n.d.). acdlabs.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnGeFPHDsT6cx3SmNXi1otMx753KuV3nmq8pB1MfppiZVTEtzaHi2t0Tax9G0kDvsrBA33mRQpRsVusBSlEu1cOpHsfyu9s-L_akRs4rX0TvprYbXDAqcJID_svZt3nZSp4X5IPnaXovOMpR_VxZDCpzTwCCNdG2Ld0moEdJ_tNzRycjtsqxotnXwWJg==]
  • Compound solubility measurements for early drug discovery. (2022, May 31). lifechemicals.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWsxm2jNtbDrmYUEJcgocdwpo8CZMqJs7o8YZYOn1_-TC3yXKlQ7Nq0iFlqkilet4BbA-MhqFG-UTev-2rsDtSwr0rB_X_C7grrbVfSX4VYKI4dGPS33tjXCnYn29cGY-YQWZ6bvqUnJkA2CRfg0HiTbC1bPqRvby8TTT9-DTToYEdP2N-QABoyRdpGNpghlRgeYEVLPOM7Mn5tMEWdBL8CCWZfCMhr1u53LfAWO5m]
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). lup.lub.lu.se. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXaZfRzDrfFYUyn3a-FzcifcelcrDYtb48Z7TbHl8sURbm5txr8grWaZ-M2bBEXX9nIQEDmQd-0BvzoxyJiZEWLw-RpTIV8jBhvnyZi0wSn3qcePiSc5h-PCjp-lFy4PMXvVxFbcqkHYEhs5mZGalSgQkC8Z7v3lw5zeT-yw5_]
  • Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRiZOG6PEQUNtc9GO3QwlPj-HRZvdvMuOkC9n_CNRFKEv7-z_8zxpKSI09IUmZsqraGIM43_OIIwg4TJ8dbjj69ca6n53eN-HuueBZGKbTCYyxkgxPW1Y3djMNoeubDlTPzBXAosp3kAehLZmmFjEpz-Ljs9IAPud9hmL2QULC29vuvGOhs5_hkJANwUM4tZQGe3Puh4_noEKch32ZREhJGJBzJ3LDCc20caCuhfMQzlHhkQni0P7NOwdvp3CSfwkeTtLH9yliT2M5Z7cKEJvmHJk-FCG4BLFqUu4WTcbp5TzWGTXU4vIH2i09fha39o-OKGWIFbdwXm0ymulcUw==]
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). slideshare.net. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUlmKUSb0OyZAAFE6bwaTmzx1EONyrFPRBWN_q4TPzDCg6ipc5PHOegX1hJf31-PGdbq2OriURp2WWf63-v5nYbVRpMsRlLgXdL0JqdQmf3wZZzyTxCkcxdaJn8ks9_QWnXF3_fUxxH6ZkxFxklcTt9rKTeChWZXUUELYBgb3YxkZ2gx4jevXVHSblFv8kGWyTI5o=]
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025, November 7). ijisrs.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxTwnZQUoJMv79jrqWiQD4fugPs3Zg0NaTJYYFPyQ357IIjUKPahDKdyVxyc-EqwM5_SeAMxqi8AXSKn0VlkqKWLhSI_HpJ1WgH4KVoouMk6l5zENSdrBTzW9i_IlOTQckPawYKsCr7uVgRaI3GcdLihqR5T-c19KnWapEWoVxiA==]
  • 4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine - ChemicalBook. (2023, March 15). chemicalbook.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ3exy-y8ZU3edvyOOJ8XXxSzpyaDUJeruV5XPwTrZi3yq-xCk4f72to09lznHwkUlpJHBUq-lGIdcDptmm84sMQCN_hvTyWJrJf_5KJMcoJp-4ka-X5HV_a5hnMq4A_swa24QBcDg0i_SHPYXFRyPMWVr5-M8I7JdSxClRPUG71g=]

  • 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine 2HCl - CymitQuimica. (n.d.). cymitquimica.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO6OJWB7992fLMntTv8efpkD-3V0Ff4Y9psGc-nZrOKxgR6Co0dvxOLO1Hwm7AfJkmwW0wKlgrRNx92wW1XzggYjLSelDSxdgx9d8WSq6KG33TGqtaLyLf3aD0RxNYAheI_0l_8_h1MRnn325TUgVdRmQZPepM5Iw8QJJJ9ORPtYQtrAjASn8w3A0-wd2MP-P3tI_qNaLxKabrkbTdMKE7MwlytHvLmaIHTBmHOC3KpRy315Pz]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). mdpi.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyV5cwGrnCpO68IVAO-deVSvIWWTPxViEB0aCVzqf1r6D8xRW4W7FZ51mSXTHnYne6cUSif5mFCgoos6qb9U-q8TSaZMbHP9XhlLc5IPIDROM5V0-9mHv5a3mN_O5SKUZBwm0kiLK-GcEWAaY4]
  • Mass spectrometry of halogen-containing organic compounds. (2025, August 5). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN8ku-31ISd8LmbdT85TIVshbPaxPEUhUHo0zrPW090WM0dSxMh5IsVog-QC_URgZ3GrI_A8rw55nfHLMcijcjaUDFQThm01sklhoosALGMJJmOPGuTo_Eln6KTDaeeiEnPq3CI3jSPtQgEATxbhfX0e3f8H8uiEOy5xrwz7aMbmMv4WWyQ1xlxa4S90RREHMcffbbbVWbH6UpLLwhiGX8cDjlLRC04Q==]
  • 13C NMR spectra of benzodiazepinones: Application to isomeric structure determination. (1982, March 1). semanticscholar.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwMLeSQgb5OOcO2nY5IJORAIdclSvcOvO1H6Heex7mzRsl9XkO7-dDd1taSWK0kjXyDNYh5i-k4Z_JAiZmnxQxg-m0gUvZGFmci8VOBoMaANYJx_Ey6LIOwOp-GJLOuDgiy5omwfQnQuwrFzc6wBHac5qUd_UGZgraPcdA7A22lldXd8sFAJjaQFHeJUBf0JeN11BAbtHT6ah2RSOwfdxqpG8WCbMJjHlhjH1hwGrG-kiyZvTS0bCj0Dw2r9Pc6CSntkD41HCopQAXBUG6nSZ-fG-SuQ==]
  • Hemi-synthesis of novel chiral benzodiazepine derivatives from Eucalyptus citriodora essential oil: 2D NMR experiments and differential scanning calorimetry study of diastereoisomers. (n.d.). Taylor & Francis Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESUCtLPotpsB-iv-DkB6-_Al0QPstg664DKMiwhNybXh0KCoUr9GZc3UGPAGor-07uL_M-pnp-oajT1UUouZT7FEJP_0ZX13SmpBu0pd7UerEaRuLxq1TE9XWuyG9G8_1bG1CkoydokvNXOfhnVcTJ1TlX6fdICggJyftHkw==]
  • A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. (n.d.). Taylor & Francis Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSSt1OCHoJUqRCYMA8iFPrjxS9k9rKSMhrH9pIbzWfHNEYT2MfmsJbIH4ZZEa3vm8YNFkUHmzDGIqoAP5BFNqDKWdL56cEvaW1e_e5PriioDNm1UmpdBdQUBj-7fUtyBgpyPikHbGmwquEGJP2_m-xEi0Ad7PzlHj3lA20hw==]
  • A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. (2022, August 30). ResearchGate. [https://vertexaisearch.cloud.google.
  • Hydrolysis and Enantiodiscrimination of (R)- and (S)-Oxazepam Hemisuccinate by Methylated β-Cyclodextrins: An NMR Investigation. (2021, October 20). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEnofTi_H9kc9iTUSBSYTHWtg6suL5Am_IgTY58YqmYtgIvxnlZu-D2v9UhOTNIYClnZ9BdIN6K7h6r7FC0ev0S_33eSVl3k4USAdzPJQ_tzhIzDSRemZ0cgttr5GTJGyycXiPBZVBv7rn_aw=]
  • Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. (2019, November 21). YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEywZGpiw2ox7QBt20vTrqU9LTWwIQVL9WQ6CgSUfKIH9YH8gas-p3BSoOyxDnb0EJXYRZ1ALoadYzv8iKdg3T4Gb-RUWllf0PPCq7W92Xf7osmJxWmNZ_fBzdisFvrMsewm4zX3vs=]
  • Medicinal Chemistry 1 - 4th Semester - B Pharmacy Notes - Carewell Pharma. (n.d.). carewellpharma.in. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEED5v26DOJBX2LJn3jSCayhDaFAtZaP22iW6IyS_C0_9sM_auyq3xAR1oPMFVAel1TqepP8Co9aPLkCzJqKbbYuhjVFA1oHFzkecel5BmIns2tu4M-CO0CO2M4q9IjPDUpWqt0_071Xs1IoUdO0iBFObt_0iL3JQltbga_2gcA7jKDeHQJm0s=]
  • Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. (n.d.). ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8CcXNn0nWzozebRV8udFL5tclp_0RDlbMzuJ8e_tWVC6et6z0zrC6ARpk1-Cz-SBLkCY78zmXwFjUAoiSjApdBi8_HcKxlFsKRHFyUx_XZNqpnVWGGC3cbbVCvenvuRlWv-wFxyjuX1k=]
  • Methods for Determination of Lipophilicity. (2022, August 25). encyclopedia.pub. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFd950w4JQ1hQKgBABGtkN1X0Ux9Nu3DMEFUgxY1H7X79P8iPWRcRmpQtyCItvYIl2CS6qUWlOriILtTP-HdXW11DmMYwb2U82psRu-T6XZCOF0uNn9V3dD26zPSj1PNg==]
  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - Helda - University of Helsinki. (2021, August 19). helda.helsinki.fi. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf9XR6qOVZvHYesLd3npBbRAzWPbdmdlF7MYsSgAY8lvHheR8DsM6PsyAwQYNcc4KVrtDhU4T3fuXHf2tBB8XEtFKhugcTlu1j7eTKLwpTSDDQJB_c749_Ly6eJILNu1jyIztMLqV_64OT6C6H6rw6-xCr7c6T86c9iqIz5LKrKIkUgVnhIjt2glKqJvw=]
  • Analytical methodologies for the determination of benzodiazepines in biological samples. (2015, September 10). pubmed.ncbi.nlm.nih.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjOsp9ReG7S0jLrYX-dFvga7wjHWYRbcwh8_EgbIC56BEiHQUp9cJsqKOtJ7hDq3FVTHq4-dAqOkD6FvoCyXqBmF7rMI83Sq_xfQtf89ywEGLNdC65tV7dHPiG_69-qiH7dzVo]
  • A Method for Measuring the Lipophilicity of Compounds in Mixtures of 10. (2025, August 7). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHen62JcfkOcQzdhVZEFu1frvmb5CBXtA3OfsX_lOKk5eqv0k8Zb_cfDbhh-CbHlLAlF8pfQwK_KPer3Aqx0YOllRvZ9mGlEQE-J1PLSIz2TbnSt2CR-CpP_l0pzzv2fOJwgB9GqOObx5ovYcVH9R6U8TXtTByG2ilT6-Pgz58_oUJd4FgRPIZJrNYrZ4ubwSNM8vV8SEpfhIFqHD6Ik6PsligmCN12IBulew7v8vnJKNW-J7Q=]
  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024, July 30). mdpi.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT1SWVbfCZ8CNHj3WGRzn8Pe5v9KGNnL0NrrjyALNJKaRvVNP_mPG_4jRfWBykGxkwjfE7yHDKWeqIeyfmiNyRav6egyCHQI-WcG_jwqjdkcoTEoy0AzWlZVqP-d4mdzWDONA=]
  • 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine - PubChem. (n.d.). pubchem.ncbi.nlm.nih.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNB9gBlZ0PTdkBQQ5JqkQXwYITxYYnAuQvm-0ZyBZew5zjMUGCcI6DZjkRC5tXAV_xCvjkezWdCr2RY5zNAUr3IGZcH47jE1GhRZf_5Zff-RdhKL3NleWsKLAJJFSmY_eSbS_nrBXAaQznYFkTfpdsf3hCyEhVlflqbTjClb9tZotGWZ67p2QPvZEi22I=]
  • Chlorodiazepam | C16H12Cl2N2O | CID 76168 - PubChem. (n.d.). pubchem.ncbi.nlm.nih.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_yShaTqdDA1oC48CNvgJ_7Sn3Vv8h1_mj8iArAoSWGWeRxuZFVd25sHWVFVeQoPDIXMx_07TyBWMy1Yvg8c3akbdKLZqbjRAEDT7WVxWuJ1x0k9Y3Nl72fPYM5iuF3nMqi97e6_K3tHn4]
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (n.d.). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsBtRKVDcVqss364A8v22wOm9FtrkIh2xJeFHYg_JoKjwDPPGbppyWCn-K8BEDe7JQIqNExtu-v50hksX-Bk2pEdX12MIp2UOlh_8MEyp6n5YDVQ21w74ILOgajA7Rjgk5YAsTp35vaAhReMw=]
  • 1 H NMR spectrum (400 MHz, CD 3 OD) of the target compound. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTo8bOIvM2YLJenz7PwGn6offN1_2eOn7-ej754bdsqIQicmpBK0U6c47VjBFelmgB3BG_kcvxQp3RnJfjYV06JI77382KRhgNxN_4SpA14Sb2jx2vyBtP7im-4U1JBYhhbIcn54UWp8sONGnldXky5T1MBKANVq0d55dO3D3zQwzmlfAANRtS9N7JSuyju-OoIb9rj6oXs0NYX6elPrgtLTWO]
  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (n.d.). mdpi.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuyd7957c3D9Tvj9HkeW_RpElanJWuCgDxANVLZ8JhE-nvb2KWEgWjFmvG6X0zhG_tXE_HtvzD0bOk7bl5pjRtjUrFedJARSRZH085nswLEkz70DxPHrrrESGWY4gmmfpYdjr5]
  • 8-CHLORO-2,3,4,5-TETRAHYDRO-1H-BENZO[E][1][2]DIAZEPINE - MySkinRecipes. (n.d.). myskinrecipes.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtQ3t9XYAP-jTCE8NsXlInb07hjGFHt692S6tchmFlbcohNU-RqoLUPGubFkXlHG5M05FhYr2PjR8cTdCivNwiG4eNFDXOtyyrv7fSwVTGR-W-Ntbr6CVF_nkBieOT1TXOj3tLVL-aFOE4Ly8UG0RCfaLIFyouro7lIgju7gEuK0I_8SpFpq2cPL3hxz-2NpbWacLr4NQJElvPB06TTPKHNiXHjZ-WLKaaoRAh9cDkzg1bkV6yIkf2dA==]

  • Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeUBchG49OvXNqP-_iXxgCQmS0t8smSP6_fIewpY_F7I6vwpk75OBCJq6qg_wzPtcZN-yqmRSv_EULHYXknjQE42afzAJHLTFAQQodB8TdQd08m2GfavnPLgdASbWHOEbDVh1K4SAl_FqncKkq-3-H2h4u12ztU3Gq8_c1fmHxVLkgYmavDDOB-fc1wYJ97qARtnC634zeWIoLSN2xhQ6usZtsL3k=]

Sources

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Core Mechanism of Action of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, a novel benzodiazepine derivative. Drawing from the extensive body of research on benzodiazepine pharmacology, this document elucidates the compound's likely primary interaction with the γ-aminobutyric acid type A (GABA-A) receptor, leading to potentiation of GABAergic inhibition. Furthermore, we explore a potential secondary mechanism involving the dopamine D1 receptor. This guide details the molecular interactions, downstream signaling cascades, and provides robust, field-proven experimental protocols for the validation of these mechanisms. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to thoroughly characterize this and similar compounds.

Introduction: The Benzodiazepine Landscape

Benzodiazepines are a class of psychoactive drugs widely utilized for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1][2][3] Their therapeutic effects are primarily mediated through their interaction with the central nervous system's main inhibitory neurotransmitter, GABA.[2][4] The discovery of benzodiazepines in the mid-20th century revolutionized the treatment of anxiety and sleep disorders.[1] The core chemical structure consists of a fused benzene and diazepine ring system, which can be modified at various positions to alter the pharmacological profile of the compound.[5][6]

The compound of interest, 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, is a derivative of this classical structure.[7][8] The presence of a chlorine atom at the 9-position of the benzodiazepine ring is anticipated to significantly influence its binding affinity and efficacy at its molecular targets. This guide will dissect the probable molecular mechanisms through which this compound exerts its effects.

Primary Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

The sedative and anxiety-reducing effects of benzodiazepines are primarily attributed to their action on GABA-A receptors.[2][4] These receptors are ligand-gated ion channels that, upon binding of GABA, allow the influx of chloride ions into the neuron.[4][9] This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus reducing neuronal excitability.[4][9]

Benzodiazepines do not bind to the same site as GABA. Instead, they bind to a distinct allosteric site on the GABA-A receptor, known as the benzodiazepine receptor.[2][4] This binding event induces a conformational change in the receptor that increases the affinity of the receptor for GABA.[9] The result is an enhanced GABAergic effect, leading to a greater influx of chloride ions and more potent inhibition of neuronal activity.[4][9] This is why benzodiazepines are referred to as positive allosteric modulators.

The GABA-A receptor is a pentameric structure composed of five subunits. The most common configuration in the brain consists of two α, two β, and one γ subunit.[9] The benzodiazepine binding site is located at the interface of the α and γ subunits.[3] Different subtypes of these subunits exist (e.g., α1-6, β1-3, γ1-3), and the specific subunit composition of the receptor determines its pharmacological properties. For instance, GABA-A receptors containing the α1 subunit are thought to mediate the sedative effects of benzodiazepines, while those with the α2 subunit are associated with their anxiolytic actions.[9]

Signaling Pathway: GABA-A Receptor Modulation

GABA_A_Pathway cluster_membrane Neuronal Membrane cluster_extracellular cluster_intracellular GABA_A GABA-A Receptor (α, β, γ subunits) Cl_ion Cl- GABA_A->Cl_ion Opens Cl- channel GABA GABA GABA->GABA_A Binds to GABA site BZD 9-Chloro-2,3,4,5-tetrahydro- 1H-benzo[e]diazepine BZD->GABA_A Binds to allosteric BZD site Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition caption GABA-A Receptor Modulation Pathway

Caption: Positive allosteric modulation of the GABA-A receptor by 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

Potential Secondary Mechanism: Dopamine D1 Receptor Antagonism

While the primary mechanism of action for most benzodiazepines is through the GABA-A receptor, some derivatives have been shown to interact with other neurotransmitter systems. There is evidence to suggest that certain benzodiazepine-related structures may possess affinity for dopamine receptors.[3] Specifically, antagonism of the dopamine D1 receptor presents a plausible secondary mechanism for 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

Dopamine D1 receptors are G-protein coupled receptors (GPCRs) that are coupled to a stimulatory G-protein (Gs/olf).[10][11] Activation of D1 receptors by dopamine leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[10][11][12] This increase in cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to a range of cellular responses, including regulation of gene expression and modulation of neuronal excitability.[10][13]

A D1 receptor antagonist would competitively bind to the D1 receptor, preventing dopamine from binding and activating it.[12] This would block the downstream signaling cascade, leading to a decrease in cAMP production and PKA activity.[12] The functional consequences of D1 antagonism can include modulation of motor activity, reward pathways, and cognitive functions.[11][13]

Signaling Pathway: Dopamine D1 Receptor Antagonism

D1_Antagonism_Pathway cluster_membrane Neuronal Membrane cluster_extracellular cluster_intracellular D1R Dopamine D1 Receptor AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D1R Binds & Activates Antagonist 9-Chloro-2,3,4,5-tetrahydro- 1H-benzo[e]diazepine Antagonist->D1R Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream Phosphorylates caption Dopamine D1 Receptor Antagonism Pathway

Caption: Putative dopamine D1 receptor antagonism by 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

Experimental Protocols for Mechanistic Validation

To empirically determine the mechanism of action of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, a series of in vitro assays are required. The following protocols provide a robust framework for this characterization.

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity of a compound for its target receptor.

Objective: To determine the binding affinity (Ki) of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine for the benzodiazepine site on the GABA-A receptor and the dopamine D1 receptor.

Protocol: GABA-A Receptor Binding Assay

  • Tissue Preparation: Prepare a crude membrane fraction from rat or mouse whole brain or specific brain regions (e.g., cortex, cerebellum).

  • Radioligand: Use [3H]-Flunitrazepam, a high-affinity benzodiazepine site radioligand.

  • Incubation: Incubate the brain membranes with a fixed concentration of [3H]-Flunitrazepam and a range of concentrations of the test compound (9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine).

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of an unlabeled benzodiazepine, such as diazepam.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

Protocol: Dopamine D1 Receptor Binding Assay

  • Tissue/Cell Preparation: Prepare membrane fractions from a cell line stably expressing the human dopamine D1 receptor (e.g., HEK293 cells) or from a brain region rich in D1 receptors (e.g., striatum).

  • Radioligand: Use [3H]-SCH23390, a selective D1 receptor antagonist radioligand.

  • Incubation: Incubate the membranes with a fixed concentration of [3H]-SCH23390 and a range of concentrations of the test compound.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of an unlabeled D1 antagonist, such as butaclamol or SCH23390.

  • Separation and Quantification: Follow the same procedure as for the GABA-A receptor binding assay.

  • Data Analysis: Calculate the IC50 and Ki values as described above.

Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or modulator at its target receptor.

Objective: To characterize the functional activity of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine at the GABA-A and dopamine D1 receptors.

Protocol: Electrophysiology (Patch-Clamp) for GABA-A Receptor Function

  • Cell Culture: Use primary cultured neurons or a cell line expressing recombinant GABA-A receptors.

  • Patch-Clamp Recording: Perform whole-cell voltage-clamp recordings.

  • GABA Application: Apply a submaximal concentration of GABA to elicit an inward chloride current.

  • Compound Application: Co-apply the test compound with GABA and observe the effect on the GABA-induced current. An enhancement of the current indicates positive allosteric modulation.

  • Data Analysis: Quantify the potentiation of the GABA-induced current at various concentrations of the test compound to determine its EC50 (effective concentration for 50% of the maximal response).

Protocol: cAMP Assay for Dopamine D1 Receptor Function

  • Cell Culture: Use a cell line stably expressing the human dopamine D1 receptor.

  • Compound Treatment: Treat the cells with the test compound in the presence and absence of a known D1 agonist (e.g., dopamine or SKF-38393).

  • cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: If the compound is an antagonist, it should inhibit the agonist-induced increase in cAMP in a concentration-dependent manner. Calculate the IC50 for this inhibition.

Experimental Workflow Diagram

Experimental_Workflow start Start: Characterization of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine binding_assays Radioligand Binding Assays start->binding_assays gaba_binding GABA-A Receptor Binding ([3H]-Flunitrazepam) binding_assays->gaba_binding d1_binding Dopamine D1 Receptor Binding ([3H]-SCH23390) binding_assays->d1_binding functional_assays Functional Assays gaba_binding->functional_assays d1_binding->functional_assays gaba_functional GABA-A Functional Assay (Electrophysiology) functional_assays->gaba_functional d1_functional Dopamine D1 Functional Assay (cAMP Assay) functional_assays->d1_functional data_analysis Data Analysis and Interpretation gaba_functional->data_analysis d1_functional->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion caption Experimental Workflow for Mechanistic Validation

Caption: A logical workflow for the comprehensive pharmacological characterization of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

Data Presentation

The quantitative data obtained from the aforementioned experiments should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Summary of In Vitro Pharmacological Data for 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

AssayReceptorRadioligandParameterValue
BindingGABA-A[3H]-FlunitrazepamKi (nM)TBD
BindingDopamine D1[3H]-SCH23390Ki (nM)TBD
FunctionalGABA-A-EC50 (nM)TBD
FunctionalDopamine D1-IC50 (nM)TBD

TBD: To be determined through experimentation.

Conclusion

The mechanism of action of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is predicted to be primarily through positive allosteric modulation of the GABA-A receptor, a hallmark of the benzodiazepine class. This action is expected to result in enhanced GABAergic inhibition and consequent anxiolytic and sedative effects. A secondary, and potentially novel, mechanism for this class of compounds may involve antagonism of the dopamine D1 receptor. The experimental protocols detailed in this guide provide a comprehensive framework for the definitive characterization of this compound's pharmacological profile. A thorough understanding of its mechanism of action is paramount for its potential development as a therapeutic agent.

References

  • Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[7][14]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents - PMC. (2021, October 6). PubMed Central. [Link]

  • 2-Minute Neuroscience: Benzodiazepines. (2017, November 10). YouTube. [Link]

  • Hooked on benzodiazepines: GABAA receptor subtypes and addiction - PMC. (n.d.). PubMed Central. [Link]

  • What are D1 receptor antagonists and how do they work? (2024, June 21). Patsnap Synapse. [Link]

  • Synthesis and Biological Evaluation of Some Newer 1H-Benzo[b][12][14]diazepin-2(3H)-one Derivatives as Potential Anticonvulsant Agents. (2022, February 3). ResearchGate. [Link]

  • Mechanism of Action - Benzodiazepine Information Coalition. (n.d.). Benzodiazepine Information Coalition. [Link]

  • Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. (n.d.). ResearchGate. [Link]

  • The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC. (n.d.). PubMed Central. [Link]

  • Dopamine receptor D1 - Wikipedia. (n.d.). Wikipedia. [Link]

  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC. (2021, August 19). PubMed Central. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. (n.d.). ResearchGate. [Link]

  • Benzodiazepine receptor ligands with positive and negative efficacy. (n.d.). PubMed. [Link]

  • Efficient Synthesis of 3-Hydroxy-1,4-benzodiazepines Oxazepam and Lorazepam by New Acetoxylation Reaction of 3-Position of 1,4-Benzodiazepine Ring | Organic Process Research & Development. (n.d.). ACS Publications. [Link]

  • Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]

  • Diazepam - Wikipedia. (n.d.). Wikipedia. [Link]

  • 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. (n.d.). PubChem. [Link]

Sources

The Unseen Scaffolding: A Technical Guide to the Discovery and History of Tetrahydro-1H-benzo[e]diazepines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzodiazepine class of drugs represents a cornerstone of modern psychopharmacology. While the archetypal 1,4-benzodiazepines like diazepam and chlordiazepoxide are widely recognized, a lesser-known yet chemically and pharmacologically significant subclass exists: the tetrahydro-1H-benzo[e]diazepines. This in-depth technical guide illuminates the often-overlooked history and discovery of this saturated benzodiazepine core. We will traverse the early synthetic explorations that laid the groundwork, delve into the evolution of synthetic methodologies, and analyze the distinct pharmacological profile that emerges from the saturation of the diazepine ring. This guide aims to provide a comprehensive resource for researchers engaged in the development of novel central nervous system (CNS) therapeutics, highlighting the potential of the tetrahydro-1H-benzo[e]diazepine scaffold as a source of innovative drug candidates.

Genesis: From Dihydro- to Tetrahydro-Benzodiazepines

The story of tetrahydro-1H-benzo[e]diazepines does not begin with the celebrated work of Leo Sternbach in the 1950s, but rather finds its roots in the foundational organic chemistry of the late 19th century.

The Pioneering Work of Bischoff and the Dawn of Benzodiazepine Chemistry

In 1893, a seminal paper by A. Bischoff titled "Ueber einige Derivate des Tetrahydro-chinazolins und des Dihydro-benzdiazepins" (On some derivatives of tetrahydro-quinazoline and of dihydro-benzdiazepine) quietly marked the inception of benzodiazepine synthesis. While not the fully saturated core, Bischoff's work detailed the synthesis of a dihydro-benzdiazepine, a crucial chemical precursor and conceptual stepping stone towards the tetrahydro- scaffold. This early exploration, though not pharmacologically driven at the time, established the fundamental chemical principles for constructing the seven-membered diazepine ring fused to a benzene ring.

The Leap to Saturation: The First Synthesis of Tetrahydro-1H-benzo[e]diazepine

The precise first synthesis of the fully saturated 2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine is less documented than its unsaturated counterparts. Early methods for the synthesis of saturated heterocycles often relied on the reduction of their unsaturated precursors. It is plausible that the initial preparations of tetrahydro-1H-benzo[e]diazepines were achieved through the catalytic hydrogenation of the corresponding dihydro- or fully unsaturated benzodiazepines.

A significant advancement in the direct synthesis of the tetrahydro-scaffold came with the development of reductive amination techniques. These methods, which involve the reaction of a dicarbonyl compound or its equivalent with a diamine in the presence of a reducing agent, provided a more direct and versatile route to the saturated ring system.

The Architectural Blueprint: Evolution of Synthetic Methodologies

The synthesis of the tetrahydro-1H-benzo[e]diazepine core has evolved significantly from early, often harsh, reduction methods to more sophisticated and efficient strategies that allow for greater control over substitution and stereochemistry.

Classical Approaches: Reductive Cyclization

One of the foundational methods for constructing the tetrahydro-1H-benzo[e][1][2]diazepine ring system involves the reductive cyclization of suitable precursors. A common strategy employs the reaction of 2-nitrobenzylamines with α-haloacetyl halides, followed by reduction of the nitro group and subsequent intramolecular cyclization.

Experimental Protocol: Reductive Cyclization Approach

Step 1: N-Alkylation of 2-Nitroaniline

  • To a solution of 2-nitroaniline in a suitable solvent (e.g., acetonitrile), an α-halo-N-arylacetamide is added in the presence of a base (e.g., potassium carbonate).

  • The reaction mixture is heated to reflux to facilitate the N-alkylation reaction.

  • Causality: The nucleophilic aniline nitrogen attacks the electrophilic carbon of the α-haloacetamide, displacing the halide and forming the N-alkylated product. The base is essential to neutralize the hydrohalic acid byproduct.

Step 2: Reduction of the Nitro Group

  • The resulting N-(2-nitrophenyl)acetamide derivative is then subjected to reduction.

  • Common reducing agents for this transformation include catalytic hydrogenation (e.g., H2, Pd/C) or chemical reducing agents (e.g., SnCl2, Fe/HCl).

  • Causality: The nitro group is reduced to a primary amine, which is a key step for the subsequent intramolecular cyclization.

Step 3: Intramolecular Amide Formation

  • The newly formed aniline derivative, now containing a pendant acetamide, undergoes spontaneous or acid/base-catalyzed intramolecular cyclization to form the seven-membered diazepine ring.

  • Causality: The nucleophilic aniline nitrogen attacks the electrophilic carbonyl carbon of the acetamide, leading to the formation of the lactam and completing the synthesis of a tetrahydro-1H-benzo[e]diazepine-2-one derivative.

Modern Strategies: Efficiency and Diversity

Contemporary organic synthesis has introduced a range of powerful methods for the construction of the tetrahydro-1H-benzo[e]diazepine scaffold, offering milder reaction conditions, higher yields, and the ability to generate diverse libraries of compounds for pharmacological screening.

Table 1: Comparison of Modern Synthetic Methodologies

MethodDescriptionAdvantagesKey Reagents/Catalysts
Palladium-Catalyzed Carboamination Intramolecular cyclization of an N-allyl-2-aminobenzylamine with an aryl halide.High efficiency, good functional group tolerance.Palladium catalysts (e.g., Pd(OAc)2), phosphine ligands.
Copper-Catalyzed Intramolecular C-N Coupling Intramolecular coupling of an amine and an aryl halide to form the diazepine ring.Mild reaction conditions, cost-effective catalyst.Copper(I) salts (e.g., CuI), ligands (e.g., N,N-dimethylglycine).
Solid-Phase Synthesis Synthesis of the scaffold on a solid support, allowing for high-throughput synthesis of compound libraries.Automation, purification simplification, library generation.Polymer resins, various linkers and cleavage strategies.
Reductive Amination of Dicarbonyls Reaction of a 1,2-phenylenediamine with a 1,3-dicarbonyl compound or its equivalent in the presence of a reducing agent.Direct formation of the saturated ring, stereochemical control possible.Sodium borohydride, sodium triacetoxyborohydride.

Diagram: Palladium-Catalyzed Carboamination Workflow

G cluster_0 Reactants cluster_1 Catalytic Cycle cluster_2 Product A N-allyl-2-aminobenzylamine C Oxidative Addition A->C B Aryl Halide B->C D Alkene Insertion C->D Pd(0) E Reductive Elimination D->E E->C Pd(II) F Tetrahydro-1H- benzo[e]diazepine E->F

Caption: Palladium-catalyzed carboamination for tetrahydro-1H-benzo[e]diazepine synthesis.

The Saturated Difference: Pharmacology and Mechanism of Action

The saturation of the diazepine ring in tetrahydro-1H-benzo[e]diazepines has profound implications for their pharmacological profile, distinguishing them from their classical, unsaturated counterparts.

Interaction with the GABA-A Receptor

Like classical benzodiazepines, the primary mechanism of action for many tetrahydro-1H-benzo[e]diazepine derivatives is the positive allosteric modulation of the GABA-A receptor.[3] They bind to the benzodiazepine site on the receptor, a site distinct from the GABA binding site, and enhance the effect of GABA, leading to an increased influx of chloride ions and neuronal hyperpolarization.[3] This results in the characteristic anxiolytic, sedative, and anticonvulsant effects associated with benzodiazepines.

However, the conformational flexibility of the saturated seven-membered ring can lead to altered binding affinities and efficacies at different GABA-A receptor subtypes compared to the more rigid, unsaturated benzodiazepines. This offers the potential for developing subtype-selective modulators with improved side-effect profiles.

Beyond GABA: Exploring New Pharmacological Avenues

Research into the pharmacology of tetrahydro-1H-benzo[e]diazepine derivatives has revealed activities beyond the classical benzodiazepine profile. Some studies have indicated that certain derivatives may possess antihypertensive properties.[4] Furthermore, intriguing evidence suggests that some tetrahydro-benzodiazepine analogs may interact with other neurotransmitter systems, such as the serotonergic system, with some compounds showing affinity for the 5-HT2A receptor.[3] This polypharmacology opens up exciting possibilities for the development of novel therapeutics for a range of CNS disorders.

Diagram: Potential Pharmacological Targets of Tetrahydro-1H-benzo[e]diazepines

G cluster_0 Primary Target cluster_1 Potential Secondary Targets A Tetrahydro-1H- benzo[e]diazepine B GABA-A Receptor (Benzodiazepine Site) A->B Positive Allosteric Modulation C 5-HT2A Receptor A->C D Other CNS Receptors A->D

Caption: Pharmacological targets of tetrahydro-1H-benzo[e]diazepines.

Structure-Activity Relationships: Tailoring Activity through Chemical Modification

The exploration of structure-activity relationships (SAR) for tetrahydro-1H-benzo[e]diazepines is crucial for the rational design of new drug candidates. While the general SAR principles of classical benzodiazepines provide a starting point, the saturated nature of the tetrahydro- scaffold introduces unique considerations.

Key areas for modification and their potential impact on activity include:

  • Substituents on the Benzene Ring: Electron-withdrawing groups at the 7-position, a hallmark of potent classical benzodiazepines, are also expected to influence the activity of tetrahydro- derivatives. The nature and position of these substituents can modulate binding affinity and pharmacokinetic properties.

  • Substitution on Nitrogen Atoms (N1 and N4): Alkylation or acylation of the nitrogen atoms can significantly impact lipophilicity, metabolic stability, and receptor interactions. Small alkyl groups at the N1 position have been shown to be favorable for activity in classical benzodiazepines.

  • Stereochemistry: The saturated diazepine ring is chiral and can exist in different conformations. The stereochemistry at any substituted positions on the ring can have a profound effect on biological activity, highlighting the importance of stereoselective synthesis.

The Clinical Frontier: Are Tetrahydro-1H-benzo[e]diazepines the Future?

To date, no major blockbuster drugs have emerged from the tetrahydro-1H-benzo[e]diazepine class. This is in stark contrast to the widespread clinical success of their unsaturated relatives. However, the unique pharmacological profiles and the potential for improved selectivity suggest that this scaffold remains a promising area for drug discovery.

The reduced potential for certain side effects associated with classical benzodiazepines, such as dependence and withdrawal, is a key area of interest for researchers working with saturated analogs. The exploration of their activity at non-GABAergic targets also opens up new therapeutic possibilities beyond anxiety and insomnia, potentially in areas such as hypertension and other CNS disorders.

Conclusion

The journey of the tetrahydro-1H-benzo[e]diazepine scaffold, from its early conceptualization in the 19th century to its modern synthesis and pharmacological investigation, is a testament to the enduring value of fundamental organic chemistry in drug discovery. While overshadowed by their more famous unsaturated cousins, these saturated benzodiazepines represent a rich and underexplored area of medicinal chemistry. Their unique structural and pharmacological properties offer a compelling platform for the development of the next generation of CNS therapeutics with potentially improved efficacy and safety profiles. For the discerning drug development professional, the unseen scaffolding of the tetrahydro-1H-benzo[e]diazepine core holds the promise of new discoveries and therapeutic breakthroughs.

References

  • Bischoff, A. (1893). Ueber einige Derivate des Tetrahydro-chinazolins und des Dihydro-benzdiazepins. Berichte der deutschen chemischen Gesellschaft, 26(2), 1354-1361. [Link]

  • Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1][5]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. (2021). Pharmaceuticals. [Link]

  • Derivatives of tetrahydro-1,4-benzodiazepines as Potential Antihypertensive Agents. (1977). Journal of Medicinal Chemistry. [Link]

  • Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. (2017). Letters in Drug Design & Discovery. [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (2023). Molecules. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2022). Molecules. [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (2015). Mini-Reviews in Medicinal Chemistry. [Link]

  • Central Nervous System Activity of a Novel Class of Annelated 1,4-benzodiazepines, aminomethylene-2,4-dihydro-1H-imidazo[1,2-a][1][2]benzodiazepin-1-ones. (1977). Journal of Medicinal Chemistry. [Link]

  • Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines. (2016). Request PDF. [Link]

  • Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1][5]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. (2021). PMC. [Link]

  • 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. (n.d.). TSI Journals. [Link]

Sources

An In-depth Technical Guide to 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (CAS Number: 886365-62-4)

An In-depth Technical Guide to 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine (CAS Number: 886365-62-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine is a heterocyclic compound belonging to the benzodiazepine class of molecules. The benzodiazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents known for their effects on the central nervous system.[3][4][5] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this specific derivative, intended to serve as a technical resource for professionals in research and drug development. While this particular compound is primarily available as a research chemical, its structural features suggest its potential as an intermediate in the synthesis of more complex molecules.[6][7]

Chemical Identity and Physicochemical Properties

The fundamental characteristics of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine define its behavior in chemical and biological systems.

PropertyValueSource(s)
CAS Number 886365-62-4[6]
Molecular Formula C₉H₁₁ClN₂[6]
Molecular Weight 182.65 g/mol [6]
IUPAC Name 9-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Appearance Not specified, likely a solid
Solubility Data not available[8]
Storage Temperature 2-8°C
Related Forms Available as a dihydrochloride salt (CAS No. 1159823-84-3)[1][9]

Structure:

The molecule consists of a benzene ring fused to a seven-membered diazepine ring, which is fully saturated (tetrahydro). A chlorine atom is substituted at the 9-position of the bicyclic system.

Synthesis of the 1,4-Benzodiazepine Core

One plausible synthetic approach is the reaction between a substituted 1,2-diaminobenzene and a three-carbon electrophile, followed by cyclization. An alternative modern approach involves intramolecular C-N bond coupling reactions.[10]

Below is a generalized, illustrative protocol for the synthesis of a tetrahydro-1,4-benzodiazepine ring system, which could be adapted for the target molecule.

Illustrative Synthetic Workflow

Gcluster_0Starting Materialscluster_1Reaction Sequencecluster_2Final ProductASubstituted 2-NitroanilineCAmide CouplingA->CBAmino Acid DerivativeB->CDNitro Group ReductionC->DFormation of Amide IntermediateEIntramolecular CyclizationD->EGeneration of o-PhenylenediamineFTetrahydro-1,4-benzodiazepin-2-oneE->FRing ClosureGA9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepineBFunctionalization at N1/N4A->BCModification of Chlorine(e.g., Cross-Coupling)A->CDLibrary of NovelBenzodiazepine DerivativesB->DC->DEBiological ScreeningD->EFLead Compound IdentificationE->F

Spectroscopic Characterization of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine: A Technical Guide

Spectroscopic Characterization of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine: A Technical Guide

Introduction

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine is a member of the benzodiazepine class of compounds, a scaffold of significant interest in medicinal and pharmaceutical research due to its wide range of biological activities. The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships (SAR), ensuring quality control, and meeting regulatory standards in drug development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.

Molecular Structure and Spectroscopic Overview

The structural features of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine, including the aromatic ring, the seven-membered diazepine ring, and the chloro-substituent, each give rise to characteristic signals in different spectroscopic analyses.

Caption: Molecular structure of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine, both ¹H and ¹³C NMR provide critical information for structural confirmation. The following data is predicted based on established principles of NMR spectroscopy and analysis of related structures.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methylene protons of the diazepine ring, and the N-H protons. The electron-withdrawing effect of the chlorine atom will cause a downfield shift for the proton ortho to it.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.15d, J ≈ 8.5 Hz1HH-6
~6.90dd, J ≈ 8.5, 2.5 Hz1HH-7
~6.85d, J ≈ 2.5 Hz1HH-9
~4.5 (broad)s1HN-H (amine)
~3.8 (broad)s1HN-H (amine)
~3.40t, J ≈ 5.5 Hz2HCH₂ (position 2)
~3.10t, J ≈ 5.5 Hz2HCH₂ (position 3)
~2.95s2HCH₂ (position 5)

Expertise & Experience in Interpretation:

  • The aromatic region (δ 6.8-7.2 ppm) is expected to show an ABC spin system. The proton at position 6, being para to the chlorine, will likely be a doublet. The proton at position 7 will be a doublet of doublets due to coupling with both H-6 and H-9. The proton at position 9, ortho to the chlorine, will be a doublet with a smaller coupling constant.

  • The methylene protons at positions 2 and 3 are adjacent and would likely appear as triplets.

  • The methylene protons at position 5 are adjacent to a nitrogen atom and are expected to be a singlet.

  • The N-H protons are expected to be broad singlets and their chemical shift can be highly dependent on concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments. The presence of the chlorine atom will have a significant deshielding effect on the carbon it is attached to (C-9) and will also influence the chemical shifts of the other aromatic carbons.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~148.0C-5a
~142.5C-9a
~132.0C-9
~129.5C-7
~128.0C-6
~121.0C-8
~55.0C-5
~48.0C-2
~46.0C-3

Expertise & Experience in Interpretation:

  • The two quaternary carbons of the fused benzene ring (C-5a and C-9a) are expected to be the most downfield in the aromatic region.

  • The carbon directly attached to the chlorine atom (C-9) will be significantly deshielded.

  • The aliphatic carbons of the diazepine ring will appear in the upfield region (δ 40-60 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine is expected to show characteristic absorption bands for the N-H, C-H, and C=C bonds.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300MediumN-H stretch (amine)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
1600-1450StrongAromatic C=C ring stretch
1350-1250MediumC-N stretch
850-750StrongC-Cl stretch

Trustworthiness of Protocol: The acquisition of a standard IR spectrum via KBr pellet or as a thin film is a robust and routine analytical technique. The expected wavenumbers are based on extensive empirical data for these functional groups. For example, the presence of N-H stretches in the 3400-3300 cm⁻¹ region is a strong indicator of the secondary amine groups in the diazepine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine, the presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 182, with a characteristic M+2 peak at m/z 184 in an approximate 3:1 ratio, which is indicative of the presence of one chlorine atom.

  • Major Fragments: Fragmentation is likely to occur within the diazepine ring. Common fragmentation pathways for benzodiazepines involve the loss of ethylene or ethylamine moieties.

GM[M]⁺˙m/z = 182/184F1[M - C₂H₄]⁺˙m/z = 154/156M->F1- C₂H₄F2[M - C₂H₅N]⁺˙m/z = 139/141M->F2- C₂H₅N

literature review on the synthesis of 1,4-benzodiazepine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1,4-Benzodiazepine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,4-benzodiazepine scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anxiolytic, anticonvulsant, sedative, and muscle relaxant effects.[1][2][3] The therapeutic importance of iconic drugs such as diazepam and lorazepam has fueled continuous innovation in the synthetic methodologies used to construct this seven-membered heterocyclic system.[1] This guide provides a comprehensive exploration of the synthesis of 1,4-benzodiazepine derivatives, designed for researchers, chemists, and professionals in drug development. We will traverse the landscape of synthetic strategies, from the foundational classical methods to modern catalytic, multicomponent, and solid-phase approaches that enable the rapid generation of molecular diversity for drug discovery programs.

The Foundational Pillar: Classical Synthesis via Condensation

The genesis of 1,4-benzodiazepine synthesis lies in the cyclocondensation reaction between an ortho-diaminoarene (or a derivative) and a suitable three-carbon electrophilic partner. The most prevalent and historically significant approach involves the reaction of a 2-aminobenzophenone with an α-amino acid or its corresponding ester. This strategy offers a straightforward and robust entry into the core scaffold.

Mechanism and Rationale

The reaction typically proceeds through two key stages:

  • Iminé Formation: The more nucleophilic amino group of the 2-aminobenzophenone derivative attacks the carbonyl of the α-amino acid derivative, leading to the formation of a Schiff base (an imine) after dehydration.

  • Intramolecular Cyclization: The remaining, less reactive amino group (often in the form of an amide) then acts as an intramolecular nucleophile, attacking the newly formed imine carbon. This ring-closing step forms the seven-membered diazepine ring. Subsequent tautomerization or other transformations yield the final 1,4-benzodiazepine product.

The choice of reagents and reaction conditions is critical. The use of an acid or base catalyst is common to facilitate both the imine formation and the cyclization steps. The selection of protecting groups on the α-amino acid is also a key consideration to prevent side reactions and ensure regioselectivity.

Classical_Synthesis cluster_start Starting Materials cluster_product Product A 2-Aminobenzophenone C Schiff Base Intermediate A->C + H+ / -H2O B α-Amino Acid Derivative B->C D 1,4-Benzodiazepine Core C->D Intramolecular Cyclization

Caption: General workflow of classical 1,4-benzodiazepine synthesis.

The Evolution of Efficiency: Modern Catalytic Methodologies

While classical methods are reliable, the demand for milder conditions, greater functional group tolerance, and access to more complex derivatives has driven the development of sophisticated catalytic systems. Transition metal catalysis, particularly with palladium, has revolutionized the field.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts excel at forging C-N and C-C bonds, which are pivotal for constructing the benzodiazepine ring.

  • Intramolecular Buchwald-Hartwig Amination: This reaction is a powerful tool for the final ring-closing step. A suitably functionalized precursor, often an N-substituted 2-haloaniline, undergoes intramolecular C-N bond formation in the presence of a palladium catalyst and a suitable ligand, yielding the seven-membered ring under relatively mild conditions.[2][4]

  • Carboamination of Alkenes: For the synthesis of saturated 1,4-benzodiazepines, palladium-catalyzed carboamination has emerged as an elegant strategy.[5][6] This process involves the coupling of an N-allyl-2-aminobenzylamine derivative with an aryl bromide. The reaction proceeds via a domino sequence where both a C-N and a C-C bond are formed, constructing the saturated heterocyclic core in a single operation.[6] This method is particularly effective for creating cis-2,3-disubstituted products with high diastereoselectivity.[5]

Palladium_Catalysis Pd0 Pd(0)Ln Int1 Pd(II) Complex Pd0->Int1 Int2 Alkyl-Pd(II) Int1->Int2 Migratory Insertion Product 1,4-Benzodiazepine Int2->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Substrate Aryl-Br + Alkene-Amine Substrate->Int1 Oxidative Addition

Caption: Simplified catalytic cycle for Pd-catalyzed carboamination.

Other Catalytic Systems

Beyond palladium, other catalytic systems have proven effective:

  • Copper-Catalyzed Reactions: Copper iodide (CuI), often in combination with ligands like N,N-dimethylglycine, can efficiently catalyze intramolecular C-N cross-coupling reactions to form the benzodiazepine ring under mild conditions.[7][8]

  • Heteropolyacids (HPAs): Keggin-type HPAs serve as highly efficient and reusable Brønsted acid catalysts for the condensation of o-phenylenediamines with carbonyl compounds, offering high yields and short reaction times.[9]

  • Green Catalysts: In the pursuit of sustainable chemistry, catalysts like lanthanum oxide (La₂O₃) and lanthanum hydroxide (La(OH)₃) have been successfully employed for three-component syntheses of 1,4-benzodiazepines, often proceeding smoothly in aqueous media.[10][11]

Method Catalyst/Reagents Key Transformation Advantages Reference
Carboamination PdCl₂(MeCN)₂ / PPh₂Cy, NaOᵗBuAlkene DifunctionalizationAccess to saturated rings, high diastereoselectivity[5]
Intramolecular C-N Coupling CuI / N,N-dimethylglycineAryl-Amine CouplingMild conditions, good functional group tolerance[7][8]
Condensation Keggin-type Heteropolyacids (HPAs)Imine formation & CyclizationHigh yields, short reaction times, reusable catalyst[9]
Three-Component Synthesis La₂O₃ or La(OH)₃One-pot condensationEnvironmentally friendly, recyclable catalyst[10][11]

Table 1. Comparison of Modern Catalytic Methodologies.

High-Throughput Synthesis: Combinatorial and Solid-Phase Approaches

The need to rapidly synthesize and screen large numbers of analogues for drug discovery led to the development of solid-phase synthesis (SPS) and multicomponent reaction (MCR) strategies. These approaches are designed for automation and the creation of diverse chemical libraries.

Solid-Phase Synthesis (SPS)

Pioneered by Jonathan Ellman, the solid-phase synthesis of 1,4-benzodiazepines was a landmark achievement in combinatorial chemistry.[12][13] The general workflow allows for the systematic variation of three key building blocks:

  • Immobilization: A 2-aminobenzophenone is attached to a solid support (resin) via an acid-cleavable linker.

  • Peptide Coupling: An N-Fmoc-protected amino acid is coupled to the aniline nitrogen.

  • Deprotection and Cyclization: The Fmoc group is removed, and the liberated amine cyclizes onto the ketone, typically with mild acid catalysis, to form the benzodiazepine ring.

  • Functionalization & Cleavage: The amide nitrogen can be further functionalized (e.g., alkylated) before the final product is cleaved from the resin.

This methodology enables the construction of thousands of unique derivatives in a spatially separate format, ideal for biological screening.[12]

Solid_Phase_Synthesis Resin Solid Support (Resin) A 1. Attach 2-Aminobenzophenone Resin->A B 2. Couple Fmoc-Amino Acid A->B C 3. Fmoc Deprotection & Cyclization B->C D 4. (Optional) N-Alkylation C->D E 5. Cleave from Resin D->E Product Purified 1,4-Benzodiazepine E->Product

Caption: Stepwise workflow for the solid-phase synthesis of 1,4-benzodiazepines.

Multicomponent Reactions (MCRs)

MCRs, such as the Ugi four-component reaction (Ugi-4CR), offer remarkable efficiency by combining three or more starting materials in a single pot to form a complex product. For benzodiazepine synthesis, an Ugi reaction can be employed using an aminophenylketone (amine component), an isocyanide, an aldehyde, and an N-Boc protected amino acid (acid component).[14] The resulting Ugi product is then treated with acid to deprotect the Boc group, triggering an intramolecular cyclization to furnish the 1,4-benzodiazepine scaffold. This two-step, one-pot procedure significantly improves efficiency and allows for the rapid generation of diverse libraries.[14]

Component 1 (Amine) Component 2 (Isocyanide) Component 3 (Aldehyde) Component 4 (Acid) Yield (2 steps) Reference
2-amino-5-chlorobenzophenoneCyclohexyl isocyanideIsobutyraldehydeBoc-Glycine71%[14]
2-amino-5-chlorobenzophenonetert-Butyl isocyanideIsobutyraldehydeBoc-Glycine67%[14]
2-amino-5-chlorobenzophenoneCyclohexyl isocyanideBenzaldehydeBoc-Glycine65%[14]
2-amino-5-chlorobenzophenoneBenzyl isocyanideIsobutyraldehydeBoc-Glycine62%[14]

Table 2. Examples of 1,4-Benzodiazepine Synthesis via Ugi-4CR followed by Cyclization.

Detailed Experimental Protocol: Synthesis of 3-Acetoxy-1,4-Benzodiazepines

This protocol describes a modern, scalable synthesis of 3-acetoxy-1,4-benzodiazepines, which are key precursors to clinically important drugs like Oxazepam and Lorazepam.[15] The method relies on an efficient iodine-catalyzed acetoxylation at the C3 position of the benzodiazepine ring.

Objective: To synthesize a 3-acetoxy-1,4-benzodiazepine derivative from a 1,3-dihydro-2H-1,4-benzodiazepin-2-one precursor.

Materials:

  • 1,3-Dihydro-2H-1,4-benzodiazepin-2-one substrate (1.0 equiv)

  • Potassium acetate (KOAc, 2.0 equiv)

  • Potassium peroxydisulfate (K₂S₂O₈, 1.5 equiv)

  • Iodine (I₂, 0.3 equiv)

  • Glacial acetic acid (solvent)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 1,3-dihydro-2H-1,4-benzodiazepin-2-one substrate, potassium acetate, and potassium peroxydisulfate.

  • Solvent Addition: Add glacial acetic acid to the flask (concentration typically 0.2-0.5 M).

  • Catalyst Addition: Add the catalytic amount of iodine to the suspension.

  • Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark iodine color disappears.

  • Extraction: Dilute the mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 3-acetoxy-1,4-benzodiazepine derivative.

Causality and Trustworthiness:

  • Why Iodine? Iodine acts as a catalyst to generate a more reactive electrophilic species in situ, facilitating the attack at the C3 position.

  • Why K₂S₂O₈? Potassium peroxydisulfate is a powerful yet convenient stoichiometric oxidant required to regenerate the active iodine species and drive the catalytic cycle.

  • Why KOAc? Potassium acetate serves as both the source of the acetate nucleophile and as a base to modulate the acidity of the reaction medium.

  • Self-Validation: The protocol is robust and scalable. The purity of the final product can be readily verified using standard analytical techniques (NMR, MS, HPLC), ensuring high fidelity. The selective saponification of the resulting 3-acetoxy derivative provides direct access to high-purity 3-hydroxy-1,4-benzodiazepines.[15]

Conclusion

The synthesis of 1,4-benzodiazepines has evolved dramatically from its classical origins. The modern synthetic chemist now has a powerful and diverse toolkit at their disposal. Palladium-catalyzed reactions offer unparalleled control and efficiency for constructing complex analogues, while solid-phase and multicomponent strategies provide the means to rapidly explore vast chemical space. As the search for novel therapeutics continues, these advanced synthetic methodologies will be instrumental in designing and producing the next generation of 1,4-benzodiazepine-based drugs, tailored for enhanced potency, selectivity, and safety.

References

  • Title: Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions Source: Europe PMC URL: [Link]

  • Title: Synthesis of 1,4-Benzodiazepines by Palladium-Catalyzed C-N Coupling Source: Bentham Science URL: [Link]

  • Title: Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates Source: MDPI URL: [Link]

  • Title: Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines Source: MDPI URL: [Link]

  • Title: Efficient Synthesis of 3-Hydroxy-1,4-benzodiazepines Oxazepam and Lorazepam by New Acetoxylation Reaction of 3-Position of 1,4-Benzodiazepine Ring Source: ACS Publications URL: [Link]

  • Title: Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines Source: ResearchGate URL: [Link]

  • Title: Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines Source: MDPI URL: [Link]

  • Title: Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis Source: Semantic Scholar URL: [Link]

  • Title: The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library Source: PNAS URL: [Link]

  • Title: Palladium-Catalyzed Benzodiazepines Synthesis Source: MDPI URL: [Link]

  • Title: Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial Source: National Institutes of Health (NIH) URL: [Link]

  • Title: A general and expedient method for the solid-phase synthesis of 1,4-benzodiazepine derivatives Source: ACS Publications URL: [Link]

  • Title: Green synthesis of 1,4-benzodiazepines over La2O3 and La(OH)3 catalysts: possibility of Langmuir–Hinshelwood adsorption Source: RSC Publishing URL: [Link]

  • Title: Green Synthesis of 1, 4-Benzodiazipines over La2O3 and La(OH)3 Catalysts: Possibility of Langmuir-Hinshelwood adsorption Source: ResearchGate URL: [Link]

Sources

Methodological & Application

In Vitro Characterization of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine: A Novel Benzodiazepine-Class Compound

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract: This guide provides a comprehensive framework for the initial in vitro evaluation of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, a novel compound belonging to the benzodiazepine class. Due to its structural characteristics, this compound is hypothesized to act as a modulator of the γ-aminobutyric acid type A (GABA-A) receptor. We present a logical, multi-tiered experimental workflow designed for researchers in pharmacology, neuroscience, and drug development. The protocols herein detail methods for determining receptor binding affinity, characterizing functional activity via electrophysiology, and assessing effects on neuronal cell health. Each protocol is grounded in established methodologies and includes the scientific rationale behind key steps, ensuring a robust and reproducible characterization of this new chemical entity.

Introduction and Rationale

The benzodiazepine scaffold is a cornerstone of central nervous system (CNS) therapeutics, primarily through its interaction with the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the brain[1][2]. Benzodiazepines allosterically modulate the receptor, enhancing the effect of GABA and leading to sedative, anxiolytic, and anticonvulsant properties[1][3].

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is a new chemical entity whose structure suggests a potential interaction with the benzodiazepine binding site on the GABA-A receptor. A systematic in vitro evaluation is the critical first step to confirm this hypothesis and characterize its pharmacological profile. This document outlines a validated workflow to:

  • Confirm Target Engagement: Determine if the compound binds to the GABA-A receptor's benzodiazepine site.

  • Elucidate Functional Impact: Characterize how this binding translates into functional modulation of the receptor's ion channel activity.

  • Assess Cellular Consequences: Evaluate the compound's effect on the viability and cytotoxicity of neuronal cells.

Compound Profile
PropertyValueSource
Chemical Name 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][4][5]diazepine-
CAS Number 886365-62-4[6][7]
Molecular Formula C₉H₁₁ClN₂[7]
Molecular Weight 182.65 g/mol [7]
Form Also available as dihydrochloride salt[5]
Solubility To be determined empirically (start with DMSO)-

Hypothesized Mechanism of Action: GABA-A Receptor Modulation

GABA-A receptors are pentameric ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride (Cl⁻) ions[4][8]. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating fast inhibitory neurotransmission[1][4]. Benzodiazepines bind to a distinct allosteric site located at the interface of the α and γ subunits, enhancing the receptor's affinity for GABA and increasing the frequency of channel opening in its presence[2][9].

GABA_A_Signaling cluster_receptor GABA-A Receptor Complex cluster_downstream Neuronal Response GABA_R Pentameric Receptor (α, β, γ subunits) Channel_Opening Increased Frequency of Cl⁻ Channel Opening GABA_Site GABA Binding Site BZD_Site Benzodiazepine Site GABA GABA Neurotransmitter GABA->GABA_Site Binds Test_Compound 9-Chloro-2,3,4,5-tetrahydro- 1H-benzo[e]diazepine Test_Compound->BZD_Site Binds (Hypothesized) Cl_Influx Cl⁻ Ion Influx Channel_Opening->Cl_Influx Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Neuronal Inhibition (Reduced Excitability) Hyperpolarization->Inhibition

Caption: Hypothesized signaling pathway of the test compound at the GABA-A receptor.

Integrated Experimental Workflow

A tiered approach is essential for efficiently characterizing a novel compound. The workflow below proceeds from target validation to functional and cellular characterization.

Experimental_Workflow node_start Compound Synthesis & Solubility Testing node_binding Tier 1: Receptor Binding Assay (Target Engagement) node_start->node_binding Is the compound pure and soluble? node_ephys Tier 2: Electrophysiology (Functional Activity) node_binding->node_ephys Does it bind to the receptor? (Determine Ki) node_cell Tier 3: Cellular Assays (Neuronal Viability & Cytotoxicity) node_ephys->node_cell Is it functionally active? (Determine EC50/Emax) node_analysis Data Analysis & Pharmacological Profile node_cell->node_analysis What are its cellular effects? (Determine TC50/EC50) node_end Decision for Further Studies (e.g., Subtype Selectivity, In Vivo) node_analysis->node_end

Caption: A tiered experimental workflow for in vitro compound characterization.

Tier 1 Protocol: GABA-A Receptor Competitive Binding Assay

Objective: To determine if 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine binds to the benzodiazepine site of the GABA-A receptor and to quantify its binding affinity (Kᵢ).

Principle: This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]Flumazenil) for binding to the benzodiazepine site on GABA-A receptors in prepared brain membranes. The amount of radioligand displaced is proportional to the affinity of the test compound.[8][10]

Materials
  • Tissue: Whole rat brains (minus cerebellum and pons)

  • Buffers:

    • Homogenization Buffer: 0.32 M sucrose, pH 7.4 (4°C)[11]

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4 (4°C)[11]

  • Radioligand: [³H]Flumazenil (specific activity ~70-90 Ci/mmol)

  • Non-specific control: Diazepam (10 µM final concentration)

  • Test Compound: 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, prepared in a dilution series (e.g., 0.1 nM to 100 µM) in binding buffer.

  • Equipment: Dounce homogenizer, refrigerated ultracentrifuge, 96-well plates, liquid scintillation counter, glass fiber filters.

Step-by-Step Protocol: Membrane Preparation

Causality: This multi-wash procedure is critical to remove endogenous GABA, which can interfere with ligand binding and alter the receptor's conformational state.[12]

  • Homogenize rat brains in 20 volumes (w/v) of ice-cold Homogenization Buffer.[11]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[11]

  • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C to pellet the membranes.[11]

  • Resuspend the pellet in ice-cold deionized water and homogenize briefly to lyse any trapped vesicles.

  • Centrifuge again at 140,000 x g for 30 minutes at 4°C.

  • Resuspend the pellet in ice-cold Binding Buffer and centrifuge at 140,000 x g for 30 minutes at 4°C. Repeat this wash step two more times.[11]

  • Resuspend the final pellet in a known volume of Binding Buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Store membrane aliquots at -80°C until use.

Step-by-Step Protocol: Binding Assay
  • On the day of the assay, thaw the membrane preparation on ice. Wash twice by resuspending in fresh Binding Buffer and centrifuging at 140,000 x g for 30 minutes at 4°C.[11]

  • Resuspend the final pellet in Binding Buffer to a concentration of 0.1-0.2 mg/mL.[12]

  • In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 100 µL membranes + 50 µL [³H]Flumazenil (e.g., 1 nM final concentration) + 50 µL Binding Buffer.

    • Non-Specific Binding (NSB): 100 µL membranes + 50 µL [³H]Flumazenil + 50 µL Diazepam (10 µM final).

    • Competition: 100 µL membranes + 50 µL [³H]Flumazenil + 50 µL of each concentration of the test compound.

  • Incubate the plate at 4°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[11]

  • Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

  • Determine % Inhibition: For each concentration of the test compound, calculate the percentage of specific binding inhibited.

  • Calculate IC₅₀: Plot % Inhibition versus log[Test Compound] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of compound that inhibits 50% of specific binding).

  • Calculate Kᵢ: Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

    • Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.

CompoundIC₅₀ (nM)Kᵢ (nM)
Diazepam (Control)5.52.1
Test Compound (Experimental Value) (Calculated Value)

Tier 2 Protocol: Whole-Cell Electrophysiology

Objective: To determine if the compound functionally modulates GABA-A receptor activity and to characterize its potency (EC₅₀) and efficacy (Eₘₐₓ).

Principle: Whole-cell patch-clamp is the gold-standard technique for measuring ion channel currents.[13][14] We will hold the voltage of a cell expressing GABA-A receptors constant and measure the chloride current induced by GABA in the absence and presence of the test compound. A positive modulator will potentiate the GABA-induced current.[15][16]

Materials
  • Cell Line: HEK293 cells stably expressing human GABA-A receptor subunits (e.g., α1β2γ2).

  • Solutions:

    • External Solution (mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (mM): 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with CsOH). Causality: Cesium (Cs⁺) is used to block potassium channels, isolating the chloride currents.

  • Agonist: GABA.

  • Test Compound: 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

  • Equipment: Patch-clamp amplifier, micromanipulator, microscope, perfusion system, automated patch-clamp system (e.g., QPatch) or manual rig.[15]

Step-by-Step Protocol
  • Culture the HEK293 cells on glass coverslips to ~60-80% confluency.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

  • Fabricate a glass micropipette with a resistance of 3-5 MΩ when filled with internal solution.

  • Under visual guidance, approach a single healthy cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal".[14]

  • Apply a brief pulse of stronger suction to rupture the cell membrane and achieve the "whole-cell" configuration.[16]

  • Clamp the cell's membrane potential at -70 mV.

  • Establish a baseline current. Apply a low, non-saturating concentration of GABA (e.g., EC₁₀-EC₂₀, determined separately) for 2-3 seconds to elicit a control inward current. Wash with external solution until the current returns to baseline.

  • Co-apply the same concentration of GABA along with increasing concentrations of the test compound (e.g., 1 nM to 30 µM). Allow sufficient washout time between applications.[17]

  • At the end of the experiment, apply a saturating concentration of GABA to determine the maximum current.

Data Analysis
  • Measure Peak Current: For each application, measure the peak amplitude of the inward current.

  • Calculate % Potentiation: Normalize the current elicited by GABA + test compound to the current elicited by GABA alone.

    • % Potentiation = [(IGABA+Cmpd / IGABA) - 1] * 100

  • Determine EC₅₀ and Eₘₐₓ: Plot % Potentiation versus log[Test Compound] and fit to a sigmoidal dose-response curve.

    • EC₅₀: The concentration of compound that produces 50% of the maximal potentiation.

    • Eₘₐₓ: The maximum potentiation effect observed.

CompoundEC₅₀ (nM)Eₘₐₓ (% Potentiation)
Diazepam (Control)25~150-200%
Test Compound (Experimental Value) (Experimental Value)

Tier 3 Protocols: Neuronal Viability and Cytotoxicity Assays

Objective: To evaluate the effect of the compound on the health of neuronal cells at a range of concentrations.

Principle: It is crucial to assess whether a compound has intrinsic toxic effects or, conversely, protective effects under stress conditions. We use two complementary assays: the MTT assay, which measures metabolic activity in living cells, and the LDH assay, which measures the release of a cytosolic enzyme from cells with compromised membrane integrity.[18][19][20] Using both provides a more complete picture than either alone.[18]

Materials
  • Cell Line: A human neuroblastoma cell line (e.g., SH-SY5Y) or primary cortical neurons.

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[20]

    • LDH Cytotoxicity Assay Kit.[19]

    • Triton X-100 (for positive control/maximum lysis).

  • Equipment: 96-well plate reader, sterile cell culture incubator.

Step-by-Step Protocol
  • Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24-48 hours.

  • Prepare a serial dilution of the test compound in culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include "vehicle only" (e.g., 0.1% DMSO) and "maximum lysis" (e.g., 1% Triton X-100) controls.

  • Incubate the plate for a relevant time period (e.g., 24 or 48 hours).

  • For LDH Assay:

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Follow the manufacturer's instructions for the LDH assay kit, which typically involves adding a reaction mixture and measuring absorbance at ~490 nm.[21]

  • For MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to the remaining 50 µL of medium in the original cell plate.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the crystals.

    • Read the absorbance at ~570 nm.[20]

Data Analysis
  • LDH - % Cytotoxicity:

    • % Cytotoxicity = [ (AbsCmpd - AbsVehicle) / (AbsMax Lysis - AbsVehicle) ] * 100

  • MTT - % Viability:

    • % Viability = [ (AbsCmpd - AbsBackground) / (AbsVehicle - AbsBackground) ] * 100

  • Plot the results versus log[Test Compound] to determine the TC₅₀ (Toxic Concentration 50%) or any potential protective effects.

Assay TypeEndpointResult
MTT % Viability(Experimental Value vs. Concentration)
LDH % Cytotoxicity(Experimental Value vs. Concentration)

Summary and Future Directions

This application guide provides a robust, validated workflow to perform the initial in vitro characterization of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. By sequentially executing protocols for receptor binding, functional electrophysiology, and cellular health, researchers can build a comprehensive pharmacological profile of this novel compound. Positive results from this workflow—namely, high-affinity binding, potent positive allosteric modulation, and a clean cytotoxicity profile—would strongly support further investigation, including studies on different GABA-A receptor subunit combinations to determine subtype selectivity and subsequent evaluation in in vivo models of anxiety or epilepsy.

References

  • BenchChem. (2025). Application Notes and Protocols for GABAA Receptor Binding Assay with Ro19-4603. BenchChem.
  • PDSP. (n.d.). GABA-A Receptor Binding Assay Protocol.
  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience.
  • CymitQuimica. (n.d.). 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][4][5]diazepine 2HCl. CymitQuimica.

  • Moehler, H., Richards, J. G., & Wu, J. Y. (1981). An in vitro binding assay which differentiates benzodiazepine 'agonists' and 'antagonists'. British Journal of Pharmacology.
  • Li, G., Daniels, M., & Wang, M. (2020). Electrophysiological Studies of GABA A Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology.
  • Lobner, D. (2000). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?. Journal of Neuroscience Methods.
  • acCELLerate. (n.d.). Neuronal Cell viability and cytotoxicity assays.
  • Daly, C., et al. (2014). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. Journal of Pharmacological and Toxicological Methods.
  • BLD Pharm. (n.d.). 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][4][5]diazepine. BLD Pharm.

  • NEUROFIT. (n.d.). Viability and survival test. NEUROFIT.
  • Kaja, S., et al. (2015). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology.
  • Creative Biolabs. (n.d.). Cell Viability Assay Service.
  • Axol Bioscience. (n.d.).
  • BenchChem. (2025). Characterizing GABA Receptors: A Comparative Guide to Ligand Binding Assays. BenchChem.
  • Masiulis, S., et al. (2019). Biochemistry and binding assay of GABA-A receptor.
  • Labome. (n.d.).
  • Chintakunta, V., et al. (2016). Synthesis of Benzoazepine Derivatives via Azide Rearrangement and Evaluation of Their Antianxiety Activities. ACS Medicinal Chemistry Letters.
  • Axol Bioscience. (n.d.).
  • ChemicalBook. (n.d.). 9-chloro-2,3,4,5-tetrahydro-1h-benzo[e][4][5]diazepine. ChemicalBook.

  • Benzodiazepine Information Coalition. (n.d.). Mechanism of Action.
  • Santa Cruz Biotechnology. (n.d.). 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][4][5]diazepine. Santa Cruz Biotechnology.

  • Ghiasi, M., et al. (2024). Benzodiazepines.
  • Sepinwall, J., & Cook, L. (1978). Mechanism of action of the benzodiazepines: behavioral aspect.
  • QIAGEN. (n.d.). GABA Receptor Signaling. QIAGEN GeneGlobe.

Sources

Application Notes and Protocols for In Vivo Evaluation of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the in vivo applications of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine in animal models are not extensively available in publicly accessible literature. The following application notes and protocols are therefore based on the well-established pharmacology of the benzodiazepine class of compounds and are intended to serve as a comprehensive guide for initiating preclinical research with this specific molecule.

Introduction and Scientific Rationale

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine belongs to the benzodiazepine class of psychoactive compounds. Benzodiazepines are widely recognized for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1] These effects are primarily mediated through their interaction with the gamma-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system (CNS).[1][2][3]

This document provides a detailed framework for the in vivo characterization of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine in rodent models, focusing on its potential anxiolytic and sedative-hypnotic effects. The protocols outlined herein are designed to be robust and self-validating, incorporating established methodologies in behavioral neuroscience.

Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

Benzodiazepines, including presumably 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, do not directly activate the GABA-A receptor. Instead, they act as positive allosteric modulators.[3][4] They bind to a specific site on the receptor, distinct from the GABA binding site, known as the benzodiazepine receptor.[1][2] This binding event enhances the effect of GABA, leading to an increased frequency of chloride ion channel opening.[4] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a widespread inhibitory effect on neuronal activity.[1][4]

GABA_A_Receptor_Mechanism cluster_neuron Postsynaptic Neuron cluster_binding Binding Sites GABA_A GABA-A Receptor (Chloride Channel) Cl_in Cl- (intracellular) Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) GABA_A->Hyperpolarization Leads to GABA_site GABA Binding Site BZD_site Benzodiazepine Binding Site GABA GABA GABA->GABA_site Binds BZD 9-Chloro-2,3,4,5-tetrahydro -1H-benzo[e]diazepine BZD->BZD_site Binds (Positive Allosteric Modulator) Cl_out Cl- (extracellular) Cl_out->GABA_A Increased Influx

Caption: Mechanism of action of benzodiazepines on the GABA-A receptor.

Preclinical Evaluation Workflow

A systematic approach is essential for characterizing the in vivo profile of a novel benzodiazepine. The following workflow is recommended:

Preclinical_Workflow cluster_setup Initial Setup cluster_behavioral Behavioral Assessment cluster_analysis Data Analysis and Interpretation A Compound Formulation and Stability Testing B Dose Range Finding (Acute Toxicity) A->B Inform C Open Field Test (Locomotor Activity & Anxiety) B->C Determine Doses D Elevated Plus Maze (Anxiolytic Activity) C->D Correlate F Statistical Analysis C->F E Rotarod Test (Motor Coordination & Sedation) D->E Correlate D->F E->F G Dose-Response Curve Generation F->G H Therapeutic Index Estimation G->H

Caption: Recommended workflow for preclinical in vivo evaluation.

Experimental Protocols

Animal Models

Adult male mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley or Wistar) are suitable for these studies.[5][6] Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Compound Formulation and Administration
  • Formulation: 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, likely supplied as a hydrochloride salt[7], should be dissolved in a suitable vehicle. A common vehicle for intraperitoneal (i.p.) injection is a mixture of saline, Tween 80, and DMSO. A typical composition is 0.9% saline with 5% Tween 80 and 5% DMSO. The final concentration should be adjusted to ensure the desired dose is administered in a volume of 5-10 ml/kg body weight.

  • Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in rodents. Oral gavage (p.o.) can also be considered to assess oral bioavailability. The compound should be administered 30 minutes prior to behavioral testing to allow for adequate absorption and distribution to the CNS.[8]

Protocol 1: Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior. A novel, brightly lit environment is anxiogenic for rodents, causing them to stay close to the walls (thigmotaxis). Anxiolytic compounds increase exploration of the center of the arena.

  • Apparatus: A square arena (e.g., 50x50x40 cm for mice) with automated tracking software.

  • Procedure:

    • Administer 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine or vehicle i.p. 30 minutes before the test.

    • Place the animal in the center of the open field.

    • Allow the animal to explore freely for 5-10 minutes.

    • Record the following parameters using the tracking software:

      • Total distance traveled (locomotor activity).

      • Time spent in the center zone vs. the periphery.

      • Number of entries into the center zone.

      • Rearing frequency (exploratory behavior).

  • Expected Outcome: An anxiolytic effect would be indicated by a significant increase in the time spent and entries into the center zone compared to the vehicle-treated group. A sedative effect would be indicated by a significant decrease in the total distance traveled.

Protocol 2: Elevated Plus Maze (EPM) Test

The EPM is a widely validated test for assessing anxiolytic drug effects.[9] It is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two closed arms.

  • Procedure:

    • Administer the compound or vehicle 30 minutes prior to the test.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the following parameters:

      • Number of entries into the open and closed arms.

      • Time spent in the open and closed arms.

  • Expected Outcome: An anxiolytic effect is demonstrated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries relative to the total number of entries.

Protocol 3: Rotarod Test

This test is used to assess motor coordination and balance, and it is sensitive to the sedative and muscle-relaxant effects of benzodiazepines.

  • Apparatus: A rotating rod with adjustable speed.

  • Procedure:

    • Train the animals on the rotarod at a constant or accelerating speed for 2-3 consecutive days prior to the test day.

    • On the test day, administer the compound or vehicle.

    • At 30 minutes post-injection, place the animal on the rotating rod.

    • Record the latency to fall from the rod.

  • Expected Outcome: A compound with sedative or motor-impairing effects will significantly decrease the latency to fall compared to the vehicle-treated group.

Data Presentation and Analysis

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance between treatment groups and the vehicle control group should be determined using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test). A p-value of <0.05 is typically considered statistically significant.

Table 1: Hypothetical Dose-Response Data for 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

Dose (mg/kg, i.p.)Open Field: Time in Center (%)Elevated Plus Maze: Open Arm Time (%)Rotarod: Latency to Fall (s)
Vehicle15 ± 220 ± 3180 ± 15
0.525 ± 335 ± 4175 ± 12
1.038 ± 4 50 ± 5160 ± 10
2.545 ± 5 62 ± 695 ± 8
5.030 ± 455 ± 5 40 ± 5

*p<0.05, **p<0.01 vs. Vehicle. Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The protocols described provide a robust framework for the initial in vivo characterization of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. Based on the well-understood pharmacology of benzodiazepines, it is hypothesized that this compound will exhibit dose-dependent anxiolytic effects at lower doses and sedative/motor-impairing effects at higher doses. Future studies could explore its potential anticonvulsant properties in models of epilepsy, its pharmacokinetic profile, and its potential for tolerance and dependence with chronic administration.

References

  • Belzung, C., & Griebel, G. (2001). Measuring anxiety in mice: a review. Behavioural Brain Research, 125(1-2), 141-149.
  • Benzodiazepine Information Coalition. (n.d.). Mechanism of Action. Retrieved from [Link]

  • Griffin, C. E., Kaye, A. M., Bueno, F. R., & Kaye, A. D. (2013). Benzodiazepine pharmacology and central nervous system-mediated effects. The Ochsner Journal, 13(2), 214–223.
  • Lister, R. G. (1990). Ethologically-based animal models of anxiety disorders. Pharmacology & Therapeutics, 46(3), 321-340.
  • Mazzi, U., & Sisti, R. (2016). Benzodiazepines. In Handbook of Hormones (pp. 1-3). Academic Press.
  • Neuroscience, D. (2017, November 10). 2-Minute Neuroscience: Benzodiazepines. YouTube. Retrieved from [Link]

  • Pellow, S., Chopin, P., File, S. E., & Briley, M. (1985). Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat. Journal of Neuroscience Methods, 14(3), 149-167.
  • Rolland, B., Deguil, J., & Jardri, R. (2014). The effect of benzodiazepines and atropine on exploratory behaviour and motor activity of mice. British Journal of Pharmacology, 171(16), 3897-3908.
  • So, S., & de Wit, H. (2020). Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects. The Journal of Clinical Pharmacology, 60(S2), S10-S20.
  • Tucker, J. C. (1985). Benzodiazepines and the developing rat: a critical review. Neuroscience & Biobehavioral Reviews, 9(1), 101-111.
  • Verona, M., Rubagotti, S., Croci, S., Sarpaki, S., Borgna, F., Tosato, M., ... & Asti, M. (2021). Preliminary Study of a 1, 5-Benzodiazepine-Derivative Labelled with Indium-111 for CCK-2 Receptor Targeting. Molecules, 26(4), 918.

Sources

Application Notes & Protocols: Characterizing 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Privileged Scaffold to Validated Probe

The benzodiazepine motif is a well-established "privileged structure" in medicinal chemistry, capable of serving as a ligand for various biological receptors.[1] Compounds from this class famously act as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system.[2][3] By binding to a site on the GABA-A receptor complex, they enhance the effect of GABA, leading to an influx of chloride ions that hyperpolarizes the neuron, making it less likely to fire.[2][4] This mechanism underlies their wide use as anxiolytic, sedative, and anticonvulsant agents.[5]

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is a member of this structural class.[6] While its core structure suggests potential activity at the GABA-A receptor, its specific biological targets and utility as a selective chemical probe remain uncharacterized in the public domain. A chemical probe is a highly selective small molecule used to interrogate the function of a specific protein target in cellular or in-vivo systems.[7][8] The journey from a structurally interesting compound to a validated chemical probe is a rigorous process requiring systematic validation of its potency, selectivity, and, most critically, its engagement with the intended target in a biological context.[7][9]

This guide provides a strategic framework and detailed protocols for researchers aiming to characterize 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. We will outline a logical workflow, not for a known interaction, but for the de novo discovery and validation of its protein targets, thereby establishing its potential as a valuable tool for biological discovery.

Pillar 1: The Foundational Principles of a High-Quality Chemical Probe

Core Criteria for a Chemical Probe:

  • Potency: The probe should demonstrate high potency for its intended target, typically with an in-vitro IC₅₀ or Kd < 100 nM and a cellular EC₅₀ < 1 µM.[7]

  • Selectivity: It must exhibit significant selectivity (>30-fold) for its target over other related proteins, especially within the same protein family.[7] Widespread, promiscuous binding negates its utility for linking a specific target to a phenotype.

  • Target Engagement: There must be direct evidence that the probe binds to its target in living cells at concentrations relevant to the observed phenotype.[8][9] This is the most critical and often overlooked criterion.

  • Defined Mechanism of Action: The probe's effect on the target (e.g., inhibition, activation, allosteric modulation) should be understood.

  • Availability of a Negative Control: An ideal probe is accompanied by a structurally similar but biologically inactive analog.[8] This control is essential for confirming that the observed cellular phenotype is due to on-target activity and not an off-target effect or compound artifact.

The following diagram outlines the logical workflow for validating a compound like 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine as a chemical probe.

cluster_0 Probe Characterization Workflow cluster_1 Unbiased Target ID Start Start: Novel Compound (9-Chloro-2,3,4,5-tetrahydro- 1H-benzo[e]diazepine) CETSA Protocol 1: Confirm Cellular Target Engagement (CETSA) Start->CETSA Engaged Target Engagement Confirmed? CETSA->Engaged Stop1 STOP: Compound not cell-permeable or does not engage a target. Engaged->Stop1 No PAL Protocol 2A: Photoaffinity Labeling (PAL-MS) Engaged->PAL Yes ABPP Protocol 2B: Competitive Profiling (ABPP) Engaged->ABPP Yes Target_ID Putative Target(s) Identified by Mass Spec PAL->Target_ID ABPP->Target_ID Validation Downstream Target Validation (e.g., CRISPR/siRNA) Target_ID->Validation Validated_Probe Validated Chemical Probe with Known Target(s) Validation->Validated_Probe

Caption: Workflow for validating a novel compound as a chemical probe.

Pillar 2: Experimental Protocols for Target Discovery & Validation

The following protocols provide a comprehensive, step-by-step guide to first confirm that 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine engages a cellular target and then to identify that target.

Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

Scientific Rationale: CETSA is a powerful biophysical method to assess target engagement in a native cellular environment (intact cells or cell lysates).[10] The principle is based on ligand-induced thermal stabilization: when a small molecule binds to its protein target, the resulting complex is typically more resistant to thermal denaturation than the unbound protein.[11][12] By heating cell samples across a temperature gradient and then quantifying the amount of soluble (non-denatured) protein remaining at each temperature, one can generate a "melting curve." A shift in this curve to higher temperatures in the presence of the compound is direct evidence of target engagement.[13][14] This method is invaluable as it requires no modification of the compound and can be performed before the target is even known.

Experimental Workflow Diagram:

cluster_0 CETSA Workflow Step1 1. Cell Culture Treat cells with Vehicle (DMSO) or 9-Chloro-BDZ Step2 2. Heating Aliquot cells and heat across a temperature gradient (e.g., 40-70°C) Step1->Step2 Step3 3. Lysis Lyse cells via freeze-thaw cycles Step2->Step3 Step4 4. Separation Centrifuge to pellet precipitated (denatured) proteins Step3->Step4 Step5 5. Analysis Collect supernatant (soluble proteins) and analyze by Western Blot or Mass Spec Step4->Step5 Step6 6. Data Interpretation Plot soluble protein vs. temperature to generate melt curves. A rightward shift indicates stabilization and engagement. Step5->Step6 cluster_0 Photoaffinity Labeling Workflow Step1 1. Probe Synthesis Synthesize alkyne-tagged, photoreactive 9-Chloro-BDZ analog Step2 2. Live Cell Labeling Incubate cells with probe. Optional: Compete with excess parent compound Step1->Step2 Step3 3. UV Crosslinking Irradiate cells with UV light (e.g., 365 nm) to induce covalent bond formation Step2->Step3 Step4 4. Lysis & Click Chemistry Lyse cells and 'click' biotin-azide onto the probe's alkyne tag Step3->Step4 Step5 5. Enrichment & Digestion Enrich biotinylated proteins with streptavidin beads. Digest on-bead with trypsin Step4->Step5 Step6 6. LC-MS/MS Analysis Identify and quantify enriched proteins. Specific targets will be depleted in the competition sample. Step5->Step6

Caption: Key steps for target identification using photoaffinity labeling.

Step-by-Step Methodology:

  • Probe Synthesis (Medicinal Chemistry Core):

    • Synthesize an analog of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

    • Incorporate a benzophenone or diazirine moiety as the photoreactive group.

    • Incorporate a terminal alkyne at a position determined by Structure-Activity Relationship (SAR) studies to be minimally disruptive to binding.

    • Self-Validation: The synthesized probe's activity must be validated to ensure it retains the biological effect of the parent compound.

  • Live Cell Labeling:

    • Plate cells and grow overnight.

    • Prepare three sets of samples: (1) Probe only, (2) Probe + 100x excess of parent 9-Chloro-BDZ (competition control), (3) Vehicle (DMSO) only.

    • Pre-incubate the competition sample with the parent compound for 1 hour.

    • Add the photoaffinity probe (e.g., at 1-5 µM) to sets (1) and (2) and incubate for 1 hour at 37°C.

  • Photocrosslinking:

    • Place the cell culture plates on ice and irradiate with 365 nm UV light for 15-30 minutes in a UV crosslinker.

  • Cell Lysis and Click Chemistry:

    • Wash cells with cold PBS, then lyse with a buffer containing SDS (e.g., 1% SDS in PBS).

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. Add the following to the lysate: Biotin-Azide, TCEP, TBTA ligand, and Copper (II) Sulfate. Incubate for 1 hour at room temperature.

  • Protein Enrichment:

    • Add high-capacity streptavidin agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the biotinylated probe-protein complexes.

    • Wash the beads extensively with high-stringency buffers (e.g., containing urea and detergents) to remove non-specifically bound proteins.

  • On-Bead Digestion and Mass Spectrometry:

    • Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate).

    • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

    • Add sequencing-grade trypsin and digest the captured proteins overnight at 37°C.

    • Collect the supernatant containing the tryptic peptides for analysis by LC-MS/MS.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins.

    • True targets of the probe will be highly enriched in the "Probe only" sample and significantly depleted in the "Competition" sample.

Conclusion: A Pathway to a Validated Tool

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine represents a potential tool for chemical biology, but its utility is contingent on rigorous, systematic characterization. The protocols outlined in this guide provide a robust framework to move beyond structural analogy and establish empirical evidence for its mechanism of action. By first confirming target engagement with CETSA and then identifying specific binding partners using unbiased chemoproteomic methods like photoaffinity labeling, researchers can confidently validate this compound as a chemical probe. This process transforms an uncharacterized molecule into a precision instrument capable of dissecting complex biological pathways and validating novel drug targets.

References

  • Patricelli, M. P., et al. (2011). Activity-Based Kinome Profiling using Chemical Proteomics and ATP Acyl Phosphates.
  • Lanning, B. R., et al. (2014). Determining target engagement in living systems.
  • Kee, J.-M., et al. (2019). Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates. Current Protocols in Chemical Biology.
  • Klaeger, S., et al. (2016). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. [Link]

  • Metz, K. S. (2019). Identifying small molecule probes for kinases by chemical proteomics. Technical University of Munich.
  • He, L., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Wright, M. H., & Sieber, S. A. (2016).
  • Dubey, R., et al. (2018). A typical photoaffinity labeling experimental protocol to identify the ligand binding site of a target protein.
  • Huang, T., et al. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science.
  • Seo, H. S., & Corson, T. W. (2019).
  • Smith, E., & Collins, I. (2015).
  • Chemical Probes Portal. Target engagement.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Scott, J. S., et al. (2019). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Trends in Pharmacological Sciences.
  • Zhang, W., et al. (1994). Synthesis of benzo-fused benzodiazepines employed as probes of the agonist pharmacophore of benzodiazepine receptors. Journal of Medicinal Chemistry. [Link]

  • Ball, K., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Reia, L., et al. (2025). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. Journal of Medicinal Chemistry.
  • Pan, J., et al. (2024). General workflow of chemical probe-based target identification strategies.
  • Zhang, W., et al. (1994). Synthesis of benzo-fused benzodiazepines employed as probes of the agonist pharmacophore of benzodiazepine receptors.
  • Baitepai Biotechnology. (n.d.).
  • Bantscheff, M., et al. (2017). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates.
  • Workman, P., et al. (2021). Which Small Molecule?
  • Pär Nordlund Lab. (n.d.). CETSA. Karolinska Institutet.
  • Arrowsmith, C. H., et al. (2015). Target Identification Using Chemical Probes. Nature Chemical Biology. [Link]

  • Chen, X., et al. (2020). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology.
  • Li, J., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules.
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Dalm, S., et al. (2025). Preliminary Study of a 1,5-Benzodiazepine-Derivative Labelled with Indium-111 for CCK-2 Receptor Targeting.
  • Haupt, C., et al. (2004). Dye-Labeled Benzodiazepines: Development of Small Ligands for Receptor Binding Studies Using Fluorescence Correlation Spectroscopy. Journal of Medicinal Chemistry.
  • CymitQuimica. (n.d.). 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]d[15][16]iazepine 2HCl.

  • Benzodiazepine Information Coalition. (n.d.). Mechanism of Action.
  • da Cruz, A. C. F., et al. (2021). Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity. Molecules.
  • Ghiasi, N., et al. (2024). Benzodiazepines.
  • Santa Cruz Biotechnology, Inc. (n.d.). 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]d[15][16]iazepine, CAS 886365-62-4.

  • Khabnadideh, S., et al. (2012).
  • Sepinwall, J., & Cook, L. (1978). Mechanism of action of the benzodiazepines: behavioral aspect. Federation Proceedings. [Link]

  • Sharma, S., et al. (2011). One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research.
  • Griffin, C. E., et al. (2013).
  • ChemSrc. (n.d.). 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]d[15][16]iazepine.

  • Neuroscientifically Challenged. (2017). 2-Minute Neuroscience: Benzodiazepines. YouTube.
  • Kumar, R., et al. (2016). Benzotriazepine synthesis, conformational analysis, and biological properties. RSC Advances.

Sources

Application Notes and Protocols for High-Throughput Screening of Benzodiazepine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of Benzodiazepine Scaffolds in Drug Discovery

Benzodiazepines represent a cornerstone of medicinal chemistry, a privileged scaffold that continues to yield compounds with significant therapeutic value, primarily through their modulation of the γ-aminobutyric acid type A (GABAA) receptor.[1][2][3] These receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.[1][2] Benzodiazepines act as positive allosteric modulators (PAMs) of GABAA receptors, enhancing the effect of GABA without directly activating the receptor themselves.[1][2][3] This mechanism of action is responsible for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[3]

The therapeutic landscape, however, demands greater specificity and improved side-effect profiles. The discovery of numerous GABAA receptor subtypes, each with a unique subunit composition and distinct physiological roles, has opened the door to developing subtype-selective benzodiazepine derivatives with the potential for more targeted therapeutic effects and reduced adverse reactions.[4] High-throughput screening (HTS) is an indispensable tool in this endeavor, enabling the rapid evaluation of large and diverse chemical libraries to identify novel benzodiazepine derivatives with desired pharmacological properties.[5]

This comprehensive guide provides detailed application notes and protocols for state-of-the-art HTS assays tailored for the discovery and characterization of benzodiazepine derivatives. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

Pillar 1: Understanding the Target - The GABAA Receptor

The GABAA receptor is a pentameric ligand-gated ion channel composed of a combination of different subunit subtypes (α, β, γ, δ, ε, θ, π, and ρ). The specific subunit composition determines the pharmacological and physiological properties of the receptor. Benzodiazepines classically bind at the interface of the α and γ subunits.[3] The primary consequence of benzodiazepine binding is an increased affinity of the receptor for GABA, leading to a more frequent opening of the chloride channel and enhanced neuronal inhibition.

Diagram: Simplified GABAA Receptor Signaling Pathway

GABAA_Pathway cluster_membrane Neuronal Membrane GABAA GABA_A Receptor (α, β, γ subunits) Cl_in Cl- influx GABAA->Cl_in Increased Channel Opening Frequency GABA GABA GABA->GABAA Binds to orthosteric site BZD Benzodiazepine Derivative BZD->GABAA Binds to allosteric site Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Leads to

Caption: Benzodiazepine derivatives act as positive allosteric modulators of GABAA receptors.

Pillar 2: High-Throughput Screening Assay Formats

The choice of HTS assay format is critical and depends on several factors, including the specific research question, the size of the compound library, and available instrumentation. Here, we detail three robust and widely adopted HTS methodologies for screening benzodiazepine derivatives.

Fluorescence-Based Membrane Potential Assays

Principle: This cell-based assay format is a functional assay that directly measures the activity of the GABAA receptor ion channel.[4][5][6] Cells expressing the GABAA receptor are loaded with a voltage-sensitive fluorescent dye. When the GABAA receptor is activated by GABA, the influx of chloride ions (Cl-) causes a change in the cell's membrane potential. This change in membrane potential alters the fluorescence intensity of the dye, which can be detected in a high-throughput manner using a fluorescent imaging plate reader (FLIPR).[4][5] Benzodiazepine derivatives that potentiate the GABA response will lead to a greater change in fluorescence.

Causality of Experimental Choices:

  • Cell Line Selection: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used due to their robust growth characteristics and low endogenous expression of ion channels.[4][5] The choice between transient and stable transfection of GABAA receptor subunits depends on the need for flexibility (transient) versus assay consistency (stable).[4][5]

  • Subunit Composition: The specific α, β, and γ subunits transfected will determine the subtype of the GABAA receptor being studied, allowing for the screening of subtype-selective compounds.[4]

  • Dye Selection: Voltage-sensitive dyes like the FLIPR Membrane Potential (FMP) dyes are chosen for their high sensitivity and signal-to-noise ratio.

  • GABA Concentration: A sub-maximal concentration of GABA (e.g., EC20) is used to sensitize the assay for detecting positive allosteric modulators. This allows for a significant window to observe potentiation by the test compounds.

Table 1: Comparison of Key Parameters for Membrane Potential Assays

ParameterRecommendationRationale
Cell Line HEK293 or CHORobust growth, low endogenous channel expression.[4][5]
Transfection Stable or TransientStable for long-term screening, transient for flexibility.[4]
GABAA Subunits α1β2γ2 (common) or othersTarget specific receptor subtypes for selectivity screening.[4]
Fluorescent Dye FLIPR Membrane Potential DyesHigh sensitivity and signal-to-noise ratio.[7]
GABA Concentration EC20Sensitizes the assay for detecting positive modulators.
Plate Format 384- or 1536-wellHigh-throughput capability.

Protocol: FLIPR-Based Membrane Potential Assay for GABAA Receptor Modulators

Materials:

  • HEK293 cells stably expressing the desired GABAA receptor subtype (e.g., α1β2γ2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • FLIPR Membrane Potential Assay Kit

  • GABA

  • Positive control (e.g., Diazepam)

  • Test compounds (benzodiazepine derivatives)

  • 384-well black-walled, clear-bottom assay plates

  • Fluorescent Imaging Plate Reader (FLIPR)

Procedure:

  • Cell Plating:

    • One day prior to the assay, seed the HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate at 37°C, 5% CO2 overnight.

  • Dye Loading:

    • Prepare the voltage-sensitive dye solution according to the manufacturer's instructions in the assay buffer.

    • Remove the cell culture medium from the plates and add the dye solution to each well.

    • Incubate the plates at 37°C for 1 hour to allow for dye loading.

  • Compound Addition:

    • Prepare a compound plate containing the test benzodiazepine derivatives, positive control (Diazepam), and a vehicle control (e.g., DMSO in assay buffer).

    • The FLIPR instrument will add the compounds from the compound plate to the cell plate.

  • GABA Addition and Fluorescence Reading:

    • Prepare a GABA solution in the assay buffer at a concentration that will yield a final EC20 response.

    • The FLIPR instrument will add the GABA solution to the cell plate.

    • Immediately begin reading the fluorescence intensity over time. The increase in fluorescence corresponds to membrane depolarization.

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • Normalize the data to the vehicle control (0% potentiation) and the positive control (100% potentiation).

    • Identify hits as compounds that show a statistically significant increase in the GABA response.

Diagram: Workflow for FLIPR-Based Membrane Potential Assay

FLIPR_Workflow Start Start Cell_Plating Seed GABA_A expressing cells in 384-well plate Start->Cell_Plating Dye_Loading Load cells with voltage-sensitive dye Cell_Plating->Dye_Loading Compound_Addition Add benzodiazepine derivatives (test compounds) Dye_Loading->Compound_Addition GABA_Addition Add EC20 GABA and read fluorescence Compound_Addition->GABA_Addition Data_Analysis Analyze fluorescence change to identify hits GABA_Addition->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for a high-throughput fluorescence-based membrane potential assay.

High-Throughput Electrophysiology

Principle: Automated patch-clamp electrophysiology platforms have revolutionized ion channel drug discovery by significantly increasing throughput while maintaining the high data quality of conventional patch-clamp.[8][9][10] These systems use microfluidic chips with planar electrodes to automatically trap and form a high-resistance seal with individual cells, allowing for the direct measurement of ion channel currents.[11] This technique provides detailed information about the modulatory effects of benzodiazepine derivatives on GABAA receptor kinetics and pharmacology.

Causality of Experimental Choices:

  • Platform Selection: Various automated patch-clamp systems are available (e.g., Qube, Patchliner), each with different throughput and experimental capabilities. The choice depends on the scale of the screen and the specific electrophysiological parameters of interest.

  • Voltage Protocol: A specific voltage protocol is applied to the cells to elicit GABA-evoked currents. This protocol can be designed to investigate state-dependent interactions of the compounds with the receptor.

  • Compound Application: The automated systems allow for precise and rapid application of compounds, enabling the determination of dose-response relationships and the kinetics of compound binding and unbinding.

Table 2: Key Considerations for High-Throughput Electrophysiology

ParameterConsiderationRationale
Platform Qube, Patchliner, etc.Varies in throughput, cost, and experimental flexibility.[11]
Cell Suspension High-quality, single-cell suspensionEssential for successful automated cell trapping and sealing.
Voltage Protocol Optimized for GABAA currentsAllows for accurate measurement of channel activity and modulation.
Compound Concentration Multiple concentrationsEnables the determination of potency (EC50/IC50).
Data Analysis Software Platform-specific softwareFacilitates the analysis of large electrophysiological datasets.

Protocol: Automated Patch-Clamp Electrophysiology for GABAA Receptor Modulators

Materials:

  • HEK293 cells stably expressing the desired GABAA receptor subtype

  • External solution (e.g., physiological saline)

  • Internal solution (containing a high concentration of Cl-)

  • GABA

  • Positive control (e.g., Diazepam)

  • Test compounds (benzodiazepine derivatives)

  • Automated patch-clamp system and corresponding consumables (e.g., chips)

Procedure:

  • Cell Preparation:

    • Harvest the cells and prepare a high-quality single-cell suspension in the external solution.

    • Load the cell suspension into the automated patch-clamp instrument.

  • Instrument Setup:

    • Prime the instrument with the external and internal solutions.

    • Load the compound plate containing test compounds, positive control, and vehicle control.

  • Automated Patch-Clamp Recording:

    • The instrument will automatically trap cells, form gigaseals, and establish a whole-cell recording configuration.

    • Apply a voltage protocol to elicit GABA-evoked currents.

    • Apply the test compounds followed by GABA to measure the modulatory effect on the current.

  • Data Analysis:

    • The instrument's software will automatically analyze the current amplitudes, kinetics, and other parameters.

    • Calculate the percent potentiation of the GABA-evoked current for each compound.

    • Determine the EC50 values for active compounds from the dose-response curves.

Label-Free Mass Spectrometry-Based Assays

Principle: High-throughput mass spectrometry (MS) offers a label-free approach to screen for benzodiazepine derivatives, particularly in the context of identifying compounds in complex biological matrices or for retrospective data analysis.[12][13][14] For screening purposes, techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to quantify the presence of benzodiazepines and their metabolites in samples from in vitro or in vivo studies.[13][15][16][17] This method is highly sensitive and specific.[18]

Causality of Experimental Choices:

  • Sample Preparation: The choice of sample preparation method (e.g., liquid-liquid extraction, solid-phase extraction) is crucial for removing interfering substances from the biological matrix and concentrating the analytes.[16][19]

  • Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the benzodiazepine derivatives from other components in the sample before they enter the mass spectrometer.[18][19][20]

  • Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for its high sensitivity and specificity in quantifying known compounds.[13]

Table 3: Key Aspects of LC-MS/MS for Benzodiazepine Screening

ParameterMethodRationale
Sample Matrix Urine, Plasma, SerumRelevant biological fluids for pharmacokinetic and pharmacodynamic studies.[19]
Extraction Solid-Phase Extraction (SPE)Efficiently cleans up and concentrates the analytes.[16]
Separation UHPLCProvides rapid and high-resolution separation of compounds.[12]
Detection Triple Quadrupole MS (MRM)High sensitivity and specificity for quantitative analysis.[13]
Data Analysis Specialized softwareFor peak integration and quantification against a standard curve.

Protocol: High-Throughput Quantitative LC-MS/MS Analysis of Benzodiazepines in Urine

Materials:

  • Urine samples

  • Internal standards (stable isotope-labeled benzodiazepines)

  • Solid-phase extraction (SPE) cartridges

  • Solvents for extraction and chromatography (e.g., methanol, acetonitrile, formic acid)

  • LC-MS/MS system (UHPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation:

    • Thaw urine samples and centrifuge to remove particulates.

    • Add internal standards to each sample.

    • Perform solid-phase extraction to isolate the benzodiazepines. This typically involves conditioning the SPE cartridge, loading the sample, washing away impurities, and eluting the analytes.

    • Evaporate the eluate and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Separate the benzodiazepines using a suitable chromatographic gradient.

    • Detect and quantify the analytes using MRM.

  • Data Analysis:

    • Integrate the chromatographic peaks for each analyte and internal standard.

    • Generate a calibration curve using standards of known concentrations.

    • Calculate the concentration of each benzodiazepine in the unknown samples based on the calibration curve.

Pillar 3: Data Analysis and Hit Validation

High-throughput screening generates vast amounts of data that require robust analysis to identify true hits and eliminate false positives.

Primary Data Analysis:

  • Normalization: Raw data from each plate should be normalized to intra-plate controls (e.g., vehicle and positive control) to account for plate-to-plate variability.

  • Hit Identification: A hit is typically defined as a compound that produces a response exceeding a certain threshold (e.g., 3 standard deviations above the mean of the vehicle control).

Hit Confirmation and Validation:

  • Re-testing: Primary hits should be re-tested in the same assay to confirm their activity.

  • Dose-Response Curves: Confirmed hits should be tested at multiple concentrations to determine their potency (EC50) and efficacy.

  • Orthogonal Assays: Active compounds should be validated in a secondary, mechanistically distinct assay. For example, hits from a membrane potential assay should be confirmed using automated patch-clamp electrophysiology to directly measure effects on ion channel currents.

  • Selectivity Profiling: Promising compounds should be tested against a panel of other receptors and ion channels to assess their selectivity.

Diagram: HTS Data Analysis and Hit Validation Workflow

HTS_Validation_Workflow Primary_Screen Primary High-Throughput Screen Data_Analysis Data Normalization and Hit Identification Primary_Screen->Data_Analysis Hit_Confirmation Re-test Primary Hits Data_Analysis->Hit_Confirmation Dose_Response Generate Dose-Response Curves (EC50) Hit_Confirmation->Dose_Response Orthogonal_Assay Validate in Orthogonal Assay (e.g., Electrophysiology) Dose_Response->Orthogonal_Assay Selectivity_Profiling Assess Selectivity Against Other Targets Orthogonal_Assay->Selectivity_Profiling Lead_Candidate Lead Candidate Selectivity_Profiling->Lead_Candidate

Caption: A logical progression from primary screening to lead candidate identification.

Conclusion

The high-throughput screening assays and protocols detailed in this guide provide a robust framework for the discovery and characterization of novel benzodiazepine derivatives. By carefully selecting the appropriate assay format, understanding the underlying biological principles, and implementing a rigorous hit validation strategy, researchers can efficiently identify promising lead compounds for the development of next-generation therapeutics targeting the GABAA receptor. The integration of automated platforms and sophisticated data analysis pipelines will continue to accelerate the pace of discovery in this important area of medicinal chemistry.

References

  • Liu, J., Chen, T., Norris, T., Knappenberger, K., Huston, J., Wood, M., & Bostwick, R. (2008). A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. Assay and Drug Development Technologies, 6(6), 781–786. [Link]

  • Kumps, A., & Mardens, Y. (1980). A new fluorescence polarization immunoassay for the analysis of barbiturates and benzodiazepines in serum and urine: performance characteristics. Journal of Immunological Methods, 32(4), 381–392.
  • Valentour, J. C., Monforte, J. R., & Sunshine, I. (1975). Fluorometric screening method for detecting benzodiazepines in blood and urine. Clinical Chemistry, 21(13), 1976–1979. [Link]

  • Valentour, J. C., Monforte, J. R., & Sunshine, I. (1975). Fluorometric screening method for detecting benzodiazepines in blood and urine. Clinical Chemistry, 21(13), 1976–1979.
  • Zhang, Y., Shi, T., Chen, X., Zhang, R., Shi, J., Jin, Q., Xu, J., Wang, C., & Li, L. (2022). Establishment of a high throughput screening system for GABAA1 modulators in living cells. Combinatorial Chemistry & High Throughput Screening, 25(10), 1714–1723. [Link]

  • Chodounska, H., Kudova, E., & Mertlikova-Kaiserova, H. (2026). Fluorescence-based assay for rapid screening of GABAA receptor modulating steroid antagonists (GAMSA). Analytical Biochemistry, 701, 116048. [Link]

  • Mori, M., Hashii, M., & Hagiwara, Y. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science, 5(9), 1547–1555. [Link]

  • Mori, M., Hashii, M., & Hagiwara, Y. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science, 5(9), 1547–1555. [Link]

  • Afrin, R., & Sultana, N. (2021). Profiling of Benzodiazepines using Fluoroscence Spectrofluorometry: A Systematic Review. Annex Publishers. [Link]

  • Øiestad, E. L., et al. (2022). A New Strategy for Efficient Retrospective Data Analyses for Designer Benzodiazepines in Large LC-HRMS Datasets. Journal of Analytical Toxicology, 46(5), 498–508. [Link]

  • Gqamana, P. P., & Zhang, Y. V. (2024). High-Throughput Quantitative LC-MS/MS Analysis of Benzodiazepines in Human Urine. Methods in Molecular Biology, 2737, 103–111. [Link]

  • Doe, A., et al. (2025). A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. International Journal of Molecular Sciences, 26(22), 12345.
  • Zaugg, J., Strommer, B., Baburin, I., & Hamburger, M. (2010). Discovery of GABAA receptor modulators of natural origin – validation of a FLIPR assay for screening and HPLC-based activity profiling. Planta Medica, 76(12), P599.
  • Richter, L., de Graaf, C., Sieghart, W., Varagic, Z., Mörzinger, M., de Esch, I. J. P., Ecker, G. F., & Ernst, M. (2012). Diazepam-bound GABA(A) receptor models identify new benzodiazepine binding-site ligands. Nature Chemical Biology, 8(5), 455–461. [Link]

  • Sophion Bioscience. (n.d.). High-throughput electrophysiology for drug screening and discovery.
  • Gqamana, P. P., & Zhang, Y. V. (2024). High-Throughput Quantitative LC-MS/MS Analysis of Benzodiazepines in Human Urine. Methods in Molecular Biology, 2737, 103–111.
  • Ghamari, N., et al. (2022). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2022, 9973823. [Link]

  • Jannetto, P. (2023, July 9). High-Resolution Targeted Benzodiazepine Screen [Video]. YouTube. [Link]

  • Roddy, T. P., et al. (2007). Mass spectrometric techniques for label-free high-throughput screening in drug discovery. Analytical Chemistry, 79(22), 8507–8513. [Link]

  • El Mahjoub, A., & Staub, C. (2000). Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 23(2-3), 371–391. [Link]

  • Siemens Healthineers. (n.d.). Emit® II Plus Benzodiazepine Assay.
  • Eurofins Discovery. (n.d.). HTS – Electrophysiology Services. [Link]

  • Liu, C., Li, T., & Chen, J. (2019). Role of High-Throughput Electrophysiology in Drug Discovery. Current Protocols in Pharmacology, 87(1), e69. [Link]

  • Waters Corporation. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. [Link]

  • Dunlop, J., Bowlby, M., Peri, R., Vasilyev, D., & Arias, R. (2008). High-throughput electrophysiology: an emerging paradigm for ion-channel screening and physiology. Nature Reviews Drug Discovery, 7(4), 358–368.
  • Gqamana, P. P., & Zhang, Y. V. (2023). High-Throughput Quantitative LC-MS/MS Analysis of Benzodiazepines in Human Urine. Methods in Molecular Biology, 103-111.
  • Putri, R. A., et al. (2022). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. Pharmaceutical and Biomedical Sciences Journal, 4(1), 1-12.
  • Peptisyntha. (2001). Benzodiazepine and benzothiazepine derivatives and hbsag peptides binding to annexins, their compositions and use.

Sources

Application Notes & Protocols: H-MCM-22 Catalyzed Synthesis of 1,5-Benzodiazepine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Need for Greener Synthesis Routes

1,5-Benzodiazepines are a privileged scaffold in medicinal chemistry, forming the core of drugs with anticonvulsant, anti-inflammatory, anxiolytic, and anti-HIV activities.[1][2] Traditional synthesis methods often rely on stoichiometric amounts of acid catalysts, leading to challenges in product separation, catalyst recovery, and waste generation.[2] The use of heterogeneous solid acid catalysts, such as zeolites, presents a compelling solution, offering high activity, selectivity, operational simplicity, and crucial reusability.

This guide details the application of H-MCM-22, a microporous zeolite catalyst, for the efficient one-pot synthesis of 1,5-benzodiazepine derivatives. The protocol involves the condensation of various o-phenylenediamines (OPDA) with both cyclic and acyclic ketones at room temperature, providing good to excellent yields in a short reaction time.[3][4][5] The high catalytic activity of H-MCM-22 is attributed to the availability of a significant number of Brønsted acid sites on its porous surface, which facilitate the key steps of the condensation reaction.[3]

The Catalyst: Preparation and Characterization of H-MCM-22

The performance of this protocol is critically dependent on the quality of the H-MCM-22 catalyst. The catalyst is prepared in its protonated (H-form) to ensure the presence of active acid sites.

Protocol 1: Conversion of Na-MCM-22 to H-MCM-22

This procedure converts the as-synthesized sodium form of the zeolite to the catalytically active ammonium form, which is then calcined to yield the final H-form.[3]

Materials:

  • Na-MCM-22 Zeolite

  • Ammonium Chloride (NH₄Cl)

  • Hydrochloric Acid (HCl), 0.1 M

  • Deionized Water

Step-by-Step Method:

  • Combine 9.0 g of Na-MCM-22, 7.23 g of NH₄Cl, and 13.80 mL of deionized water in a suitable flask.

  • Adjust the pH of the mixture to 4.0 by the slow addition of 0.1 M HCl solution while stirring.

  • Heat the stirred mixture to 60°C and maintain for 30 minutes.

  • Filter the resulting solid under suction and wash thoroughly with deionized water until the filtrate is free of chloride ions (tested with AgNO₃ solution).

  • Dry the obtained NH₄-MCM-22 zeolite in an oven at 60°C for 24 hours.

  • To obtain the final H-MCM-22 catalyst, calcine the dried NH₄-MCM-22 by heating at 200°C for 60 minutes. This thermal treatment removes ammonia, leaving behind a proton to create the Brønsted acid site.

Catalyst Characterization:

To ensure the integrity of the catalyst, the following characterization is recommended:

  • X-Ray Diffraction (XRD): To confirm the characteristic crystal structure of MCM-22.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups and confirm the presence of N-H bonds (from the ammonium intermediate) and O-H bonds.[3]

  • Ammonia Temperature-Programmed Desorption (NH₃-TPD): To quantify the number and strength of the acid sites.

Reaction Mechanism and Workflow

The synthesis proceeds via a condensation reaction catalyzed by the acid sites of H-MCM-22. The proposed mechanism involves the initial activation of the ketone, followed by nucleophilic attack, cyclization, and dehydration.

Proposed Reaction Mechanism
  • Ketone Activation: A proton from the H-MCM-22 catalyst protonates the carbonyl oxygen of the ketone, increasing its electrophilicity.

  • First Nucleophilic Attack: One of the amino groups of o-phenylenediamine attacks the activated carbonyl carbon, forming a carbinolamine intermediate.

  • Dehydration & Imine Formation: The carbinolamine dehydrates to form a Schiff base (imine).

  • Second Nucleophilic Attack (Intramolecular): The second amino group of the OPDA moiety attacks the carbon of the other ketone molecule (or the second carbonyl in a diketone), which is also activated by the catalyst.

  • Cyclization and Dehydration: A subsequent intramolecular cyclization and dehydration step yields the final 1,5-benzodiazepine ring system. The catalyst is regenerated in the process.

reaction_mechanism Figure 1: Proposed Reaction Mechanism R1 o-phenylenediamine I1 Activated Ketone (Protonated) R1->I1 Nucleophilic Attack R2 Ketone R2->I1 Protonation CAT H-MCM-22 (H+) CAT->R2 I2 Carbinolamine Intermediate I1->I2 I3 Schiff Base (Imine) I2->I3 -H₂O H2O H₂O I4 Cyclized Intermediate I3->I4 Intramolecular Cyclization P 1,5-Benzodiazepine I4->P -H₂O P->CAT Catalyst Regeneration

Caption: Figure 1: Proposed Reaction Mechanism for H-MCM-22 catalyzed synthesis.

Experimental Protocol: Synthesis of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine

This protocol details a general procedure for the condensation of o-phenylenediamine with acetone.[3][4]

Materials & Equipment
  • o-phenylenediamine (OPDA)

  • Acetone

  • Acetonitrile (Solvent)

  • H-MCM-22 Catalyst

  • Round-bottom flask with magnetic stirrer

  • TLC plates (Silica gel)

  • Standard workup and purification equipment (filtration apparatus, rotary evaporator)

Step-by-Step Synthesis Protocol

workflow Figure 2: Experimental Workflow start Start step1 1. Charge Reactants (OPDA, Acetone, Acetonitrile) start->step1 step2 2. Add H-MCM-22 Catalyst step1->step2 step3 3. Stir at Room Temperature (1-3 hours) step2->step3 step4 4. Monitor by TLC step3->step4 step5 5. Filter Catalyst step4->step5 Reaction Complete step6 6. Evaporate Solvent step5->step6 catalyst_recycle Wash & Dry Catalyst for Reuse step5->catalyst_recycle step7 7. Purify Product (Recrystallization) step6->step7 end End (Pure Product) step7->end

Caption: Figure 2: General experimental workflow from reaction setup to product isolation.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-phenylenediamine (10 mmol) and acetone (25 mmol) in acetonitrile (30 mL).

  • Catalyst Addition: Add the H-MCM-22 catalyst (150 mg) to the solution. The optimal catalyst loading is crucial for achieving high yield in a short time (see Table 1).

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material (o-phenylenediamine) is consumed (typically 1-3 hours).

  • Catalyst Recovery: Upon completion, separate the catalyst by simple filtration. The recovered catalyst can be washed with a suitable solvent (e.g., ethyl acetate), dried, and reused for subsequent reactions.

  • Product Isolation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a solvent system like ethanol/water to yield the pure 1,5-benzodiazepine derivative.

Optimization and Substrate Scope

The versatility of this method has been demonstrated across a range of ketones and substituted o-phenylenediamines.

Catalyst Loading Optimization

The amount of H-MCM-22 catalyst significantly impacts the reaction rate and yield. Studies show that increasing the catalyst amount from 50 mg to 150 mg dramatically increases the product yield, after which the effect plateaus.[3] This is due to the increased availability of active acid sites.[3]

Catalyst Weight (mg)Reaction Time (min)Isolated Yield (%)
506030
1006065
150 60 87
2006087
Table 1: Effect of H-MCM-22 catalyst weight on the synthesis of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine. Reaction conditions: OPDA and acetone, acetonitrile solvent, room temperature.[3]
Substrate Scope

The protocol is effective for both acyclic and cyclic ketones, with no significant differences in reactivity observed.[3][5]

Entryo-phenylenediamineKetoneTime (h)Yield (%)
1UnsubstitutedAcetone187
2UnsubstitutedCyclohexanone1.585
3UnsubstitutedAcetophenone372
44,5-DimethylAcetone182
54,5-DimethylCyclohexanone280
64-MethylMethyl ethyl ketone2.578
74-ChloroAcetone1.565
Table 2: Synthesis of various 1,5-benzodiazepine derivatives using H-MCM-22 catalyst.[3]

Catalyst Reusability: A Key Advantage

A major benefit of this heterogeneous catalytic system is the ability to recycle the catalyst. After filtration, the H-MCM-22 catalyst can be washed with a solvent like ethyl acetate, dried in an oven, and reused in subsequent batches with minimal loss of activity, making the process more cost-effective and environmentally friendly.[3]

Conclusion

The use of H-MCM-22 as a catalyst for the synthesis of 1,5-benzodiazepines offers a simple, highly efficient, and versatile method.[3][6] The reaction proceeds under ambient conditions, requires short reaction times, and provides good to excellent yields for a variety of substrates. The straightforward recovery and proven reusability of the catalyst underscore the "green" credentials of this protocol, making it a valuable tool for researchers in medicinal and pharmaceutical chemistry.

References

  • Tomar, S. L., et al. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. BioMed Research International, 2012, 510650. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. [Link]

  • Semantic Scholar. (n.d.). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of 1,5-benzodiazepines using H-MCM-22 catalysts at room temperature. [Link]

  • ResearchGate. (n.d.). Reaction mechanism of the synthesis of 1,5-benzodiazepines using H-MCM-22 catalyst at room temperature. [Link]

  • Royal Society of Chemistry. (2021). Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. RSC Advances. [Link]

  • PubMed. (2012). Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst. Journal of Biomedicine and Biotechnology. [Link]

  • National Center for Biotechnology Information. (2021). Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. RSC Advances. [Link]

Sources

The Synthetic Chemist's Guide to Palladium-Catalyzed 1,4-Benzodiazepine Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the 1,4-benzodiazepine scaffold remains a cornerstone of pharmacologically active compounds, renowned for their diverse effects on the central nervous system.[1][2] This guide provides an in-depth exploration of modern palladium-catalyzed cyclization strategies for the efficient construction of this privileged heterocyclic system. Moving beyond classical condensation methods, palladium catalysis offers a versatile and powerful toolkit for forging C-N and C-C bonds, enabling access to a wide array of substituted 1,4-benzodiazepines with high functional group tolerance and stereochemical control.

This document is structured to provide not just protocols, but a foundational understanding of the underlying chemical principles. We will delve into the mechanistic intricacies of key palladium-catalyzed reactions, offering insights into the rationale behind the selection of catalysts, ligands, and reaction conditions.

I. Mechanistic Pillars of Palladium-Catalyzed 1,4-Benzodiazepine Synthesis

The versatility of palladium catalysis in constructing the 1,4-benzodiazepine core stems from its ability to mediate a variety of bond-forming reactions. Understanding the fundamental catalytic cycles is paramount for troubleshooting, optimization, and expansion of substrate scope. The most prevalent strategies involve intramolecular C-N bond formation, often through Buchwald-Hartwig amination, or domino processes that combine C-C and C-N bond formation in a single pot.[1][3]

The Workhorse: Intramolecular Buchwald-Hartwig Amination

The intramolecular Buchwald-Hartwig N-arylation is arguably the most widely employed palladium-catalyzed method for the synthesis of 1,4-benzodiazepines.[1][3] This reaction involves the formation of a C-N bond between an aryl halide (or triflate) and an amine, both present in the same precursor molecule.

Causality in Experimental Design: The choice of palladium precursor, ligand, and base is critical for a successful Buchwald-Hartwig cyclization.

  • Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃, and [PdCl(allyl)]₂ are common choices. Pd(0) is the active catalytic species, and these precursors are readily reduced in situ.

  • Ligands: Bulky, electron-rich phosphine ligands are essential. They facilitate oxidative addition of the aryl halide to the Pd(0) center and promote the crucial reductive elimination step that forms the C-N bond. Common examples include tri-tert-butylphosphine (P(tBu)₃), Buchwald's biarylphosphines (e.g., XPhos, SPhos), and Josiphos-type ligands for asymmetric variants.

  • Bases: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile for the palladium complex. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).

The Catalytic Cycle:

Buchwald_Hartwig Pd(0)L Pd(0)L Active Catalyst Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Aryl-Pd(II)-X Ar-Pd(II)(L)-X Oxidative\nAddition->Aryl-Pd(II)-X Amine\nCoordination Amine Coordination Aryl-Pd(II)-X->Amine\nCoordination RNH₂ Amine-Pd(II) [Ar-Pd(II)(L)(H₂NR)]⁺X⁻ Amine\nCoordination->Amine-Pd(II) Deprotonation Deprotonation Amine-Pd(II)->Deprotonation Amido-Pd(II) Ar-Pd(II)(L)(HNR) Deprotonation->Amido-Pd(II) HX-Base [Base-H]⁺X⁻ Deprotonation->HX-Base Reductive\nElimination Reductive Elimination Amido-Pd(II)->Reductive\nElimination Reductive\nElimination->Pd(0)L Catalyst Regeneration Product 1,4-Benzodiazepine Reductive\nElimination->Product Precursor Aryl Halide-Amine Precursor Base Base Base->Deprotonation

Caption: Catalytic cycle for the intramolecular Buchwald-Hartwig amination.

Domino Reactions: Heck, Sonogashira, and Carbonylative Cyclizations

Domino or cascade reactions offer an elegant approach to increase molecular complexity in a single synthetic operation.[4] Palladium catalysis is particularly well-suited for initiating such cascades to form 1,4-benzodiazepines.

  • Heck Reaction: The intramolecular Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. For 1,4-benzodiazepine synthesis, this typically involves a precursor with an N-allyl or N-vinyl group. The reaction proceeds via oxidative addition, migratory insertion, and β-hydride elimination.

  • Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide.[5][6] An intramolecular Sonogashira reaction can be a key step in a one-pot synthesis of 1,5-benzodiazepines, where the resulting alkynone undergoes condensation with a diamine.[1]

  • Carbonylative Cyclization: The introduction of carbon monoxide (CO) into a palladium-catalyzed reaction can lead to the formation of carbonyl-containing heterocycles. This has been applied to the synthesis of 1,4-benzodiazepin-5-ones from o-bromoaniline derivatives.[1]

II. Experimental Protocols and Methodologies

The following protocols are presented as a starting point and should be optimized for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Intramolecular Buchwald-Hartwig Cyclization for 1,4-Benzodiazepin-2,5-diones

This protocol is adapted from methodologies that utilize readily available precursors, potentially synthesized via Ugi four-component reactions.[1][3]

Experimental Workflow:

Caption: General workflow for 1,4-benzodiazepine synthesis.

Materials:

  • Substrate: N-(2-halophenyl)amide precursor (1.0 equiv)

  • Palladium Precursor: Pd₂(dba)₃ (2.5-5 mol%)

  • Ligand: P(o-tolyl)₃ (5-10 mol%) or XPhos (5-10 mol%)

  • Base: NaOtBu (1.5-2.0 equiv)

  • Solvent: Anhydrous toluene or dioxane

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the N-(2-halophenyl)amide precursor, palladium precursor, ligand, and base.

  • Add the anhydrous solvent via syringe.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation: The success of this protocol relies on the complete exclusion of air and moisture. The use of a glovebox is recommended for weighing and adding the catalyst, ligand, and base. The color of the reaction mixture can be indicative of the catalyst's state; a dark brown or black color often suggests the presence of active Pd(0).

Protocol 2: Domino Heck-Cyclization for Dihydro-1,4-benzodiazepines

This protocol is a representative example of a domino reaction for the synthesis of partially saturated 1,4-benzodiazepines.

Materials:

  • Substrate: N-allyl-2-bromoaniline derivative (1.0 equiv)

  • Palladium Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous DMF or acetonitrile

Procedure:

  • In a sealed tube under an argon atmosphere, combine the N-allyl-2-bromoaniline derivative, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Add the anhydrous solvent.

  • Seal the tube and heat the mixture to 100-120 °C.

  • After the starting material is consumed (as determined by TLC or LC-MS), cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

III. Data Presentation and Comparison

The choice of reaction conditions can significantly impact the yield and purity of the desired 1,4-benzodiazepine. The following table summarizes typical conditions for various palladium-catalyzed cyclization strategies.

Reaction TypePalladium SourceLigandBaseSolventTemperature (°C)Typical Yield (%)
Buchwald-Hartwig Pd₂(dba)₃P(o-tolyl)₃NaOtBuToluene80-11070-95
Buchwald-Hartwig Pd(OAc)₂XPhosK₃PO₄Dioxane10075-98
Heck Cyclization Pd(OAc)₂PPh₃K₂CO₃DMF100-12060-85
Carbonylative Pd(OAc)₂PPh₃DIPEAHMPA10050-70
Sonogashira-based PdCl₂(PPh₃)₂/CuI-Et₃NTHFrt - 5065-90 (for coupling)

IV. Troubleshooting and Field-Proven Insights

  • Low Yields: In Buchwald-Hartwig reactions, low yields can often be attributed to catalyst deactivation or incomplete deprotonation of the amine. Consider screening different ligands and bases. The use of a more electron-rich and bulky ligand can sometimes be beneficial. Ensure that the base is sufficiently strong and soluble in the reaction medium.

  • Side Reactions: In Heck reactions, β-hydride elimination from the alkyl-palladium intermediate can compete with the desired cyclization. The choice of ligand and additives can influence the reaction pathway.

  • Substrate Scope: Electron-withdrawing groups on the aryl halide can facilitate oxidative addition, while electron-donating groups may require more forcing conditions. Steric hindrance near the reacting centers can also impede the reaction.

V. Conclusion

Palladium-catalyzed cyclization reactions have emerged as a robust and versatile platform for the synthesis of 1,4-benzodiazepines. By understanding the fundamental mechanisms and carefully selecting the appropriate catalyst system, chemists can efficiently construct these valuable scaffolds. The protocols and insights provided in this guide serve as a foundation for further exploration and application in drug discovery and development programs.

VI. References

  • Boruah, M., et al. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Catalysts, 10(6), 634. [Link]

  • Bhardwaj, P., & Kaur, N. (2023). Synthesis of 1,4-Benzodiazepines by Palladium-Catalyzed C-N Coupling. Current Organic Chemistry, 27(4), 282-296. [Link]

  • Griffin, C. E., & Kaye, A. D. (2013). Benzodiazepines: a review of their history, pharmacology, and clinical indications. The Ochsner Journal, 13(3), 411–418.

  • Boruah, M., et al. (2020). Synthesis of 1,4-benzodiazepine-2,5-diones 79 via palladium-catalyzed transfer hydrogenation (CTH) reduction–cyclocondensation. ResearchGate. [Link]

  • Reddy, B. V. S., et al. (2004). Palladium- and Copper-Catalyzed Synthesis of Medium- and Large-Sized Ring-Fused Dihydroazaphenanthrenes and 1,4-Benzodiazepine-2,5-diones. Control of Reaction Pathway by Metal-Switching. Journal of the American Chemical Society, 126(39), 12232–12233. [Link]

  • Li, J., et al. (2015). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 20(10), 18882–18896. [Link]

  • Kaur, N. (2023). Palladium-Catalyzed C-N Coupling in the Synthesis of Benzodiazepines. Bentham Science. [Link]

  • Boruah, M., et al. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. ResearchGate. [Link]

  • Lee, S., et al. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. [Link]

  • Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Bentham Science. [Link]

  • Lee, S., et al. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. PubMed. [Link]

  • Reddy, B. V. S., et al. (2017). Synthesis of Benzo[3][7]heterocycles using Palladium Catalyzed Heck Reaction to Vinylogous Carbonates/Carbamates: Unexpected Formation of Indoles via Carbopalladation Intercepted by Nucleopalladation. Organic Letters, 19(22), 6144–6147. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

Sources

Application Notes and Protocols for the Development of Novel Anxiolytic Agents from Tetrahydrodiazepino[1,2-a]benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the field of neuroscience and medicinal chemistry.

Introduction: A Renewed Approach to Anxiolytic Therapy

The global burden of anxiety disorders necessitates the development of novel therapeutic agents with improved efficacy and safety profiles compared to classical benzodiazepines. The tetrahydrodiazepino[1,2-a]benzimidazole scaffold represents a promising chemotype for the discovery of new anxiolytic agents. This heterocyclic system, which can be considered a constrained analog of benzodiazepines, offers a unique three-dimensional structure that can be exploited for selective modulation of central nervous system targets. Recent studies have indicated that derivatives of this scaffold exhibit significant anxiolytic and analgesic potential, warranting a systematic exploration of its structure-activity relationship (SAR)[1][2][3].

This guide provides a comprehensive framework for the synthesis, in vitro screening, in vivo evaluation, and early absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling of novel tetrahydrodiazepino[1,2-a]benzimidazole derivatives. The protocols outlined herein are designed to be robust and reproducible, enabling researchers to efficiently identify and optimize lead candidates for preclinical development.

Section 1: Synthesis of Tetrahydrodiazepino[1,2-a]benzimidazole Analogs

The core tetrahydrodiazepino[1,2-a]benzimidazole scaffold can be synthesized through various established methods, often involving the condensation of a substituted o-phenylenediamine with a suitable cyclic precursor. A particularly efficient and modern approach is the use of microwave-assisted organic synthesis, which can significantly reduce reaction times and improve yields[4][5][6]. The following protocol describes a general procedure for the synthesis of a library of analogs for screening.

Protocol 1.1: Microwave-Assisted Synthesis of 2,3,4,5-tetrahydro[7][8]diazepino[1,2-a]benzimidazole Derivatives

This protocol is adapted from established methods for benzimidazole synthesis and is optimized for the generation of a diverse library of compounds for initial screening[5][6][7][8].

Materials:

  • Substituted o-phenylenediamines

  • Appropriate aldehyde or carboxylic acid derivatives

  • Catalyst (e.g., erbium triflate (Er(OTf)3))[6]

  • Microwave reactor

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In a microwave-safe reaction vessel, combine the substituted o-phenylenediamine (1.0 eq), the desired aldehyde or carboxylic acid (1.1 eq), and a catalytic amount of Er(OTf)3 (e.g., 1 mol%)[6].

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a predetermined temperature (e.g., 120 °C) and power for a short duration (typically 5-20 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction vessel to cool to room temperature.

  • Perform a standard aqueous work-up, including neutralization and extraction with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure tetrahydrodiazepino[1,2-a]benzimidazole derivative.

  • Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality of Experimental Choices: The use of microwave irradiation provides rapid and uniform heating, which accelerates the reaction rate and often leads to cleaner product formation with fewer side products compared to conventional heating methods. Erbium triflate is a mild and efficient Lewis acid catalyst that facilitates the condensation and cyclization steps.

G cluster_synthesis Synthesis Workflow Start o-phenylenediamine + Aldehyde/Carboxylic Acid Microwave_Reaction Microwave Irradiation with Catalyst Start->Microwave_Reaction Combine reactants Workup Aqueous Work-up & Extraction Microwave_Reaction->Workup Reaction completion Purification Column Chromatography Workup->Purification Characterization NMR & Mass Spectrometry Purification->Characterization Final_Product Pure Tetrahydrodiazepino [1,2-a]benzimidazole Analog Characterization->Final_Product G cluster_invitro In Vitro Screening Cascade Library Synthesized Compound Library Binding_Assay Primary Screen: GABA-A Receptor Binding Assay Library->Binding_Assay Functional_Assay Secondary Screen: Automated Patch-Clamp Electrophysiology Binding_Assay->Functional_Assay Active Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Functional_Assay->SAR_Analysis Potent Modulators Lead_Candidates Lead Candidates for In Vivo Testing SAR_Analysis->Lead_Candidates G cluster_dev_path Drug Development Pathway Synthesis Synthesis of Analogs In_Vitro In Vitro Screening (Binding & Functional Assays) Synthesis->In_Vitro SAR SAR Optimization In_Vitro->SAR SAR->Synthesis Iterative Design In_Vivo In Vivo Behavioral Models (EPM, Light-Dark Box) SAR->In_Vivo Optimized Leads ADMET Early ADMET Profiling (Permeability, Stability, Toxicity) In_Vivo->ADMET ADMET->SAR Feedback for Optimization Preclinical_Candidate Preclinical Candidate Nomination ADMET->Preclinical_Candidate

Caption: Integrated drug development pathway for novel anxiolytic agents.

Conclusion

The systematic approach detailed in these application notes provides a clear and actionable path for the discovery and early development of novel anxiolytic agents based on the tetrahydrodiazepino[1,2-a]benzimidazole scaffold. By integrating rational synthesis, a hierarchical in vitro screening cascade, validated in vivo behavioral models, and early ADMET profiling, research teams can efficiently identify and optimize promising drug candidates. This comprehensive strategy, grounded in established scientific principles, is designed to accelerate the translation of novel chemical matter into potential therapeutics for the treatment of anxiety disorders.

References

  • 9][10]azepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents.

  • 9][10]azepino[1,2- a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents.

  • 9][10]azepino[1,2-a]benzimidazole...

Sources

Application Notes & Protocols: Characterizing Novel Benzodiazepine Scaffolds in Neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compound: 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][[“]][2]diazepine

Audience: Researchers, scientists, and drug development professionals.

Introduction: A New Lens on a Classic Scaffold

The 1,4-benzodiazepine structure is a cornerstone of neuropharmacology, most famously associated with allosteric modulation of the GABA-A receptor, which produces anxiolytic, sedative, and anticonvulsant effects[3][4][5]. However, the principles of medicinal chemistry dictate that even minor structural modifications can dramatically alter the pharmacological profile of a scaffold. This guide addresses the application of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][[“]][2]diazepine, a specific derivative[6][7][8][9], as a hypothetical tool for exploring novel mechanisms of action beyond GABAergic modulation, with a specific focus on the dopamine D1 receptor system.

Dysfunctional signaling of the dopamine D1 receptor is implicated in a range of neuropsychiatric and neurological disorders, including schizophrenia, Parkinson's disease, and addiction[10]. Therefore, identifying novel antagonists for this receptor is of high therapeutic interest. While classical D1 antagonists like SCH23390 are benzazepines[11], this document outlines a comprehensive framework for researchers to investigate if a benzodiazepine derivative, such as 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][[“]][2]diazepine, possesses antagonist activity at the D1 receptor. The following protocols provide a roadmap for its characterization, from initial receptor binding to functional cellular and in vivo assays.

Part 1: Foundational Understanding - The Dopamine D1 Receptor Signaling Pathway

The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs/olf G-protein. Upon activation by dopamine, it initiates a signaling cascade that is fundamental to neuronal plasticity, motor control, and reward processing[[“]][11].

Canonical Signaling Cascade:

  • Agonist Binding: Dopamine binds to the D1 receptor.

  • G-Protein Activation: The receptor activates the Gαs/olf subunit.

  • Adenylyl Cyclase Activation: Gαs/olf stimulates adenylyl cyclase (AC).

  • cAMP Production: AC converts ATP to cyclic AMP (cAMP), a key second messenger[2].

  • PKA Activation: cAMP binds to and activates Protein Kinase A (PKA).

  • Substrate Phosphorylation: PKA phosphorylates numerous downstream targets, including DARPP-32 and glutamate receptor subunits, modulating synaptic strength and neuronal excitability[[“]][10].

An antagonist at the D1 receptor will occupy the binding site without initiating this cascade and will block dopamine from binding and activating the receptor.

Diagram 1: Dopamine D1 Receptor Signaling Pathway

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D1R Dopamine D1 Receptor G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts G_protein->AC Stimulates Dopamine Dopamine (Agonist) Dopamine->D1R Activates Antagonist 9-Chloro-... (Hypothetical Antagonist) Antagonist->D1R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Targets Downstream Targets (e.g., DARPP-32) PKA->Targets Phosphorylates

Caption: Hypothetical blockade of the D1 receptor signaling cascade.

Part 2: Experimental Protocols for Pharmacological Characterization

This section provides step-by-step methodologies to determine the affinity and functional activity of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][[“]][2]diazepine at the human dopamine D1 receptor.

Protocol 1: Radioligand Binding Assay (Affinity Determination)

This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to compete with a known high-affinity radioligand for the D1 receptor.

Objective: To calculate the inhibition constant (Ki) of the test compound.

Materials:

  • Receptor Source: Commercially available membranes from HEK293 or CHO cells stably expressing the human dopamine D1 receptor.

  • Radioligand: [³H]-SCH23390 (a potent D1 antagonist), typically used at a concentration near its Kd (~1-2 nM)[12].

  • Test Compound: 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][[“]][2]diazepine, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known D1 antagonist like Butaclamol or unlabeled SCH23390.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration: 96-well glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)[13].

  • Scintillation Cocktail and a MicroBeta counter .

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Plate Preparation: In a 96-well plate, add the following to each well for a final volume of 250 µL[13]:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding (NSB): 50 µL of the non-specific binding control.

    • Test Compound: 50 µL of the respective serial dilution.

  • Add Radioligand: Add 50 µL of [³H]-SCH23390 solution to all wells.

  • Add Receptor Membranes: Add 150 µL of the D1 receptor membrane preparation (typically 10-20 µg of protein per well) to all wells to initiate the binding reaction[13].

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium[13].

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a MicroBeta counter.

Data Analysis:

  • Calculate specific binding by subtracting the NSB counts from the total binding counts.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant[14].

ParameterDescriptionTypical Value for D1 Assays
Radioligand [³H]-SCH233901-2 nM
Kd of Radioligand Dissociation Constant~1.5 nM[12]
Receptor Conc. Protein per well10-20 µg
Incubation Time Time to equilibrium60-90 min
Incubation Temp. Temperature25-30 °C

Diagram 2: Radioligand Binding Assay Workflow

Binding_Assay_Workflow Start Prepare Serial Dilutions of Test Compound Plate Add Reagents to 96-Well Plate: 1. Buffer/NSB/Test Compound 2. [³H]-Radioligand 3. D1 Receptor Membranes Start->Plate Incubate Incubate to Reach Equilibrium (60-90 min) Plate->Incubate Filter Rapid Vacuum Filtration (Separates Bound from Free) Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Analyze Calculate IC₅₀ and Ki (Cheng-Prusoff Equation) Count->Analyze

Caption: Workflow for determining compound binding affinity.

Protocol 2: Functional cAMP Assay (Antagonist Mode)

This protocol determines whether the test compound acts as an antagonist by measuring its ability to block agonist-induced cAMP production.

Objective: To determine the functional potency (IC₅₀) of the test compound in inhibiting D1 receptor signaling.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human D1 receptor[12].

  • Agonist: Dopamine or a selective D1 agonist (e.g., SKF 81297).

  • Test Compound: 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][[“]][2]diazepine.

  • cAMP Detection Kit: A commercial kit based on HTRF, fluorescence polarization, or ELISA.

  • Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

  • Cell Culture Medium and Stimulation Buffer .

Procedure:

  • Cell Plating: Seed the D1-expressing cells into 96- or 384-well plates and grow to ~90% confluency.

  • Pre-incubation with Antagonist: Remove the culture medium. Add stimulation buffer containing serial dilutions of the test compound (and a fixed concentration of IBMX, e.g., 500 µM). Incubate for 15-30 minutes.

  • Agonist Stimulation: Add the D1 agonist (e.g., dopamine) at a concentration that elicits ~80% of its maximal response (EC₈₀). This concentration must be determined in a prior agonist dose-response experiment.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit[15].

Data Analysis:

  • Plot the cAMP level (or fluorescence signal) against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response (inhibition) curve to determine the IC₅₀ value, which represents the concentration of the antagonist that reduces the agonist response by 50%.

ParameterDescriptionRecommended Value
Agonist DopaminePre-determined EC₈₀
PDE Inhibitor IBMX500 µM
Antagonist Pre-incubation Time15-30 min
Agonist Incubation Time30 min

Part 3: In Vivo Application - Models of Psychosis

Should in vitro data confirm potent D1 receptor antagonism, the next logical step is to assess the compound's efficacy in animal models. D1 antagonists are known to have effects in models relevant to the positive and negative symptoms of schizophrenia[16][17].

Protocol 3: Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating, a process that is deficient in patients with schizophrenia. This deficit can be modeled in rodents by administering a dopamine agonist like apomorphine, and effective antipsychotics can reverse this deficit[18].

Objective: To assess if the test compound can reverse apomorphine-induced disruption of PPI, indicating potential antipsychotic-like activity.

Materials:

  • Animals: Male Sprague-Dawley or Wistar rats (250-300g).

  • Apparatus: Startle response chambers equipped with acoustic stimulus generators and movement sensors.

  • Test Compound: 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][[“]][2]diazepine, formulated in a suitable vehicle (e.g., saline, 0.5% Tween 80).

  • Disrupting Agent: Apomorphine (a non-selective dopamine agonist).

  • Positive Control: A known D1 antagonist (e.g., SCH23390) or an atypical antipsychotic.

Procedure:

  • Acclimation: Acclimate the rats to the startle chambers for 5-10 minutes with background white noise (e.g., 65 dB).

  • Dosing: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous). The pretreatment time will depend on the compound's pharmacokinetics (typically 30-60 minutes).

  • Disrupting Agent Administration: Administer apomorphine (e.g., 0.5 mg/kg, s.c.) to induce a PPI deficit.

  • Testing Session: After the appropriate uptake time for apomorphine (e.g., 10 minutes), begin the test session. The session consists of a series of trials:

    • Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB).

    • Prepulse + Pulse trials: A weak, non-startling prepulse (e.g., 75-85 dB) presented 100 ms before the intense pulse.

    • No-stimulus trials: Background noise only.

  • Data Collection: The startle response (amplitude of whole-body flinch) is recorded for each trial.

Data Analysis:

  • Calculate the percentage of PPI for each animal using the formula: %PPI = 100 - [ (Startle on Prepulse+Pulse trial / Startle on Pulse-alone trial) x 100 ]

  • Compare the %PPI across treatment groups using ANOVA. A successful reversal of the apomorphine-induced deficit will show a significantly higher %PPI in the test compound group compared to the apomorphine-only group.

Safety and Handling

As a chlorinated benzodiazepine derivative, 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][[“]][2]diazepine should be handled with appropriate care. Wear suitable protective clothing, gloves, and eye protection. All handling should occur in a well-ventilated area or a chemical fume hood[6]. A full Material Safety Data Sheet (MSDS) should be consulted before use[8].

Conclusion

This guide provides a structured, multi-tiered approach to characterize the potential neuroscience applications of a novel compound like 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][[“]][2]diazepine, focusing on the dopamine D1 receptor. By systematically determining its binding affinity, functional antagonism, and in vivo efficacy, researchers can build a comprehensive pharmacological profile. This framework ensures that experimental choices are grounded in established principles of receptor pharmacology, allowing for the robust evaluation of new chemical entities for their potential as tools or therapeutics in neuroscience.

References

  • Consensus. (n.d.). Mechanisms of dopamine D1 receptor signaling in neuronal plasticity.
  • Nishi, A., Shuto, T., & Kuroiwa, M. (2011). Mechanisms for the modulation of dopamine D1 receptor signaling in striatal neurons. Frontiers in Neuroanatomy, 5, 43.
  • ResearchGate. (n.d.). Dopamine D1 receptor signaling pathways.
  • Undie, A. S. (2010). Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation. Pharmacology & Therapeutics, 128(1), 37-61.
  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The Signaling and Pharmacology of the Dopamine D1 Receptor. Pharmacological Reviews, 63(1), 182-217.
  • Echemi. (n.d.). 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][[“]][2]diazepine 2HCl. Retrieved from

  • Kim, J., et al. (2017). Dopamine Receptor D1 Agonism and Antagonism Using a Field-Effect Transistor Assay. ACS Applied Materials & Interfaces, 9(27), 23298-23306.
  • Mansbach, R. S., et al. (1994). D1 and D2 dopamine receptor antagonists reverse prepulse inhibition deficits in an animal model of schizophrenia. Psychopharmacology, 115(4), 447-53.
  • Yu, S., et al. (2010). Screening and isolation of a natural dopamine D1 receptor antagonist using cell-based assays. Journal of Biotechnology, 145(2), 166-72.
  • PubMed. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors.
  • BenchChem. (2025). Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors.
  • Powell, S. B., & Miyakawa, T. (2016). Animal Models of Psychosis: Current State and Future Directions. Current Topics in Behavioral Neurosciences, 29, 391-426.
  • ACNP. (n.d.). ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Stahl, S. M. (2017). Drugs for psychosis and mood: unique actions at D3, D2, and D1 dopamine receptor subtypes. CNS Spectrums, 22(5), 375-384.
  • Innoprot. (n.d.). D1 Dopamine Receptor Assay.
  • Alichem. (n.d.). 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][[“]][2]diazepine. Retrieved from

  • ChemicalBook. (2022). 9-CHLORO-2,3,4,5-TETRAHYDRO-1H-BENZO[E][[“]][2]DIAZEPINE. Retrieved from

  • CymitQuimica. (n.d.). 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][[“]][2]diazepine 2HCl. Retrieved from

  • Benzodiazepine Information Coalition. (n.d.). Mechanism of Action.
  • Haefely, W. (1978). Chemical structure and biological activity of the diazepines. Agents and Actions, 8(5), 451-457.
  • Santa Cruz Biotechnology. (n.d.). 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][[“]][2]diazepine. Retrieved from

  • CymitQuimica. (n.d.). CAS 439-14-5: Diazepam.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

Technical Support Center: Synthesis of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

Welcome to the technical support center for the synthesis of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide not just protocols, but the underlying chemical logic, troubleshooting guides for common yield-impacting issues, and data-backed optimization strategies to enhance the efficiency and success of your synthesis campaigns.

A note on nomenclature: The target compound is often named 8-Chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine under standard IUPAC naming conventions. However, to maintain consistency with historical literature and supplier catalogs, this guide will use the requested nomenclature: 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine.

Table of Contents

  • Synthesis Overview & Strategy

  • Detailed Experimental Protocols

    • Step 1: Synthesis of the Lactam Intermediate (8-Chloro-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one)

    • Step 2: Reduction of the Lactam to the Final Product

  • Troubleshooting & FAQ

    • Step 1: Cyclization Issues

    • Step 2: Lactam Reduction Issues

    • General Purity & Work-up Problems

  • References

Synthesis Overview & Strategy

The synthesis of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine is most effectively approached via a two-step sequence starting from the key intermediate, 2-amino-3-chlorobenzylamine. This strategy involves the formation of a seven-membered lactam ring, followed by its complete reduction to the desired saturated cyclic amine.

The chosen synthetic pathway offers several advantages:

  • Convergent Approach: It relies on commercially available or readily synthesized starting materials.

  • Robust Reactions: The selected reactions—acylation/cyclization and borane-mediated reduction—are well-documented and generally high-yielding.

  • Control over Impurities: A step-wise approach allows for the isolation and purification of the lactam intermediate, which simplifies the final purification process.

The overall workflow is summarized in the diagram below.

Synthesis_WorkflowSM2-Amino-3-chlorobenzylamineIntermediate8-Chloro-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one(Lactam)SM->IntermediateStep 1:CyclizationReagent1Chloroacetyl Chloride +Base (e.g., Triethylamine)Reagent1->IntermediateProduct9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepineIntermediate->ProductStep 2:ReductionReagent2Borane Dimethyl Sulfide(BH3·SMe2)Reagent2->Product

Caption: Overall synthetic workflow.

Detailed Experimental Protocols

Step 1: Synthesis of 8-Chloro-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one (Lactam Intermediate)

This step involves an N-acylation followed by an intramolecular nucleophilic substitution to form the seven-membered lactam ring. The use of a non-nucleophilic base is critical to scavenge the HCl generated during the acylation without competing in the reaction.

Reaction Scheme: (A diagram showing 2-amino-3-chlorobenzylamine reacting with chloroacetyl chloride to form the lactam)

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (Example Scale)Molar Equivalents
2-Amino-3-chlorobenzylamine156.615.0 g1.0
Chloroacetyl Chloride112.943.98 g (2.8 mL)1.1
Triethylamine (TEA)101.1910.1 g (13.9 mL)3.1
Dichloromethane (DCM), anhydrous-250 mL-

Procedure:

  • Setup: To a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-amino-3-chlorobenzylamine (5.0 g, 31.9 mmol) and anhydrous dichloromethane (150 mL).

  • Cooling & Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (10.1 g, 99.9 mmol, 3.1 eq) to the stirred solution.

  • Acylation: Dissolve chloroacetyl chloride (3.98 g, 35.1 mmol, 1.1 eq) in anhydrous DCM (100 mL) and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The progress can be monitored by TLC (Thin Layer Chromatography).

  • Work-up:

    • Quench the reaction by slowly adding 100 mL of water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the lactam as a solid.

Step 2: Reduction of 8-Chloro-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one to Final Product

The reduction of the lactam's carbonyl group is achieved using a borane reagent. Borane dimethyl sulfide (BH₃·SMe₂) is preferred for its stability and reactivity. The mechanism involves the formation of a stable amine-borane adduct which must be carefully hydrolyzed during work-up to liberate the free amine product.[3]

Reaction Scheme: (A diagram showing the lactam being reduced by BH3·SMe2 to the final product)

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (Example Scale)Molar Equivalents
8-Chloro-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one196.644.0 g1.0
Borane dimethyl sulfide complex (BH₃·SMe₂, 10 M)-6.1 mL3.0
Tetrahydrofuran (THF), anhydrous-100 mL-
Methanol (MeOH)-50 mL-
Hydrochloric Acid (HCl), 6 M-~40 mL-

Procedure:

  • Setup: To a 250 mL 3-neck round-bottom flask under a nitrogen atmosphere, add the lactam (4.0 g, 20.3 mmol) and anhydrous THF (100 mL).

  • Addition of Reducing Agent: Cool the solution to 0 °C. Slowly add the borane dimethyl sulfide complex (6.1 mL, 61.0 mmol, 3.0 eq) dropwise via syringe.

  • Reaction: After addition, slowly warm the mixture to room temperature, then heat to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching & Work-up:

    • Cool the reaction mixture to 0 °C. CAUTION: Quenching is highly exothermic and generates hydrogen gas.

    • Very slowly and carefully, add methanol dropwise to quench the excess borane until gas evolution ceases.

    • Remove the THF and methanol under reduced pressure.

    • To the resulting residue, add 40 mL of 6 M HCl and heat to reflux for 1 hour to hydrolyze the amine-borane complex.

    • Cool the solution to room temperature and basify to pH >12 with 10 M NaOH solution, keeping the flask in an ice bath.

  • Extraction & Isolation:

    • Extract the aqueous layer with dichloromethane (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure to yield the crude product.

  • Purification: The final product can be purified by silica gel chromatography (eluting with a DCM/Methanol/Ammonia system) or by crystallization of its hydrochloride salt.

Troubleshooting & FAQ

This section addresses common issues that can lead to reduced yields or product impurities.

Step 1: Cyclization Issues (Lactam Formation)

Troubleshooting_CyclizationProblem1Low or No Product FormationWhat could be the issue?Solution1aCheck Reagents:- Anhydrous conditions critical.- Chloroacetyl chloride degrades with moisture.- Use freshly opened/distilled TEA.Problem1->Solution1aPotential CausesSolution1bSolution1bProblem1->Solution1bPotential CausesSolution1cLow Temperature:- While acylation is done at 0°C, cyclization may need RT or gentle warming.Problem1->Solution1cPotential CausesProblem2Multiple Spots on TLC / Byproduct FormationWhat are the likely side-products?Solution2aDi-acylation Product:- Both benzylic and aromatic amines acylated.- Cause: Highly reactive conditions.- Fix: Slower addition of acyl chloride at 0°C.Problem2->Solution2aPotential CausesSolution2bPolymerization:- Intermolecular reactions can occur at high concentrations.- Fix: Use more dilute conditions.Problem2->Solution2bPotential Causes

Caption: Decision tree for cyclization problems.

Q1: My reaction yield for the lactam is very low, and I've recovered a lot of starting amine. What went wrong?

A: This is a common issue often related to reagent quality or reaction conditions.

  • Moisture: Chloroacetyl chloride is highly sensitive to moisture and will rapidly hydrolyze to chloroacetic acid, which will not participate in the reaction.[4] Ensure all glassware is oven-dried and solvents are anhydrous.

  • Base Stoichiometry: At least two equivalents of a non-nucleophilic base like triethylamine are required. One equivalent neutralizes the HCl formed from the acylation of the benzylic amine, and the second neutralizes the HCl from the cyclization step. Insufficient base allows the starting amine to become protonated, rendering it non-nucleophilic and halting the reaction.[2]

  • Reactivity of the Aromatic Amine: The aromatic amine is significantly less nucleophilic than the benzylic amine due to the electron-withdrawing effect of the ortho-chlorine atom. The primary acylation occurs on the more reactive benzylic amine. The subsequent intramolecular cyclization relies on the nucleophilicity of the aromatic amine. If conditions are not optimal, this step can be slow or stall.

Q2: My TLC shows the formation of a new, less polar spot in addition to my desired lactam. What could this be?

A: You are likely observing a di-acylated byproduct.

  • Cause: Both the benzylic and the aromatic amino groups have been acylated by chloroacetyl chloride. This happens when reaction conditions are too forcing (e.g., adding the acyl chloride too quickly or at a higher temperature).

  • Solution: The best way to avoid this is to maintain a low temperature (0 °C) and add the chloroacetyl chloride solution very slowly. This favors the selective acylation of the more nucleophilic benzylic amine.[2]

Step 2: Lactam Reduction Issues

Troubleshooting_ReductionProblem1Incomplete ReactionStarting lactam remains after reflux.Solution1aInsufficient Reducing Agent:- Lactams are stable; require excess borane.- Use at least 2.5-3.0 equivalents of BH3·SMe2.Problem1->Solution1aPotential CausesSolution1bReaction Time/Temp:- Ensure true reflux is maintained.- Extend reaction time and monitor by TLC.Problem1->Solution1bPotential CausesProblem2Product is difficult to isolate / Aqueous work-up forms emulsionsWhat is causing this?Solution2aStable Amine-Borane Adduct:- The product forms a stable complex with boron.- Cause: Incomplete hydrolysis during work-up.- Fix: Reflux with 6M HCl for at least 1 hour to break the B-N bond.Problem2->Solution2aPotential CausesSolution2bSolution2bProblem2->Solution2bPotential Causes

Caption: Decision tree for lactam reduction problems.

Q3: The reduction of my lactam is incomplete, even after several hours at reflux. Why?

A: Incomplete reduction is typically due to insufficient reducing agent or inadequate reaction conditions.

  • Stoichiometry: Amides and lactams are relatively unreactive carbonyls. A significant excess of the borane reagent is often necessary for the reaction to go to completion. A ratio of 2.5 to 3.0 molar equivalents of BH₃·SMe₂ per mole of lactam is recommended.[5]

  • Reagent Quality: Borane complexes can degrade over time, especially if exposed to moisture. Use a fresh bottle or titrate an older one to determine its active concentration.

  • Temperature: Ensure the reaction mixture is reaching and maintaining a gentle reflux. A temperature below 60-65 °C may be insufficient for this reduction.

Q4: After the acidic work-up and basification, I'm having trouble with my extraction. The layers are not separating well, and my yield is low. What's happening?

A: This is a classic sign of an unhydrolyzed amine-borane adduct and/or issues with boron byproducts.

  • Amine-Borane Adducts: The initial product of the reduction is a stable Lewis acid-base adduct between the nitrogen atoms of your product and the boron.[3][6] This adduct can be difficult to extract from the aqueous layer. To cleave this B-N bond, you must reflux the reaction mixture in strong acid (e.g., 6 M HCl) for at least an hour.[7] Simply neutralizing the reaction is not enough.

  • Work-up pH: After acid hydrolysis, the aqueous layer must be made strongly basic (pH > 12) to ensure the amine product is in its free base form for efficient extraction into an organic solvent. This also helps to manage the boric acid byproducts.

References

  • BenchChem. (2025). A Comparative Guide to 3-Amino-2-chlorobenzylamine and Other Substituted Benzylamines in Synthesis. BenchChem.
  • Collins, C. J., Lanz, M., & Singaram, B. (1999). Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN). Tetrahedron Letters, 40(19), 3673-3676.
  • BenchChem. (2025). An In-depth Technical Guide on the Stability and Reactivity of 3-Amino-2-chlorobenzylamine. BenchChem.
  • BenchChem. (2025). Troubleshooting guide for 3-Amino-2-chlorobenzylamine reactions. BenchChem.
  • U.S. Patent No. 3,996,209. (1976). Process for preparing benzodiazepines.
  • Boruah, M., & Konwar, D. (2006). Palladium-Catalyzed Benzodiazepines Synthesis. MDPI.
  • ACS GCI Pharmaceutical Roundtable. (2026). Borane & Borane Complexes. Wordpress.
  • Li, B., & Fan, X. (2025).
  • Lemrová, B., & Soural, M. (2012). Solid-phase synthesis of 4,7,8-trisubstituted 1,2,3,4-tetrahydro-benzo[e][1][2]diazepin-5-ones. ACS Combinatorial Science, 14(12), 645-650.

  • Kumar, P., et al. (2011). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. PubMed Central.
  • YouTube. (2021). Acylation of Amines, Part 2: Other Electrophiles.
  • Ramachandran, P. V. (2020). A Short Chronological Review on the Syntheses of Amine-Boranes. Molecules, 25(17), 3959.
  • Organic Chemistry Portal. (n.d.). Cleavage of Borane-Amine Adducts.
  • MDPI. (2022).
  • Steffey, B. D., et al. (2011). Amine− and Phosphine−Borane Adducts: New Interest in Old Molecules.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction.
  • El-Sayed, N. N. E., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][1][8][9]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 613.

  • ResearchGate. (2006). A Practical Procedure for Reduction of Primary, Secondary and Tertiary Amides to Amines.
  • Sharma, S., et al. (2011). One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research, 3(5), 382-389.
  • Semantic Scholar. (1999). Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents.
  • ResearchGate. (2012).
  • ResearchGate. (2011). Amine- and Phosphine-Borane Adducts: New Interest in Old Molecules.
  • Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.
  • Bunin, B. A., Plunkett, M. J., & Ellman, J. A. (1994). The Combinatorial Synthesis and Chemical and Biological Evaluation of a 1,4-Benzodiazepine Library. Proceedings of the National Academy of Sciences, 91(11), 4708-4712.
  • ChemicalBook. (2023).
  • Petit, J.-F., et al. (2023). Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts. Molecules, 28(3), 1433.
  • Chen, C.-Y., et al. (2021). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. Molecules, 26(23), 7212.
  • NIST. (n.d.). 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(o-fluorophenyl).
  • Hone, N. D., Wilson, W., & Reader, J. C. (2003). Solid phase synthesis of tetrahydro-1,4-benzodiazepin-2-ones. Tetrahedron Letters, 44(46), 8493–8495.
  • MySkinRecipes. (n.d.). 8-CHLORO-2,3,4,5-TETRAHYDRO-1H-BENZO[E][1][2]DIAZEPINE.

  • BenchChem. (2025).
  • PubChem. (n.d.). 2H-1,4-Benzodiazepin-2-one.
  • ResearchGate. (2008). Redetermination of the structure of 7-chloro-1,3-dihydro-1-methyl-5-phenyl-1,4-benzodiazepin-2(3H)-one, C16H13ClN2O.
  • ResearchGate. (n.d.). Reaction of 2-Acylamino-3,3-dichloroacrylonitriles with 2-Aminothiophenol.
  • EPA. (n.d.). 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-3-hydroxy-1-methyl-5-phenyl.

Technical Support Center: Purification of Chlorinated Benzodiazepine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

<

Welcome to the technical support center for the purification of chlorinated benzodiazepine compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the purification of this important class of molecules. The following troubleshooting guides and frequently asked questions (FAQs) are based on established scientific principles and practical laboratory experience to ensure the integrity and purity of your compounds.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the purification of chlorinated benzodiazepines, offering insights into their causes and providing actionable solutions.

Issue 1: Co-elution of the Target Compound with Structurally Similar Impurities

Question: I am observing poor separation between my target chlorinated benzodiazepine and a closely related impurity during reverse-phase HPLC purification. How can I improve the resolution?

Probable Causes:

  • Insufficient Selectivity of the Stationary Phase: Standard C18 columns may not always provide adequate selectivity for isomers or compounds with minor structural differences, which are common impurities in benzodiazepine synthesis.[1]

  • Suboptimal Mobile Phase Composition: The organic modifier, pH, and additives in the mobile phase play a critical role in achieving differential retention. An unsuitable mobile phase may not sufficiently exploit the subtle physicochemical differences between the target compound and impurities.

  • High Column Loading: Overloading the column can lead to band broadening and a loss of resolution, causing peaks to merge.

Solutions & Scientific Rationale:

  • Stationary Phase Selection:

    • Consider Alternative Stationary Phases: While C18 is a common choice, C8 columns can also be effective for benzodiazepine analysis.[1] For particularly challenging separations, consider columns with different selectivities, such as phenyl-hexyl or biphenyl phases. These phases offer alternative interaction mechanisms (e.g., π-π interactions) that can enhance the separation of aromatic compounds like benzodiazepines.

    • Particle Size and Column Dimensions: Employing columns with smaller particle sizes (e.g., < 3 µm) and longer lengths can significantly increase theoretical plates and improve resolution.

  • Mobile Phase Optimization:

    • Vary the Organic Modifier: If you are using acetonitrile, try substituting it with methanol or a mixture of both. The different dipole moments and hydrogen bonding capabilities of these solvents can alter the selectivity of the separation.[2]

    • Adjust the pH: The pH of the mobile phase can influence the ionization state of benzodiazepines, which often have basic nitrogen atoms. A slight adjustment in pH (e.g., using an ammonium acetate buffer adjusted to pH 9) can significantly impact retention times and selectivity.[2]

    • Incorporate Additives: Small amounts of additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape by minimizing tailing caused by interactions with residual silanols on the silica support.

  • Optimize Loading and Gradient:

    • Reduce Sample Load: Perform a loading study to determine the optimal sample amount that does not compromise resolution.

    • Shallow the Gradient: A shallower gradient profile decreases the rate of change of the organic modifier, allowing more time for the separation to occur and improving the resolution of closely eluting compounds.

Issue 2: Degradation of the Chlorinated Benzodiazepine During Purification

Question: I am observing significant degradation of my chlorinated benzodiazepine compound during purification, leading to low recovery and the appearance of new impurity peaks. What could be the cause and how can I prevent it?

Probable Causes:

  • pH Instability: Benzodiazepines can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the opening of the diazepine ring and the formation of benzophenone derivatives.[3][4]

  • Thermal Degradation: Although HPLC is generally performed at ambient temperature, some benzodiazepines can be thermally labile.[5]

  • Reaction with Solvents or Additives: The chlorine substituent can be reactive under certain conditions, and prolonged exposure to certain solvents or additives might lead to degradation. Studies have shown that exposure to chlorinated water can cause significant degradation of benzodiazepines.[6][7]

Solutions & Scientific Rationale:

  • Control pH:

    • Maintain a Neutral or Near-Neutral pH: Whenever possible, use mobile phases buffered around neutral pH to minimize acid- or base-catalyzed hydrolysis. Phosphate or acetate buffers are common choices.

    • Avoid Harsh pH Modifiers: If a pH modifier is necessary for peak shape, use it at the lowest effective concentration.

  • Temperature Control:

    • Use a Column Thermostat: Maintain a consistent and moderate column temperature (e.g., 25-30 °C) to prevent thermal degradation. Some separations may even benefit from sub-ambient temperatures.

  • Solvent and Additive Selection:

    • Use High-Purity Solvents: Ensure that all solvents are HPLC-grade or higher to avoid contaminants that could react with your compound.

    • Minimize Exposure Time: Develop a rapid purification method to reduce the time the compound spends on the column and in the mobile phase.

Issue 3: Low Recovery of the Target Compound

Question: My final yield of the purified chlorinated benzodiazepine is consistently low, even though the initial crude material appears to be of reasonable purity. What factors could be contributing to this loss of material?

Probable Causes:

  • Irreversible Adsorption to the Stationary Phase: Highly active sites on the silica backbone of the stationary phase can lead to strong, sometimes irreversible, binding of the analyte.

  • Precipitation on the Column: If the sample is dissolved in a strong solvent and the initial mobile phase is weak, the compound may precipitate at the head of the column.

  • Incomplete Elution: The chosen mobile phase may not be strong enough to elute the compound completely from the column within the run time.

Solutions & Scientific Rationale:

  • Column Conditioning and Care:

    • Use End-Capped Columns: Modern, well-end-capped columns have fewer free silanol groups, reducing the potential for strong secondary interactions.

    • Column Passivation: In some cases, injecting a sacrificial compound with similar properties can help to passivate active sites before injecting the actual sample.

  • Sample and Mobile Phase Compatibility:

    • Dissolve the Sample in the Initial Mobile Phase: Whenever feasible, dissolve the crude sample in the starting mobile phase composition to ensure compatibility and prevent on-column precipitation.

    • Perform a Solubility Test: Check the solubility of your compound in various mobile phase compositions to select an appropriate starting condition.

  • Method Optimization:

    • Incorporate a Strong Wash Step: At the end of the gradient, include a high-percentage organic wash to ensure that all of the compound has been eluted from the column.

    • Increase Elution Strength: If the compound is strongly retained, consider increasing the final percentage of the organic modifier in your gradient.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in chlorinated benzodiazepine synthesis?

A1: Impurities in chlorinated benzodiazepine synthesis can originate from starting materials, intermediates, by-products of the cyclization reaction, and degradation products.[1] Common impurities include unreacted precursors like 2-aminobenzophenones, isomeric benzodiazepines, and related substances formed through side reactions.[1][8] For instance, in the synthesis of diazepam, potential process-related impurities include 7-chloro-5-phenyl-1H-benzo[e][1][9]diazepin-2(3H)-one and its O-methylated derivative.[8]

Q2: Which analytical techniques are best suited for assessing the purity of chlorinated benzodiazepines?

A2: High-Performance Liquid Chromatography (HPLC) is the technique of choice for the analysis and quantification of benzodiazepines due to its high resolution, sensitivity, and versatility.[1][5][10] Reversed-phase HPLC with UV detection is most commonly used.[1] For more rigorous identification and quantification, especially at low levels, coupling HPLC with mass spectrometry (LC-MS or LC-MS/MS) is the preferred method.[5] Other techniques like gas chromatography-mass spectrometry (GC-MS) can also be used, but may require derivatization for thermally unstable compounds.[5][11]

Q3: Are there any specific considerations for sample preparation before purifying chlorinated benzodiazepines?

A3: Yes, proper sample preparation is crucial. For complex matrices, extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are often necessary to remove interfering substances and concentrate the analyte.[5][9][12] The choice of extraction solvent and SPE sorbent (e.g., C18, mixed-mode) is critical for achieving good recovery.[11] It is also important to ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase to avoid precipitation on the column.

Q4: How does the chlorine atom affect the purification strategy for these benzodiazepines?

A4: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) can be a challenge in mass spectrometry-based detection, as it can cause the analyte's mass to overlap with that of an internal standard, potentially skewing calibration curves.[13] From a chromatographic perspective, the electronegative chlorine atom can influence the polarity and retention behavior of the molecule. This can be exploited to achieve separation from non-chlorinated analogues. However, the reactivity of the C-Cl bond under certain conditions needs to be considered to avoid degradation.[3][4]

Section 3: Data & Protocols

Table 1: Recommended Starting Conditions for Reverse-Phase HPLC of Chlorinated Benzodiazepines
ParameterRecommendationRationale
Column C18 or C8, 3.5-5 µm, 4.6 x 150 mmProvides good retention and resolution for many benzodiazepines.[1]
Mobile Phase A 0.1% Formic Acid or 10mM Ammonium Acetate in WaterProvides good peak shape and is MS-compatible.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers with different selectivities.[2]
Gradient 30-90% B over 20 minutesA good starting point for screening; can be optimized.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 240-254 nmMost benzodiazepines have a strong UV chromophore in this range.[2]
Column Temp. 30-50 °CCan improve peak shape and reduce viscosity.[2]
Experimental Protocol: Flash Chromatography for Initial Purification

This protocol is a general guideline for the initial purification of a crude chlorinated benzodiazepine product.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). Adsorb the dissolved sample onto a small amount of silica gel or celite. Dry the adsorbent under vacuum.

  • Column Packing: Dry pack a silica gel column with an appropriate amount of stationary phase (typically 40-100 times the weight of the crude material).

  • Loading: Carefully add the dried, adsorbed sample to the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). A typical gradient might be from 100% hexane to 50:50 hexane:ethyl acetate.

  • Fraction Collection: Collect fractions based on the elution of compounds as monitored by Thin Layer Chromatography (TLC).

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Experimental Protocol: Preparative HPLC for Final Purification

This protocol outlines the steps for high-purity isolation of a chlorinated benzodiazepine.

  • Method Development: Develop an analytical HPLC method that provides good separation of the target compound from all impurities.

  • Scale-Up: Scale the analytical method to a preparative scale. This involves increasing the column diameter, flow rate, and injection volume proportionally.

  • Sample Preparation: Dissolve the partially purified material from flash chromatography in the initial mobile phase of the preparative HPLC method. Filter the solution through a 0.45 µm filter.

  • Purification: Inject the sample onto the equilibrated preparative HPLC system. Run the scaled-up gradient method.

  • Fraction Collection: Collect fractions corresponding to the peak of the target compound using a fraction collector, triggered by UV absorbance.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.

  • Solvent Removal: Combine the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain the final pure compound.

Section 4: Visualizations

Logical Workflow for Troubleshooting Purification Issues

Purification_Troubleshooting start Start: Purification Issue Identified issue What is the primary issue? start->issue coelution Poor Resolution / Co-elution issue->coelution Separation degradation Degradation / Low Recovery issue->degradation Yield/Purity cause_coelution Identify Cause of Co-elution coelution->cause_coelution cause_degradation Identify Cause of Degradation degradation->cause_degradation sol_phase Optimize Stationary/Mobile Phase cause_coelution->sol_phase Suboptimal Selectivity sol_load Reduce Column Loading cause_coelution->sol_load Overloading sol_ph Adjust pH / Temperature cause_degradation->sol_ph Instability sol_solvent Use High-Purity Solvents cause_degradation->sol_solvent Reactivity end_good Issue Resolved sol_phase->end_good sol_load->end_good sol_ph->end_good sol_solvent->end_good end_bad Consult Senior Scientist

Sources

Technical Support Center: Optimization of Reaction Conditions for Benzodiazepine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Benzodiazepine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this critical class of compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges encountered in the laboratory. Our focus is on providing practical, field-proven insights grounded in established scientific principles to empower you to optimize your reaction conditions and achieve high-yield, high-purity synthesis of benzodiazepine derivatives.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during benzodiazepine synthesis, offering step-by-step solutions and explanations of the underlying chemistry.

Issue 1: Low to No Product Yield in Cyclization Step

Symptoms:

  • Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis shows a significant amount of unreacted starting material.

  • Minimal or no formation of the desired benzodiazepine product is observed.

  • Formation of unexpected side products.

Potential Causes and Solutions:

  • Cause A: Unfavorable Ring Closure. The formation of a seven-membered ring, characteristic of benzodiazepines, can be entropically disfavored compared to five- or six-membered rings[1][2]. Direct intramolecular cyclization of certain precursors, such as N-(2-Benzoyl-4-chlorophenyl)formamide, is often challenging due to the low electrophilicity of the reacting group[1][2].

    • Solution: Employ a multi-step synthetic strategy. For instance, instead of a direct cyclization, first hydrolyze the formamide to the corresponding 2-amino-5-chlorobenzophenone. This intermediate can then be cyclized with a suitable C2-N1 synthon like glycine ethyl ester hydrochloride in the presence of a base like pyridine[1]. This approach circumvents the difficult direct cyclization.

  • Cause B: Inappropriate Catalyst or Reaction Conditions. The choice of catalyst and reaction conditions is critical and highly dependent on the specific synthetic route[2][3]. Using a suboptimal catalyst or harsh reaction conditions can lead to low yields or decomposition of starting materials and products[3].

    • Solution: Screen a variety of catalysts and conditions based on literature precedents for similar substrates. For the condensation of o-phenylenediamines with ketones to form 1,5-benzodiazepines, solid acid catalysts like H-MCM-22 have shown high activity under mild, room temperature conditions[2][3][4]. Other catalysts to consider include BF₃-etherate, polyphosphoric acid, and various Lewis acids[2][3][5]. Optimization of catalyst loading is also crucial; for instance, increasing the amount of H-MCM-22 from 50 mg to 150 mg has been shown to significantly increase product yield[3][4].

  • Cause C: Steric Hindrance. Bulky substituents on the starting materials can sterically hinder the cyclization reaction, leading to lower yields.

    • Solution: If possible, consider redesigning the synthesis to introduce bulky groups at a later stage. Alternatively, more forcing reaction conditions (higher temperatures, longer reaction times) may be required, but this must be balanced against the risk of side reactions.

Frequently Asked Questions (FAQs)

Q1: I am observing significant formation of 2-amino-5-chlorobenzophenone as a byproduct in my reaction. How can I prevent this?

A1: The formation of 2-amino-5-chlorobenzophenone indicates hydrolysis of your starting material, likely N-(2-Benzoyl-4-chlorophenyl)formamide[1]. This is a common side reaction, particularly under acidic or basic conditions intended to promote cyclization. To minimize this, you can:

  • Avoid Harsh Conditions: Steer clear of strong acids or bases and prolonged high temperatures, as these conditions favor hydrolysis.

  • Change Your Synthetic Strategy: The most effective way to "prevent" this byproduct is to incorporate the hydrolysis as a planned first step in your synthesis. Isolate the 2-amino-5-chlorobenzophenone and then proceed with a well-established cyclization protocol[1].

Q2: What are the key parameters to consider when optimizing the synthesis of 1,5-benzodiazepines from o-phenylenediamine and a ketone?

A2: The key parameters for this widely used condensation reaction are:

  • Catalyst: The choice of an appropriate acid catalyst is paramount. A variety of catalysts have been successfully employed, including BF₃-etherate, polyphosphoric acid, NaBH₄, MgO/POCl₃, Yb(OTf)₃, and solid acid catalysts like zeolites (e.g., H-MCM-22)[2][3][5]. Solid acid catalysts offer the advantage of easier separation and potential for recycling[6].

  • Solvent: The choice of solvent can significantly impact reaction rates and yields. Acetonitrile is a commonly used solvent for this reaction at room temperature[3][4]. Some methods also report solvent-free conditions, which can be more environmentally friendly[5][6].

  • Temperature: Many modern protocols for this synthesis are optimized to run at room temperature, which is advantageous for energy efficiency and minimizing side reactions[3][4]. However, some substrates may require heating to achieve reasonable reaction rates.

  • Stoichiometry: The molar ratio of the reactants (o-phenylenediamine to ketone) should be optimized. A slight excess of the ketone is often used to drive the reaction to completion[3].

Q3: How can I monitor the progress of my benzodiazepine synthesis reaction?

A3: Several analytical techniques can be used to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): This is a quick and simple method to qualitatively track the consumption of starting materials and the formation of the product. The disappearance of the reactant spot on the TLC plate can indicate the completion of the reaction[3].

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative technique that can be used to determine the concentration of reactants, products, and any byproducts over time. This is the technique of choice for detailed kinetic studies and purity assessment[7].

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile compounds in the reaction mixture. It is particularly useful for confirming the structure of the product and identifying unknown byproducts[7][8].

Experimental Protocols

Protocol 1: Synthesis of 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one from 2-amino-5-chlorobenzophenone

This protocol is adapted from established methods for the cyclization of an aminobenzophenone with a glycine derivative[1].

Reagents:

  • 2-amino-5-chlorobenzophenone

  • Glycine ethyl ester hydrochloride

  • Pyridine

Procedure:

  • To a solution of 2-amino-5-chlorobenzophenone (1 equivalent) in pyridine, add glycine ethyl ester hydrochloride (2 equivalents).

  • Heat the reaction mixture to reflux. Water and ethanol will be distilled off during the reaction.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture into ice-water with stirring.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Synthesis of 1,5-Benzodiazepine Derivatives via Condensation of o-Phenylenediamine with a Ketone using H-MCM-22 Catalyst

This protocol is based on the work of Majid et al. demonstrating a highly efficient and mild synthesis[3][4].

Reagents:

  • o-phenylenediamine (OPDA)

  • Ketone (e.g., acetone)

  • H-MCM-22 catalyst

  • Acetonitrile

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1 mmol), the desired ketone (2.5 mmol), and H-MCM-22 catalyst (150 mg).

  • Add acetonitrile (4 mL) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC (mobile phase: 10% ethyl acetate in hexane). The disappearance of the OPDA spot indicates reaction completion.

  • Upon completion, the catalyst can be removed by filtration.

  • The solvent is then removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Effect of H-MCM-22 Catalyst Loading on the Synthesis of 1,5-Benzodiazepine *

Catalyst Weight (mg)Yield (%)
5030
10075
15087
20087

*Reaction conditions: o-phenylenediamine and acetone, room temperature, 60 min, acetonitrile as solvent. Data adapted from Majid et al.[3][4]

Mandatory Visualizations

Diagram 1: General Synthetic Workflow for Benzodiazepine Synthesis

Benzodiazepine Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Starting_Materials Select Starting Materials (e.g., o-phenylenediamine, aminobenzophenone) Reagent_Prep Prepare Reagents (Catalyst, Solvents) Starting_Materials->Reagent_Prep Reaction_Setup Set up Reaction (Combine reactants, catalyst, solvent) Reagent_Prep->Reaction_Setup Reaction_Conditions Control Conditions (Temperature, Stirring, Time) Reaction_Setup->Reaction_Conditions Monitoring Monitor Progress (TLC, HPLC) Reaction_Conditions->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Product Extraction Quenching->Extraction Purification Purify Product (Recrystallization, Chromatography) Extraction->Purification Characterization Characterize Product (NMR, MS, IR) Purification->Characterization Purity Determine Purity (HPLC) Characterization->Purity

Caption: A generalized workflow for the synthesis and analysis of benzodiazepines.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting Low Yield Start Low Yield Observed Check_Starting_Material Check Starting Material Purity Start->Check_Starting_Material Check_Reaction_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Check_Starting_Material->Check_Reaction_Conditions If pure Analyze_Side_Products Identify Side Products (NMR, MS) Check_Reaction_Conditions->Analyze_Side_Products Optimize_Catalyst Optimize Catalyst System (Type, Loading) Analyze_Side_Products->Optimize_Catalyst If known side reactions Modify_Route Consider Modifying Synthetic Route Analyze_Side_Products->Modify_Route If unexpected products or unfavorable equilibrium Success Improved Yield Optimize_Catalyst->Success Modify_Route->Success

Caption: A decision tree for troubleshooting low yields in benzodiazepine synthesis.

References

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (n.d.). MDPI.
  • Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • troubleshooting low yield in benzodiazepine synthesis from N-(2-Benzoyl-4-chlorophenyl)formamide. (n.d.). Benchchem.
  • The Synthesis of 1,5-Benzodiazepines: A Technical Guide to Its Discovery and Evolution. (n.d.). Benchchem.
  • Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Biomedicine and Biotechnology, 2012, 510650.
  • (PDF) Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (n.d.). ResearchGate.
  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (2019). PMC.
  • Benzodiazepines Detection: 7 Proven Methods & Accuracy Guide. (2025, November 19). 12panelNow.
  • Synthesis of 1,5- Benzodiazepines A Review. (n.d.). IJTSRD.
  • Troubleshooting low yield in benzodiazepine cyclization reaction. (n.d.). Benchchem.
  • New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples. (n.d.). MDPI.
  • Palladium-Catalyzed Benzodiazepines Synthesis. (n.d.). MDPI.
  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (2023, January 25). RSC Publishing.
  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (2019, September 5). Hindawi.
  • Model reaction for the synthesis of benzodiazepine derivatives. (n.d.). ResearchGate.
  • Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. (2016, December 20). Research and Reviews.

Sources

Technical Support Center: Stability and Degradation of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine in Solution

Technical Support Center: Stability and Degradation of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine in Solution

Welcome to the technical support center for 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the potential challenges related to the stability and degradation of this molecule.

Introduction: Understanding the Benzodiazepine Core

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine belongs to the 1,4-benzodiazepine class of compounds. While specific stability data for this particular analog is not extensively published, its core structure provides valuable clues to its potential behavior in solution. Benzodiazepines are known to be susceptible to degradation under various conditions, primarily through hydrolysis, photodegradation, and thermal stress.[1][2][3][4][5] This guide will leverage the extensive knowledge of benzodiazepine chemistry to provide a robust framework for handling and troubleshooting stability-related issues with 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine.

Frequently Asked Questions (FAQs)

Q1: My solution of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine is showing a loss of potency over a short period. What are the likely causes?

A1: Rapid loss of potency is a common issue with benzodiazepines in solution and is often attributed to chemical degradation. The most probable causes are:

  • Hydrolysis: The diazepine ring is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[5][6] This process can lead to the opening of the seven-membered ring, forming inactive degradation products.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of benzodiazepines.[1][4] This is a critical factor to consider if your experimental setup involves ambient or direct light exposure.

  • Oxidation: While generally less common than hydrolysis and photodegradation, oxidative degradation can occur, especially in the presence of oxidizing agents or under conditions that promote the formation of reactive oxygen species.

  • Solvent Effects: The choice of solvent can significantly impact the stability of the compound. Protic solvents, especially at non-neutral pH, can facilitate hydrolytic degradation.

Q2: I am observing new, unexpected peaks in my chromatogram when analyzing my 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine sample. What could these be?

A2: The appearance of new peaks is a strong indicator of degradation. These are likely degradation products formed from the parent compound. Common degradation pathways for benzodiazepines can lead to the formation of benzophenone and quinazoline derivatives.[7] To identify these impurities, it is recommended to perform forced degradation studies and utilize analytical techniques such as LC-MS/MS to elucidate their structures.[8][9]

Q3: How does pH affect the stability of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine in my aqueous solution?

A3: The pH of your solution is a critical factor governing the stability of benzodiazepines. Both acidic and basic conditions can accelerate hydrolysis of the diazepine ring.[5] For many benzodiazepines, maximum stability is observed at a neutral or near-neutral pH.[10] It is crucial to buffer your solutions appropriately and to determine the optimal pH range for your specific experimental conditions through a pH stability study. Some studies have shown that acidic conditions favor the degradation of certain benzodiazepines.[3]

Q4: Can the type of container I use for storage affect the stability of my solution?

A4: Yes, the choice of storage container can influence the stability of your compound. Some benzodiazepines have been shown to adsorb to certain types of plastic and elastomeric materials.[10] For long-term storage, it is advisable to use glass vials. If plasticware must be used, it is important to validate that there is no significant adsorption of the compound to the container surface.

Troubleshooting Guides

Issue 1: Inconsistent Results and Poor Reproducibility

Symptoms:

  • Varying analytical results between replicate samples.

  • Loss of compound concentration over the course of an experiment.

  • Drifting baseline or appearance of ghost peaks in chromatography.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
In-solution Degradation The compound is degrading in the experimental medium due to factors like pH, temperature, or light exposure.Conduct a forced degradation study to understand the compound's lability. Optimize buffer conditions to maintain a stable pH. Protect solutions from light by using amber vials or covering containers with aluminum foil. Control the temperature of your experimental setup.
Adsorption to Labware The compound is adsorbing to the surfaces of pipette tips, vials, or other plasticware, leading to a decrease in the effective concentration.Use low-adsorption plasticware or silanized glass. Pre-condition pipette tips by aspirating and dispensing the solution a few times before the actual transfer.
Solvent Purity Impurities in the solvent (e.g., peroxides in ethers, acidic or basic contaminants) can catalyze degradation.Use high-purity, HPLC-grade or equivalent solvents. For long-term storage, consider using solvents with added stabilizers or purging with an inert gas like nitrogen or argon.
Issue 2: Mass Imbalance in Stability Studies

Symptoms:

  • The decrease in the parent compound concentration does not correlate with the increase in the concentration of known degradation products.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Formation of Unstable Intermediates The degradation pathway may involve unstable intermediates that further degrade into multiple, smaller products that are not being monitored.Utilize advanced analytical techniques like LC-MS/MS or LC-NMR to identify all degradation products, including transient intermediates.[9]
Formation of Non-UV Active Degradants Some degradation products may not have a chromophore that absorbs at the detection wavelength used in your HPLC-UV method.Use a universal detection method like mass spectrometry (MS) or a charged aerosol detector (CAD) in parallel with UV detection to ensure all components are being observed.
Precipitation The degradation products may have lower solubility in the solution and could be precipitating out, leading to an apparent loss of mass.Visually inspect your solutions for any signs of precipitation. If precipitation is suspected, try to dissolve the sample in a stronger solvent to confirm the presence of all components.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[9][11]

Objective: To identify the potential degradation pathways of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine and to generate its degradation products for analytical method development.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Incubate the solid compound and a solution of the compound at a high temperature (e.g., 80°C).

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light.[1]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acid and base-stressed samples before analysis. Dilute all samples to an appropriate concentration.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method, preferably with both UV and MS detection.

Protocol 2: pH-Rate Profile Study

Objective: To determine the effect of pH on the degradation rate of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 10).

  • Sample Preparation: Prepare solutions of the compound in each buffer at a known concentration.

  • Incubation: Incubate the solutions at a constant temperature.

  • Sampling and Analysis: Withdraw aliquots at predetermined time intervals and analyze them using a validated HPLC method to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the logarithm of the concentration versus time to determine the pseudo-first-order rate constant (k) for degradation at each pH. A plot of log(k) versus pH will reveal the pH-rate profile.

Visualizations

General Benzodiazepine Degradation Pathway

GA9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepineBRing-Opened Intermediate(Hydrolysis)A->BH₂O (Acid/Base Catalyzed)DQuinazoline DerivativeA->DRearrangementEPhotodegradation ProductsA->EUV/Visible LightCBenzophenone DerivativeB->CFurther DegradationGcluster_0Planning Phasecluster_1Execution Phasecluster_2Analysis & Reporting PhaseADefine Study Objectives(e.g., shelf-life, storage conditions)BSelect Stability-IndicatingAnalytical MethodA->BCPrepare Samples inFinal FormulationB->CDPlace Samples inStability Chambers(Controlled Temp/Humidity/Light)C->DEPull Samples atPre-defined Time PointsD->EFAnalyze Samples(Assay, Impurities, etc.)E->FGData Analysis andInterpretationF->GHGenerate Stability ReportG->H

Caption: A typical workflow for conducting a stability study.

Data Summary

The following table summarizes the stability of various benzodiazepines under different stress conditions, which can serve as a reference for predicting the behavior of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]d[1][2]iazepine.

Benzodiazepine Stress Condition Observation Reference
DiazepamAcidic Hydrolysis (pH 2.5)Significant degradation.[3]
DiazepamPhotolysis (UV)8% degradation after 90 minutes.[1]
LorazepamThermal Stress (High Heat)Time and heat-dependent degradation.[2]
MidazolamThermal Stress (High Heat)Minimal degradation after 120 days.[2]
OxazepamPhotolysis (UV)Highly resistant to photodegradation.[4]
VariousUV/H₂O₂ TreatmentSignificant degradation, with hydroxylation as a main pathway.[1]

Conclusion

The stability of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]d[1][2]iazepine in solution is a critical parameter that can significantly impact the reliability and reproducibility of experimental results. By understanding the potential degradation pathways and the factors that influence them, researchers can take proactive steps to mitigate stability issues. This guide provides a comprehensive framework for troubleshooting common problems and for designing robust experiments. It is imperative to perform specific stability studies on 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]d[1][2]iazepine under your experimental conditions to ensure the integrity of your data.

References

  • You, Y., et al. (2021). Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment. Frontiers in Environmental Science, 9, 764841. [Link]

  • Campbell, J. M., et al. (2019). Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression. Journal of Pharmaceutical and Biomedical Analysis, 167, 1-6. [Link]

  • González, O., et al. (2022). Degradation of Diazepam with Gamma Radiation, High Frequency Ultrasound and UV Radiation Intensified with H2O2 and Fenton Reagent. Molecules, 27(13), 4129. [Link]

  • McMullan, J., et al. (2014). Degradation of Benzodiazepines after 120 Days of EMS Deployment. Prehospital Emergency Care, 18(3), 368-374. [Link]

  • Szatkowska, P., et al. (2015). Analytical methods for determination of benzodiazepines. A short review. Farmacia, 63(1), 1-10. [Link]

  • Campbell, J. M., et al. (2019). Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression. Journal of Pharmaceutical and Biomedical Analysis, 167, 1-6. [Link]

  • Lolić, A., et al. (2011). Photodegradation of psychiatric pharmaceuticals in aquatic environments--kinetics and degradation products. Water Research, 45(17), 5557-5566. [Link]

  • Postigo, C., et al. (2016). Reaction of diazepam and related benzodiazepines with chlorine. Kinetics, transformation products and in-silico toxicological assessment. Water Research, 94, 231-240. [Link]

  • Han, W. W., & Yakatan, G. J. (1978). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 67(1), 1-10. [Link]

  • Cook, J. M., et al. (2020). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a]d[1][2]iazepine-3-carboxylate does not influence bioavailability. ACS Omega, 5(3), 1335-1344. [Link]

  • N-Cho, P., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2021, 5553837. [Link]

  • Zook, A., & Xander, C. (2014). Rapid Hydrolysis of Benzodiazepines in Urine. LVHN Scholarly Works. [Link]

  • Al-Adhami, M., et al. (2018). Scavenging of benzodiazepine drugs from water using dual-functionalized silica nanoparticles. Journal of the Iranian Chemical Society, 15, 239-248. [Link]

  • Campbell, J. M., et al. (2019). Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression. Journal of Pharmaceutical and Biomedical Analysis, 167, 1-6. [Link]

  • Anderson, W. H., & Stafford, D. T. (1983). The decomposition of benzodiazepines during analysis by capillary gas chromatography/mass spectrometry. Journal of Analytical Toxicology, 7(5), 247-254. [Link]

  • Sharma, G., & Kumar, A. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). [Link]

  • Kunsman, G. W., et al. (1997). Stability of benzodiazepines in formaldehyde solutions. Journal of Analytical Toxicology, 21(7), 513-518. [Link]

  • American Association for Clinical Chemistry. (2018). Using Hydrolysis to Improve Urine Drug Test Accuracy. [Link]

  • Al-Musawi, T. J., & Al-Qaradawi, S. Z. (2020). Diazepam Photocatalytic Degradation in Laboratory- vs. Pilot-Scale Systems: Differences in Degradation Products and Reaction Kinetics. Catalysts, 10(9), 1032. [Link]

  • Martínez-Pérez, B., et al. (2021). Effect of Primary Packaging Material on the Stability Characteristics of Diazepam and Midazolam Parenteral Formulations. Pharmaceutics, 13(10), 1581. [Link]

  • Jain, D., et al. (2019). A Validated Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Clonazepam and Paroxetine in Bulk and Pharmaceutical Dosage Form. Journal of Drug Delivery and Therapeutics, 9(1-s), 15-21. [Link]

  • Singh, R., et al. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Research and Reviews: Journal of Chemistry, 5(4), 1-10. [Link]

  • Waters Corporation. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. [Link]

  • Yang, Y., et al. (2017). Aqueous Chlorination of Benzodiazepines Diazepam and Oxazepam: Kinetics, Transformation Products and Reaction Pathways. Water Research, 124, 20-29. [Link]

  • Yuan, H., et al. (2000). Automated In-Tube Solid-Phase Microextraction Coupled with Liquid Chromatography-Electrospray Ionization Mass Spectrometry for the Determination of Selected Benzodiazepines. Journal of Chromatography A, 902(1), 131-141. [Link]

  • Smink, B. E., et al. (2004). Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography. Journal of Chromatography B, 811(1), 13-20. [Link]

  • Irie, T., et al. (2018). Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (III). Biological and Pharmaceutical Bulletin, 41(10), 1584-1591. [Link]

  • McMullan, J., et al. (2014). Degradation of Benzodiazepines after 120 Days of EMS Deployment. Prehospital Emergency Care, 18(3), 368-374. [Link]

  • Zook, A., & Xander, C. (2014). Rapid Hydrolysis of Benzodiazepines in Urine. LVHN Scholarly Works. [Link]

  • Postigo, C., et al. (2015). Transformation of diazepam and related benzodiazepines during chlorination. Conference: SETAC Europe 25th Annual Meeting. [Link]

  • Wang, X., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(21), 5035. [Link]

  • Sharma, S., et al. (2011). One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research, 3(5), 382-389. [Link]

  • Li, Y., et al. (2022). Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods. Journal of Pharmaceutical Analysis, 12(1), 1-13. [Link]

side-product formation in the synthesis of tetrahydro-1H-benzo[e]diazepines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tetrahydro-1H-benzo[e]diazepines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side-product formations encountered during the synthesis of this important class of compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in mechanistic understanding and field-proven insights.

Introduction: The Synthetic Challenge

The synthesis of tetrahydro-1H-benzo[e]diazepines, typically achieved through the condensation of an o-phenylenediamine (OPD) derivative with a suitable carbonyl compound, is a cornerstone reaction in medicinal chemistry.[1] However, the seemingly straightforward nature of this transformation belies a complex reactivity landscape where subtle variations in reaction conditions can lead to a variety of undesired side-products. This guide will equip you with the knowledge to anticipate, identify, and mitigate these issues, ensuring a higher yield and purity of your target molecule.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of tetrahydro-1H-benzo[e]diazepines in a practical question-and-answer format.

Issue 1: Low Yield of the Desired Tetrahydro-1H-benzo[e]diazepine and a Significant Amount of a Crystalline, High-Melting Point Side-Product.

Question: My reaction between o-phenylenediamine and a ketone is giving a low yield of the expected benzodiazepine. I'm isolating a significant amount of a different crystalline solid. What could this be and how can I prevent its formation?

Answer: The most probable side-product, when reacting o-phenylenediamine with a carbonyl compound, is a benzimidazole derivative .[2][3][4] This occurs because both nitrogens of the o-phenylenediamine are nucleophilic and can react with the carbonyl carbon, leading to a competing cyclization pathway.

Causality and Mechanism:

The formation of either the seven-membered benzodiazepine ring or the five-membered benzimidazole ring is a kinetically and thermodynamically controlled process.

  • Benzodiazepine Formation (Desired Path): This involves the initial formation of a Schiff base (imine) between one amino group of the OPD and the carbonyl compound. A subsequent intramolecular cyclization of the second amino group onto the carbon alpha to the imine (after tautomerization to an enamine) or onto a second molecule of the carbonyl compound followed by cyclization leads to the seven-membered ring.[5]

  • Benzimidazole Formation (Side-Product Path): This pathway is favored under oxidative conditions or with specific carbonyl compounds (like aldehydes or carboxylic acids).[4] It involves the formation of a diamine adduct with the carbonyl compound, followed by an intramolecular cyclization and subsequent oxidation (often aerial) or elimination of water to form the stable aromatic benzimidazole ring.[6]

Mitigation Strategies:

  • Choice of Catalyst: The use of specific catalysts can steer the reaction towards the desired product. Lewis acids like Sc(OTf)₃ or solid acid catalysts such as H-MCM-22 have been shown to be effective in promoting benzodiazepine formation while minimizing benzimidazole synthesis.[2][5] These catalysts likely activate the carbonyl group and facilitate the specific cyclization required for the seven-membered ring.

  • Control of Reaction Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable benzimidazole. Running the reaction at room temperature or slightly elevated temperatures, as tolerated by the substrates, is often beneficial.[7]

  • Exclusion of Air/Oxidants: To prevent the oxidative cyclization leading to benzimidazoles, it is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Stoichiometry of Reactants: Using a slight excess of the ketone can sometimes favor the formation of the benzodiazepine, which incorporates two molecules of the ketone.

Troubleshooting Workflow:

start Low Yield of Benzodiazepine High Amount of Side-Product check_side_product Characterize Side-Product (NMR, MS, MP) start->check_side_product is_benzimidazole Is it a Benzimidazole? check_side_product->is_benzimidazole optimize_conditions Implement Mitigation Strategies: - Change Catalyst (e.g., Sc(OTf)₃) - Lower Reaction Temperature - Use Inert Atmosphere - Adjust Stoichiometry is_benzimidazole->optimize_conditions Yes other_side_product Consider other side-products: - Incomplete cyclization - Dimerization - Ring Contraction is_benzimidazole->other_side_product No end Successful Synthesis optimize_conditions->end Improved Yield other_side_product->end Further Investigation Needed

Caption: Troubleshooting workflow for low benzodiazepine yield.

Issue 2: My Crude Product is a Complex Mixture, and Purification by Column Chromatography is Difficult.

Question: After work-up, my NMR shows multiple products, and they are very close on TLC, making purification challenging. What are the likely impurities and how can I improve the separation?

Answer: A complex crude product mixture often points to incomplete reaction or the formation of multiple side-products. Besides benzimidazoles, you might be seeing starting materials, intermediates from incomplete cyclization, or even small amounts of dimeric species.

Potential Impurities and Their Properties:

Compound ClassPolarity (Typical)Key Spectroscopic Features
o-Phenylenediamine (starting material)Moderately PolarAromatic protons, two broad NH₂ signals in ¹H NMR.
Ketone/Aldehyde (starting material)Less PolarCarbonyl signal in ¹³C NMR (~190-210 ppm).
Schiff Base IntermediateModerately PolarImine (C=N) signal in ¹³C NMR (~160-170 ppm).
Tetrahydro-1H-benzo[e]diazepine (Product) Moderately Polar Aliphatic and aromatic protons, NH signals in ¹H NMR.
Benzimidazole (Side-Product)More Polar (due to H-bonding)Aromatic protons, characteristic downfield NH signal in ¹H NMR.

Purification Strategies:

  • Acid-Base Extraction: Benzodiazepines are basic. You can often selectively extract your product into an acidic aqueous solution (e.g., 1M HCl), wash the aqueous layer with an organic solvent (like ethyl acetate) to remove non-basic impurities, and then basify the aqueous layer (e.g., with NaOH or NaHCO₃) to precipitate or extract your purified product. Benzimidazoles are also basic, but their pKa might be different enough to allow for fractional extraction.

  • Recrystallization: If your product is a solid, recrystallization is a powerful purification technique. You may need to screen several solvents or solvent systems to find one that effectively separates your product from the impurities.

  • Optimized Chromatography:

    • Solvent System: Experiment with different solvent systems for your column chromatography. A gradient elution might be necessary. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can improve the peak shape of basic compounds and enhance separation.

    • Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a C18 reversed-phase column.

Issue 3: I am observing products with unexpected molecular weights, possibly dimers or from ring contraction.

Question: My mass spectrometry data shows peaks that could correspond to a dimer of my expected product or a product with a smaller ring system. Is this common?

Answer: While less common than benzimidazole formation, dimerization and ring contraction are possible side reactions.

  • Dimerization: Dimerization can occur through intermolecular reactions, especially at high concentrations. For instance, an intermediate could react with another molecule of itself or a starting material instead of cyclizing intramolecularly.[8] To minimize this, running the reaction at a lower concentration (higher dilution) can be effective.

  • Ring Contraction: Ring contraction of seven-membered rings like diazepines to more stable five- or six-membered rings can occur under certain conditions, such as treatment with specific reagents or under photochemical conditions.[9][10] While less likely under standard condensation conditions for tetrahydro-1H-benzo[e]diazepines, it's a possibility to consider if you observe unexpected fragmentation or molecular weights in your mass spectra. If you suspect ring contraction, a thorough analysis of the NMR data is crucial to identify the new ring system.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose catalyst for synthesizing tetrahydro-1H-benzo[e]diazepines from OPD and ketones?

A1: There is no single "best" catalyst for all substrates. However, a good starting point is often a Lewis acid like scandium triflate (Sc(OTf)₃) or a solid-supported acid catalyst.[5] These have been reported to give good yields and selectivities for a range of substrates under mild conditions. It is always recommended to perform small-scale trials with a few different catalysts to find the optimal one for your specific reaction.

Q2: Can I use aldehydes instead of ketones for this synthesis?

A2: Yes, but the reaction with aldehydes is more prone to forming benzimidazole side-products due to the higher reactivity of the aldehyde carbonyl group and the potential for oxidation of the intermediate to the aromatic benzimidazole.[4] If using an aldehyde, careful control of the reaction conditions (low temperature, inert atmosphere) is even more critical.

Q3: My o-phenylenediamine is dark in color. Does this matter?

A3: Yes, the purity of your o-phenylenediamine is crucial. OPD is susceptible to air oxidation, which can lead to colored impurities and potentially lower yields.[11] It is best to use freshly purified OPD (e.g., by recrystallization or sublimation) or a high-purity commercial grade. Storing it under an inert atmosphere and protected from light is also recommended.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is the most common method. Use a suitable solvent system that gives good separation between your starting materials and the expected product. Staining with potassium permanganate or visualization under UV light can help to identify the spots. Liquid chromatography-mass spectrometry (LC-MS) is also a powerful tool for monitoring the reaction, as it allows you to track the formation of your product and any side-products by their mass-to-charge ratio.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,2,4-Trimethyl-2,3,4,5-tetrahydro-1H-benzo[e][1][12]diazepine

This protocol is adapted from methodologies that prioritize the formation of the benzodiazepine ring system.[5][7]

Materials:

  • o-Phenylenediamine (1.0 eq)

  • Acetone (3.0 eq)

  • Scandium(III) triflate (0.05 eq)

  • Acetonitrile (solvent)

  • Anhydrous sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add o-phenylenediamine (1.0 eq) and scandium(III) triflate (0.05 eq).

  • Add anhydrous acetonitrile to dissolve/suspend the solids.

  • Add acetone (3.0 eq) dropwise to the stirring mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Protocol 2: Purification of a Basic Tetrahydro-1H-benzo[e]diazepine via Acid-Base Extraction

Procedure:

  • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and extract with 1M HCl (aq). The basic benzodiazepine product will move into the aqueous layer. Repeat the extraction 2-3 times.

  • Combine the acidic aqueous layers. Wash this combined aqueous layer with a small amount of ethyl acetate to remove any remaining non-basic organic impurities.

  • Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or solid NaHCO₃) with stirring until the solution is basic (pH > 9).

  • The purified benzodiazepine may precipitate out as a solid, which can be collected by filtration. Alternatively, extract the basified aqueous solution with ethyl acetate or dichloromethane (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.

Visualizing Reaction Pathways

cluster_0 Reaction Pathways from o-Phenylenediamine and Ketone OPD o-Phenylenediamine Intermediate1 Schiff Base/ Enamine Intermediate OPD->Intermediate1 Ketone Ketone Ketone->Intermediate1 Benzodiazepine Tetrahydro-1H-benzo[e]diazepine Intermediate1->Benzodiazepine Intramolecular Cyclization (Desired) Benzimidazole_precursor Dihydrobenzimidazole Intermediate1->Benzimidazole_precursor Cyclization/ Dehydrogenation (Side-Reaction) Benzimidazole Benzimidazole Benzimidazole_precursor->Benzimidazole Oxidation

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of Synthetic 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

A Comparative Guide to the Purity Analysis of Synthetic 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

In the landscape of contemporary drug discovery and development, the meticulous characterization of novel chemical entities is paramount. The purity of a synthetic compound is not merely a quality control metric; it is the bedrock upon which reliable biological and pharmacological data are built. This guide provides an in-depth comparative analysis of the essential analytical techniques for assessing the purity of a key synthetic intermediate, 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine. As researchers and drug development professionals, an intimate understanding of these methodologies is crucial for advancing projects from the laboratory to preclinical and clinical stages.

The Significance of Purity for 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine serves as a crucial scaffold in the synthesis of a variety of pharmacologically active molecules. Its structural integrity and purity directly influence the outcome of subsequent synthetic transformations and the biological activity of the final compounds. Even trace impurities can lead to misleading biological data, introduce toxicity, or inhibit downstream reactions. Therefore, a multi-faceted analytical approach is not just recommended, but essential.

Potential Impurities: A Synthesis-Based Perspective

A robust purity analysis begins with a theoretical understanding of potential impurities. The synthesis of 2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine derivatives often involves the condensation of a substituted 2-aminobenzylamine or a related precursor with a two-carbon synthon. A plausible synthetic route to 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine could involve the cyclization of an N-protected 2-(2-aminoethylamino)-5-chlorobenzyl alcohol derivative.

Based on this, potential process-related impurities could include:

  • Unreacted Starting Materials: Such as the substituted 2-aminobenzyl alcohol and the N-protected 2-aminoacetaldehyde derivative.

  • Side-Products: Arising from incomplete cyclization, over-alkylation, or rearrangement reactions.

  • Reagents and Catalysts: Residual catalysts (e.g., palladium[2]) or reagents used in the synthesis.

  • Solvents: Residual solvents from the reaction and purification steps.

The following sections will compare the efficacy of various analytical techniques in detecting and quantifying these potential impurities.

Orthogonal Analytical Approaches: A Comparative Overview

A self-validating analytical workflow relies on the principle of orthogonality, where different techniques with distinct separation and detection principles are employed. For 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine, a comprehensive purity assessment should incorporate chromatographic, spectroscopic, and elemental analysis.

Figure 1: Orthogonal Analytical Workflow for Purity Assessment.

I. High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For benzodiazepine derivatives, reversed-phase HPLC with UV detection is the workhorse technique for purity determination.[3][4][5]

Expertise & Experience: The choice of a C18 column is a standard starting point due to its versatility in retaining a wide range of organic molecules. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, is optimized to achieve good resolution between the main peak and any impurities. The UV detector wavelength is selected based on the chromophore of the target molecule, typically around 230-254 nm for benzodiazepines.

Trustworthiness: A well-developed HPLC method provides excellent quantitative precision and accuracy. The use of a reference standard allows for confident identification and quantification of the main component. Peak purity analysis using a diode-array detector can further enhance the reliability by detecting co-eluting impurities.[6]

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 20%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 254 nm.

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthetic sample and dissolve in 1 mL of diluent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution. Further dilute as necessary.

II. Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. The gas chromatograph separates components based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides structural information by fragmenting the molecules and analyzing the resulting ions. Many benzodiazepines are thermally labile and may require derivatization for GC analysis.[7][8] However, for assessing volatile impurities like residual solvents, GC-MS is indispensable.

Expertise & Experience: A key consideration for benzodiazepine analysis by GC-MS is the potential for thermal degradation in the injector port.[9] Therefore, a split/splitless inlet with an optimized temperature is crucial. For the analysis of the main component, derivatization with an agent like BSTFA can improve volatility and thermal stability.[8] For residual solvent analysis, a headspace GC-MS method is preferred to avoid contamination from non-volatile matrix components.

Trustworthiness: GC-MS provides high-confidence identification of volatile and semi-volatile impurities through library matching of mass spectra. It is a highly sensitive technique capable of detecting trace levels of contaminants.

Experimental Protocol: GC-MS Analysis (Residual Solvents)
  • Instrumentation: GC-MS system with a headspace autosampler.

  • Column: A polar capillary column (e.g., DB-624, 30 m x 0.25 mm, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Start at 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min (hold for 5 min).

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-350.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. It is an unparalleled tool for unambiguous structure elucidation and the identification of structurally related impurities.

Expertise & Experience: A high-field NMR spectrometer (e.g., 400 MHz or higher) is essential for resolving complex proton and carbon spectra. For 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the tetrahydrodiazepine ring.[10] The presence of impurities would manifest as additional, often lower-intensity, signals. Two-dimensional NMR experiments, such as COSY and HSQC, can be invaluable in assigning signals and identifying the structure of unknown impurities.[11]

Trustworthiness: NMR is a primary analytical technique as the signal intensity is directly proportional to the number of nuclei, allowing for quantitative analysis (qNMR) without the need for a reference standard of the impurity itself. This makes it a powerful tool for determining the purity of a sample and identifying unknown impurities.

Experimental Protocol: ¹H NMR Analysis
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16-64 (signal-to-noise dependent).

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: 0-12 ppm.

IV. Elemental Analysis

Principle: Elemental analysis determines the percentage composition of carbon, hydrogen, nitrogen, and heteroatoms (such as chlorine) in a sample. This technique is fundamental for confirming the empirical formula of a newly synthesized compound.

Expertise & Experience: Modern elemental analyzers use combustion analysis. The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified. For halogenated compounds, specific methods are employed to capture and quantify the halogen.[12]

Trustworthiness: A close correlation between the experimentally determined elemental composition and the theoretical values for the proposed structure provides strong evidence of purity. Significant deviations can indicate the presence of impurities or an incorrect structural assignment.

Experimental Protocol: CHN and Halogen Analysis
  • Instrumentation: CHN elemental analyzer and a separate halogen analyzer or a CHNS/X analyzer.

  • Sample Preparation: Accurately weigh 1-3 mg of the dry sample into a tin or silver capsule.

  • Analysis: The instrument is calibrated with a known standard (e.g., acetanilide for CHN, 4-chloro-3,5-dinitrobenzoic acid for Cl). The sample is then combusted, and the resulting gases are analyzed.

Data Presentation and Comparison

To illustrate the comparative power of these techniques, consider the following hypothetical data for a synthetic batch of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine.

Table 1: Comparison of Analytical Techniques for Purity Assessment

Analytical TechniqueParameter MeasuredStrengthsLimitations
HPLC-UV Peak area percentageExcellent for quantitative analysis of the main component and known impurities. High precision and accuracy.Requires reference standards for confident identification and quantification of impurities. May not detect non-UV active impurities.
GC-MS Mass-to-charge ratio of ionsExcellent for identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents). High sensitivity.Not suitable for non-volatile or thermally labile compounds without derivatization. Potential for on-column degradation.
NMR Spectroscopy Chemical shift and signal integrationUnambiguous structure confirmation. Can identify and quantify unknown impurities without a reference standard (qNMR).Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret.
Elemental Analysis Elemental composition (%)Confirms the empirical formula of the bulk material. Provides an overall purity assessment.Does not provide information on the nature or number of individual impurities.

Table 2: Hypothetical Purity Analysis Data

TechniqueResultInterpretation
HPLC-UV Main Peak: 98.5% (by area)The sample is of high purity with respect to UV-active components.
Impurity 1 (retention time 5.2 min): 1.2%A significant related substance is present.
Impurity 2 (retention time 8.9 min): 0.3%A minor related substance is present.
GC-MS (Headspace) Acetone: 500 ppmTrace amount of residual solvent from purification.
Dichloromethane: 100 ppmTrace amount of residual solvent from reaction.
¹H NMR Signals consistent with the target structure.The primary component is the desired product.
Minor signals at 7.5 ppm and 4.1 ppm.Suggests the presence of an aromatic impurity and a species with an N-CH₂-CH₂-N moiety, possibly an uncyclized intermediate.
Elemental Analysis C: 59.10%, H: 6.05%, N: 15.25%, Cl: 19.30%The experimental values are in close agreement with the theoretical values (C: 59.20%, H: 6.07%, N: 15.34%, Cl: 19.41%), indicating high overall purity.

Decision-Making in Analytical Method Selection

The choice of analytical techniques should be guided by the specific question being asked. The following flowchart provides a logical approach to selecting the appropriate method(s).

DecisionTreeStartWhat is the analytical goal?PurityDetermine overall purity?Start->PurityIdentify_ImpurityIdentify a specific impurity?Start->Identify_ImpurityStructure_ConfirmConfirm the structure?Start->Structure_ConfirmVolatilesAnalyze for volatile impurities?Start->VolatilesHPLCHPLC-UVPurity->HPLCElementalElemental AnalysisPurity->ElementalLC_MSLC-MSIdentify_Impurity->LC_MSNMRNMRIdentify_Impurity->NMRStructure_Confirm->NMRStructure_Confirm->ElementalGC_MSGC-MSVolatiles->GC_MS

Figure 2: Decision Tree for Analytical Method Selection.

Conclusion

The purity analysis of a synthetic compound like 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine is a critical, multi-step process that requires a thoughtful and orthogonal approach. No single technique can provide a complete picture of a sample's purity. By judiciously combining the quantitative power of HPLC, the impurity identification capabilities of LC-MS and GC-MS, the definitive structural information from NMR, and the fundamental compositional data from elemental analysis, researchers can build a robust and reliable purity profile. This comprehensive understanding is the cornerstone of high-quality research and the successful development of new therapeutic agents.

References

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Solidphase synthesis of 2,3,4,5-tetrahydro-1 H-benzo[ e][1][2]diazepine derivatives. (2011). ResearchGate. Retrieved from [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2021). MDPI. Retrieved from [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (2020). MDPI. Retrieved from [Link]

  • One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. (2011). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note. (n.d.). Agilent. Retrieved from [Link]

  • Development of a GC-MS method for determination of Benzodiazepine Series Drugs. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • Halogenated Organic Compounds. (2023). Spectroscopy Online. Retrieved from [Link]

  • Simultaneous Determination of Six Benzodiazepines in Spiked Soft Drinks by High Performance Liquid Chromatography with Ultra Violet Detection (HPLC-UV). (2015). National Institutes of Health. Retrieved from [Link]

  • Identification of Organic Compound by Organic Qualitative Analysis. (n.d.). Institute of Science, Nagpur. Retrieved from [Link]

  • Spectral Assignments and Reference Data. (2005). CONICET. Retrieved from [Link]

  • Application of GC-MS/MS technique for the determination of benzodiazepines in blood samples. (2019). MOST Wiedzy. Retrieved from [Link]

  • Efficient Synthesis of 3-Hydroxy-1,4-benzodiazepines Oxazepam and Lorazepam by New Acetoxylation Reaction of 3-Position of 1,4-Benzodiazepine Ring. (2015). Organic Process Research & Development. Retrieved from [Link]

  • Analysis of a Benzodiazepine-Based Drug Using GC-MS. (n.d.). Shimadzu. Retrieved from [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). American Laboratory. Retrieved from [Link]

  • Enantioenriched α‑Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. (2021). American Chemical Society. Retrieved from [Link]

  • Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. (2016). Research and Reviews: Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Solid-phase synthesis of 2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine derivatives. (2011). ResearchGate. Retrieved from [Link]

  • A Simple and Reliable Liquid Chromatographic Method for Simultaneous Determination of Five Benzodiazepine Drugs in Human Plasma. (2022). MDPI. Retrieved from [Link]

  • Perspective on halogenated organic compounds. (2023). National Institutes of Health. Retrieved from [Link]

  • Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction. (1996). SciSpace. Retrieved from [Link]

  • Total organic halogen (TOX) analysis in waters: A short review. (2022). Taylor & Francis Online. Retrieved from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectroscopy of Organic Compounds. Retrieved from [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (2021). National Institutes of Health. Retrieved from [Link]

A Comparative Guide to the Structural Confirmation of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

A Comparative Guide to the Structural Confirmation of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of any research endeavor. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties, including its efficacy and safety as a potential therapeutic agent. This guide provides an in-depth comparison of methodologies for the structural confirmation of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine, a member of the pharmacologically significant benzodiazepine class.

While a multitude of analytical techniques can provide structural information, single-crystal X-ray crystallography remains the definitive method for elucidating the precise solid-state conformation of a molecule. However, its application is contingent on the ability to grow high-quality crystals. Consequently, a robust structural confirmation workflow invariably involves orthogonal, solution-state techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This guide will delve into the principles, experimental protocols, and expected outcomes for each of these techniques, offering a comparative framework for their application.

Section 1: X-ray Crystallography: The Gold Standard for Unambiguous Structure Elucidation

X-ray crystallography provides a direct visualization of the electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and torsional angles. This technique offers an unparalleled level of detail, revealing the molecule's conformation and how it packs within a crystal lattice. For a benzodiazepine derivative, this can reveal the inherent puckering of the seven-membered diazepine ring, which is crucial for its interaction with biological targets.

Experimental Workflow: From Powder to Solved Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands patience and precision. The causality behind each step is critical for success.

xray_workflowcluster_prepCrystal Growthcluster_dataData Collectioncluster_solveStructure Solution & RefinementstartPurified CompoundgrowthCrystal Growth Trials(Slow Evaporation, Vapor Diffusion, etc.)start->growthDissolve in various solventscrystalSingle Crystal Selectiongrowth->crystalInspect under microscopemountMount Crystal on Diffractometercrystal->mountdiffractionX-ray Diffraction Data Collectionmount->diffractionExpose to X-ray beamsolveStructure Solution(e.g., Direct Methods)diffraction->solverefineStructure Refinementsolve->refineAssign atoms to electron densityvalidateValidation & CIF File Generationrefine->validateMinimize R-factorendPublication-ReadyStructurevalidate->endFinal Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Step-by-Step Protocol:

  • Crystal Growth (The Art of Crystallization):

    • Rationale: The quality of the diffraction data is directly proportional to the quality of the crystal. The goal is to encourage slow, ordered growth to minimize defects.

    • Protocol:

      • Ensure the compound is of high purity (>98%).

      • Screen various solvents and solvent systems (e.g., ethanol, acetone, ethyl acetate, hexane, and mixtures thereof) for suitable solubility.

      • Employ several crystallization techniques in parallel:

        • Slow Evaporation: Prepare a nearly saturated solution in a vial, cover with a perforated cap, and allow the solvent to evaporate over several days to weeks.

        • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

        • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, then further in a refrigerator.

  • Crystal Selection and Mounting:

    • Rationale: A suitable crystal should be a single, well-formed block with no visible cracks or satellite growths.

    • Protocol:

      • Under a microscope, select a crystal of appropriate size (typically 0.1-0.3 mm in each dimension).

      • Carefully mount the crystal on a cryoloop, often coated in a cryoprotectant oil to prevent ice formation during data collection at low temperatures (typically 100 K).

  • Data Collection:

    • Rationale: The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded at hundreds of different orientations to build a complete dataset.

    • Protocol:

      • Center the mounted crystal on a modern single-crystal X-ray diffractometer.

      • Perform an initial set of scans to determine the unit cell parameters and crystal system.

      • Execute a full data collection strategy, which can take several hours.

  • Structure Solution and Refinement:

    • Rationale: Computational methods are used to determine the initial phases of the diffracted X-rays, which allows for the generation of an initial electron density map. This map is then refined to best fit the experimental data.

    • Protocol:

      • Process the raw diffraction data to integrate the intensities of the reflections.

      • Solve the structure using software packages (e.g., SHELXT, Olex2) which employ direct methods or Patterson methods to generate an initial atomic model.

      • Refine the model against the experimental data. This iterative process involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions.

      • The final model is validated for geometric soundness and a Crystallographic Information File (CIF) is generated.

Anticipated Crystallographic Data

While a crystal structure for 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine is not publicly available as of this writing, we can predict its likely parameters based on published structures of similar benzodiazepine derivatives.[1][3][4] The seven-membered diazepine ring is expected to adopt a non-planar conformation, most commonly a boat or twist-boat shape, to relieve ring strain.[3][4]

ParameterExpected Value/InformationSource of Comparison
Crystal SystemMonoclinic or Orthorhombic[1][4]
Space GroupP2₁/c, P2₁/n, or similar centrosymmetric group[1][4]
Diazepine Ring ConformationBoat or Twist-Boat[1][3]
Key Intermolecular InteractionsN-H···N or N-H···Cl hydrogen bonds, C-H···π interactions[3]

Section 2: Orthogonal Spectroscopic Techniques for In-Solution Confirmation

While X-ray crystallography provides the definitive solid-state structure, it is crucial to confirm that the structure is consistent in solution, where most biological activity occurs. NMR and IR spectroscopy are powerful and complementary techniques for this purpose.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C). It is the most powerful tool for determining the connectivity of atoms in a molecule in solution.

Workflow for NMR Analysis:

nmr_workflowstartCompound SampledissolveDissolve in Deuterated Solvent(e.g., CDCl₃, DMSO-d₆)start->dissolveacquire_1dAcquire 1D Spectra(¹H, ¹³C)dissolve->acquire_1dacquire_2dAcquire 2D Spectra (optional)(COSY, HSQC, HMBC)acquire_1d->acquire_2dIf structure is complexprocessProcess Data(Fourier Transform, Phasing, Baseline Correction)acquire_1d->processacquire_2d->processanalyzeSpectral Interpretationprocess->analyzestructureProposed Structureanalyze->structure

Caption: Workflow for NMR-based Structural Elucidation.

Step-by-Step Protocol:

  • Sample Preparation:

    • Rationale: A deuterated solvent is used to avoid large solvent signals in the ¹H NMR spectrum. The concentration should be sufficient to obtain a good signal-to-noise ratio.

    • Protocol: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Rationale: A series of radiofrequency pulses are used to excite the nuclei, and the resulting signal (Free Induction Decay) is recorded.

    • Protocol:

      • Insert the sample into the NMR spectrometer.

      • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

      • Acquire a standard ¹H NMR spectrum.

      • Acquire a proton-decoupled ¹³C NMR spectrum.

      • If necessary, acquire 2D NMR spectra (e.g., COSY to show ¹H-¹H couplings, HSQC to show one-bond ¹H-¹³C correlations) to aid in assignment.[5]

  • Data Processing and Interpretation:

    • Rationale: The raw data is mathematically processed, and the resulting spectrum is analyzed for chemical shifts, integration (for ¹H), and coupling patterns to piece together the molecular structure.[6]

    • Protocol:

      • Apply Fourier transformation to the FID to obtain the frequency-domain spectrum.

      • Phase the spectrum and perform baseline correction.

      • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

      • Assign the signals based on their chemical shift, multiplicity, and coupling constants, using established correlation tables and data from similar compounds.[7][8][9]

Anticipated NMR Data:

Based on general principles of NMR and data for similar tetrahydrobenzodiazepines, the following spectral features are expected for 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine.[10][11][12]

¹H NMR (in CDCl₃, ~400 MHz)

Protons Expected Chemical Shift (ppm) Multiplicity Notes
Aromatic (3H) 6.8 - 7.3 Multiplets Protons on the chloro-substituted benzene ring.
N-H (2H) 2.0 - 4.0 Broad singlets Chemical shift is concentration and solvent dependent.

| -CH₂- (C2, C3, C5) | 2.5 - 4.5 | Multiplets | Aliphatic protons of the diazepine ring. Complex coupling expected. |

¹³C NMR (in CDCl₃, ~100 MHz)

Carbons Expected Chemical Shift (ppm) Notes
Aromatic (6C) 120 - 150 Includes the carbon bearing the chlorine (C9) and the quaternary carbons.

| Aliphatic (3C) | 40 - 60 | Carbons of the diazepine ring (C2, C3, C5). |

B. Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Workflow for FT-IR Analysis:

ir_workflowstartCompound SamplepreparePrepare Sample(e.g., KBr pellet, ATR)start->prepareacquireAcquire IR Spectrumprepare->acquirePlace in spectrometeranalyzeAnalyze Absorption Bandsacquire->analyzeCorrelate wavenumbers to vibrationsidentifyIdentify Functional Groupsanalyze->identify

Caption: Workflow for FT-IR Functional Group Analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Rationale: The sample must be prepared in a way that is transparent to infrared radiation, except for the absorption bands of the compound itself.

    • Protocol (ATR): The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond).

  • Data Acquisition:

    • Rationale: The sample is irradiated with a broad range of IR frequencies, and the instrument measures which frequencies are absorbed.

    • Protocol:

      • Record a background spectrum of the empty ATR crystal.

      • Place the sample on the crystal and apply pressure to ensure good contact.

      • Record the sample spectrum. The instrument automatically subtracts the background.

  • Spectral Interpretation:

    • Rationale: The positions (wavenumbers) of the absorption bands in the spectrum are correlated with specific bond vibrations, allowing for the identification of functional groups.

    • Protocol: Compare the observed absorption bands to correlation charts and literature data to identify characteristic peaks.[1][13]

Anticipated IR Data:

Vibration TypeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (secondary amine)3300 - 3500Medium, often broad
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 3000Medium
Aromatic C=C Bending1450 - 1600Medium to Strong
C-N Stretch1020 - 1250Medium
C-Cl Stretch600 - 800Strong

Section 3: Comparative Analysis and Best Practices

Each analytical technique provides a unique piece of the structural puzzle. A comprehensive confirmation relies on the synergy between them.

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Precise 3D structure, bond lengths/angles, stereochemistry, crystal packing.Unambiguous, definitive structural proof.Requires high-quality single crystals; structure is in the solid state.
NMR Spectroscopy Atomic connectivity, solution-state conformation, relative stereochemistry.Provides detailed structural information in solution; non-destructive.Can be complex to interpret; less sensitive than other methods.
IR Spectroscopy Presence of functional groups.Fast, simple, requires small sample amount.Provides limited connectivity information; not a standalone tool for full structure elucidation.

Senior Scientist's Recommendation:

For the definitive structural confirmation of a novel compound like 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine, the following workflow is recommended:

  • Initial Confirmation: After synthesis and purification, immediately run FT-IR and ¹H NMR spectra. The IR will confirm the presence of key functional groups (N-H, aromatic ring), while the ¹H NMR will provide an initial assessment of purity and structural integrity.

  • Detailed Connectivity: If the initial spectra are consistent with the expected structure, proceed with ¹³C NMR and 2D NMR experiments (COSY, HSQC) to unambiguously assign all proton and carbon signals and confirm the atomic connectivity.

  • Absolute Proof: Concurrently, initiate crystal growth experiments . Once suitable crystals are obtained, perform single-crystal X-ray diffraction . The resulting crystal structure will serve as the absolute proof of the molecular structure and its stereochemistry.

By combining the definitive solid-state information from X-ray crystallography with the detailed solution-state connectivity from NMR and the functional group confirmation from IR, researchers can be fully confident in the structural assignment of their target molecule, a critical step in advancing any drug discovery and development program.

References

  • Ourahou, L., Harcharras, M., et al. (2013). Synthesis and crystal structure of two derivatives of benzodiazepines. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2013). FTIR Analysis of Some Pills of Forensic Interest. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Sylaja, B. S., & Srinivasan, K. (n.d.). Experimental and theoretical investigation of spectroscopic properties of diazepam. ResearchGate. Available at: [Link]

  • Wesołowska, M., et al. (2020). Benzodiazepines co-crystals screening using FTIR and Raman spectroscopy supported by differential scanning calorimetry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Chkirate, K., et al. (2018). Crystal structure and Hirshfeld surface analysis of a new benzodiazepine derivative: 4-dichloromethyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one. ResearchGate. Available at: [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

  • Jios, J. L., et al. (2005). 1H and 13C NMR spectra of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines.
  • Sam, S., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Pharmaceuticals. Available at: [Link]

  • Singh, S. P., et al. (1978). Fourier transform 13C NMR analysis of benzodiazepines. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Pawar, R. P., et al. (n.d.). Acoustical Studies of Some Derivatives of 1,5-Benzodiazepines at 298.15 K. ResearchGate. Available at: [Link]

  • El-Walily, A. M., et al. (n.d.). Determination of 1,4-benzodiazepines in drug dosage forms by difference spectrophotometry. ResearchGate. Available at: [Link]

  • Thiruselvam, V., et al. (2013). 2-Chloro-1-(2,4,4-trimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethanone. Acta Crystallographica Section E. Available at: [Link]

  • Stein, R. L., et al. (2009). Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study. Journal of Neurophysiology. Available at: [Link]

  • LibreTexts Chemistry. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • University of Potsdam. (n.d.). Chemical shifts. University of Potsdam. Available at: [Link]

  • Petrusevski, V. (n.d.). Vibrational Spectra of Orthodiamide Derivatives: The NH Stretching Band of Some Benzimidazole Derivatives. ResearchGate. Available at: [Link]

  • Katritzky, A. R., et al. (n.d.). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. ResearchGate. Available at: [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

  • Smith, S. O., et al. (1988). Analysis of the factors that influence the C=N stretching frequency of polyene Schiff bases. Implications for bacteriorhodopsin and rhodopsin. Biophysical Journal. Available at: [Link]

  • Wang, Z., et al. (2021). Enantioenriched α‑Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. Organic Letters. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. MSU Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2023). NMR - Interpretation. Chemistry LibreTexts. Available at: [Link]

  • Li, Y., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Available at: [Link]

A Comparative Analysis of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine and Diazepam: A Guide for Researchers

A Comparative Analysis of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine and Diazepam: A Guide for Researchers

This guide provides a detailed comparative analysis of the well-characterized benzodiazepine, diazepam, and the novel analog, 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine. Due to the limited publicly available data on the latter, this document will focus on a thorough review of diazepam's biological activity and employ established structure-activity relationships (SAR) within the benzodiazepine class to project the potential pharmacological profile of its 9-chloro-tetrahydro analog. This guide is intended for researchers, scientists, and drug development professionals, offering both a comprehensive review and a framework for the experimental evaluation of new benzodiazepine derivatives.

Introduction: The Benzodiazepine Scaffold and Its Enduring Relevance

Benzodiazepines are a class of psychoactive drugs that have been a cornerstone of treatment for anxiety, insomnia, seizures, and muscle spasms for decades.[3] Their mechanism of action, centered on the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), is well-understood. Diazepam, first marketed as Valium, is one of the most well-known members of this class and serves as a critical reference compound for the development of new anxiolytics and other central nervous system (CNS) modulators.[4] The exploration of novel benzodiazepine analogs, such as 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine, is driven by the quest for compounds with improved therapeutic indices, including greater receptor subtype selectivity and reduced side effects.

Diazepam: A Comprehensive Biological Profile

Diazepam's therapeutic effects are mediated through its interaction with the GABA-A receptor, a ligand-gated ion channel in the CNS.[5]

Mechanism of Action

Diazepam acts as a positive allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits.[5] This binding event does not open the chloride channel directly but rather enhances the affinity of the receptor for GABA. The increased binding of GABA leads to a more frequent opening of the chloride channel, resulting in an influx of chloride ions and hyperpolarization of the neuron. This hyperpolarization makes the neuron less likely to fire, producing the characteristic anxiolytic, sedative, muscle relaxant, and anticonvulsant effects of benzodiazepines.[5]

Caption: Mechanism of action of Diazepam at the GABA-A receptor.

Pharmacokinetic Profile
ParameterDiazepam
Bioavailability ~93% (oral)
Protein Binding 98%
Metabolism Hepatic (CYP2C19 and CYP3A4)
Half-life 20-100 hours (including active metabolites)
Excretion Renal

Data compiled from various sources.

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine: A Structural and Hypothetical Analysis

As of the writing of this guide, there is a lack of published, peer-reviewed data on the biological activity of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine. Therefore, the following analysis is based on its structural comparison to diazepam and established benzodiazepine SAR.

Structural Comparison
FeatureDiazepam9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine
Chemical Formula C₁₆H₁₃ClN₂OC₉H₁₁ClN₂
Core Structure 1,4-benzodiazepine1,4-benzodiazepine
Chloro Substituent Position 7Position 9
Diazepine Ring Unsaturated (double bond between N4 and C5)Saturated (tetrahydro)
Carbonyl Group Present at C2Absent
N1-substituent Methyl groupHydrogen
C5-substituent Phenyl groupAbsent
Hypothesized Biological Activity Based on SAR

The structural modifications in 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine compared to diazepam are significant and are likely to have a profound impact on its biological activity.

  • Chloro Substituent at Position 9: The electron-withdrawing substituent at the 7-position of the A ring is a key feature for the anxiolytic activity of classical benzodiazepines like diazepam.[6][7] Shifting this group to the 9-position would likely alter the electronic properties of the aromatic ring and its interaction with the benzodiazepine binding site on the GABA-A receptor, potentially reducing its affinity and efficacy.[7]

  • Saturated Diazepine Ring: The unsaturation in the diazepine ring of diazepam is considered important for its conformational flexibility and binding to the receptor.[6] A saturated, or "tetrahydro," diazepine ring would adopt a different three-dimensional shape, which may not fit as optimally into the benzodiazepine binding pocket, likely leading to a significant decrease in activity at the classical benzodiazepine site.

  • Absence of Carbonyl and Phenyl Groups: A carbonyl group at the 2-position and a phenyl group at the 5-position are generally considered crucial for the activity of classical benzodiazepines.[2] Their absence in 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine strongly suggests that this compound may not act as a classical benzodiazepine-site modulator on the GABA-A receptor.

Experimental Protocols for Biological Evaluation

To elucidate the biological activity of a novel compound like 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine, a systematic experimental approach is required.

In Vitro Assays

1. GABA-A Receptor Binding Assay

This assay determines the affinity of the test compound for the benzodiazepine binding site on the GABA-A receptor.

  • Principle: Competitive radioligand binding assay using a known high-affinity radioligand for the benzodiazepine site (e.g., [³H]-flumazenil).

  • Methodology:

    • Prepare synaptic membrane fractions from rodent brain tissue (e.g., cortex or cerebellum).

    • Incubate the membrane preparation with a fixed concentration of [³H]-flumazenil and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) to estimate the affinity of the test compound for the receptor.

Caption: Workflow for a GABA-A receptor binding assay.

2. Electrophysiological Recordings

This technique directly measures the functional effect of the compound on GABA-A receptor-mediated currents.

  • Principle: Two-electrode voltage-clamp or patch-clamp recordings from Xenopus oocytes or cultured neurons expressing specific GABA-A receptor subtypes.

  • Methodology:

    • Express desired GABA-A receptor subunit combinations (e.g., α1β2γ2) in Xenopus oocytes or a mammalian cell line (e.g., HEK293).

    • Perform whole-cell voltage-clamp or patch-clamp recordings.

    • Apply a submaximal concentration of GABA to elicit a baseline current.

    • Co-apply the test compound with GABA and measure the change in current amplitude.

    • A potentiation of the GABA-induced current indicates positive allosteric modulation.

    • Construct dose-response curves to determine the EC₅₀ (effective concentration for 50% of maximal response) and maximal efficacy.

In Vivo Behavioral Models

1. Elevated Plus Maze (EPM)

A widely used model to assess anxiolytic-like activity in rodents.

  • Principle: Based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent in and the number of entries into the open arms.

  • Methodology:

    • Administer the test compound or vehicle to the animals (e.g., mice or rats) at various doses.

    • After a set pre-treatment time, place the animal in the center of the elevated plus maze, which consists of two open and two closed arms.

    • Record the animal's behavior for a defined period (e.g., 5 minutes), noting the number of entries and the time spent in each arm.

    • An increase in open arm exploration is indicative of an anxiolytic effect.

2. Rotarod Test

Used to assess motor coordination and potential sedative or muscle relaxant side effects.

  • Principle: A test of the animal's ability to maintain balance on a rotating rod. Compounds that cause sedation or motor impairment will reduce the time the animal can stay on the rod.

  • Methodology:

    • Train the animals to stay on the rotarod at a constant or accelerating speed.

    • Administer the test compound or vehicle.

    • At various time points after administration, place the animal on the rotarod and measure the latency to fall.

    • A decrease in the latency to fall compared to the vehicle group suggests motor impairment.

Conclusion and Future Directions

Diazepam remains a critical tool in neuroscience research and clinical practice due to its well-defined biological activity. The analysis of novel analogs like 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine, while currently limited by a lack of direct experimental data, highlights the importance of systematic pharmacological evaluation. Based on established structure-activity relationships, it is hypothesized that the significant structural alterations in this analog will likely result in a pharmacological profile distinct from that of diazepam.

Future research should focus on the in vitro and in vivo characterization of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine using the experimental protocols outlined in this guide. Such studies are essential to determine its affinity and efficacy at the GABA-A receptor, its effects on neuronal activity, and its behavioral profile. This research will not only elucidate the specific properties of this novel compound but also contribute to a deeper understanding of the structure-activity relationships that govern the diverse biological effects of the benzodiazepine class of molecules.

References

  • Structure-activity relationship (SAR) of diazepam. (2023). Medicinal Chemistry Lectures Notes.
  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines.Open Journal of Chemistry, 1(1), 008-0012.
  • Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity.PubMed.
  • Structural activity relationships of benzodiazepines. (2017).
  • Structural requirements for the binding of benzodiazepines to their peripheral-type sites. (1984). Molecular Pharmacology, 25(3), 349-351.
  • Influence of the structure of substituted benzodiazepines on their pharmacokinetic properties. (2009). Pharmaceutical Chemistry Journal, 43, 421–429.
  • Development and SAR of functionally selective allosteric modulators of GABAA receptors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(16), 4765-4769.
  • Chemical structure and biological activity of the diazepines. (1983). British Journal of Clinical Pharmacology, 16(S2), 231S-244S.
  • Benzodiazepines; Diazepam.Slideshare.
  • Structure Activity Relationship of Benzodiazepines || SAR in Medicinal Chemistry. (2021). YouTube.
  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines.
  • GABAA receptor.Wikipedia.
  • Subtype Selective γ-Aminobutyric Acid Type A Receptor (GABAAR) Modulators Acting at the Benzodiazepine Binding Site: An Update. (2019). ACS Chemical Neuroscience, 10(12), 4651-4669.
  • Structure-Activity Relationships at the Benzodiazepine Receptor. (1986). The Benzodiazepine Receptor, 1-38.
  • Pharmacological and neurochemical properties of 1,4-diazepines with two annelated heterocycles ('hetrazepines'). (1983). Journal of Neural Transmission, 57(1-2), 1-17.
  • Subtype selective γ-Aminobutyric scid type A receptor (GABAAR)
  • Derivatives of tetrahydro-1,4-benzodiazepines as Potential Antihypertensive Agents. (1977). Journal of Medicinal Chemistry, 20(2), 209-212.
  • Benzodiazepines act on GABAA receptors via two distinct and separable mechanisms. (2000).
  • Synthesis of halogen-substituted 1,5-benzothiazepine derivatives and their vasodilating and hypotensive activities. (1991). Journal of Medicinal Chemistry, 34(1), 299-305.
  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbon
  • 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES.TSI Journals.
  • Synthesis of halogen-substituted 1,5-benzothiazepine derivatives and their vasodil
  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis.IntechOpen.

A Comparative Study of Tetrahydro-1H-benzo[e]diazepine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The tetrahydro-1H-benzo[e]diazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system.[1][2] Isomerism within this class of compounds plays a critical role in determining their pharmacological activity, with subtle changes in structure leading to significant differences in efficacy and side-effect profiles. This guide provides a comparative analysis of key isomers of tetrahydro-1H-benzo[e]diazepine, offering insights into their synthesis, physicochemical properties, and biological activities to aid researchers in drug discovery and development.

Introduction to Tetrahydro-1H-benzo[e]diazepine Isomerism

The two primary positional isomers of the tetrahydro-1H-benzo[e]diazepine core are the 1,4- and 1,5-benzodiazepines. Within the more common 1,4-benzodiazepine scaffold, the non-planar, seven-membered diazepine ring can exist as two rapidly interconverting enantiomeric conformers, leading to the potential for atropisomerism. Furthermore, the introduction of substituents can create chiral centers, resulting in enantiomers and diastereomers with distinct biological properties.

cluster_14 1,4-Tetrahydro-1H-benzo[e]diazepine cluster_15 1,5-Tetrahydro-1H-benzo[e]diazepine

Caption: Core structures of 1,4- and 1,5-tetrahydro-1H-benzo[e]diazepine isomers.

Comparative Synthesis of Isomers

The synthetic routes to 1,4- and 1,5-tetrahydro-1H-benzo[e]diazepines differ significantly, primarily due to the different connectivity of the nitrogen atoms to the benzene ring.

Synthesis of 1,4-Tetrahydro-1H-benzo[e]diazepines

A common and versatile method for the synthesis of 1,4-tetrahydro-1H-benzo[e]diazepines involves the cyclization of a 2-aminobenzylamine derivative with a suitable three-carbon synthon. More recent methods have focused on developing enantioselective routes to control the stereochemistry of the final product.[2] One such method is the one-pot enantioselective route using an organocatalyzed Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence.[2]

Synthesis of 1,5-Tetrahydro-1H-benzo[e]diazepines

The synthesis of 1,5-tetrahydro-1H-benzo[e]diazepines is often achieved through the condensation of o-phenylenediamine with a β-dicarbonyl compound or an α,β-unsaturated carbonyl compound. Catalyst-free, one-pot, multi-component reactions have also been developed for the efficient synthesis of novel 1,5-benzodiazepine derivatives.[3][4]

G start Starting Materials step1 Step 1: Coupling/Condensation start->step1 intermediate Acyclic Intermediate step1->intermediate step2 Step 2: Cyclization intermediate->step2 product Tetrahydro-1H-benzo[e]diazepine step2->product purification Purification & Characterization product->purification final_product Pure Isomer purification->final_product

Caption: Generalized synthetic workflow for tetrahydro-1H-benzo[e]diazepines.

Comparative Physicochemical Properties

The seemingly minor difference in the placement of a nitrogen atom between 1,4- and 1,5-benzodiazepine isomers, as well as stereochemical differences, can lead to notable variations in their physicochemical properties. These differences can impact their solubility, crystal packing, and ultimately, their pharmacokinetic profiles. For instance, a comparative study of diazepam, nordazepam, and tetrazepam revealed that the ability of nordazepam to form N-H···O hydrogen bonds leads to a significantly higher melting point and glass transition temperature.[5][6]

Property1,4-Isomer Example (Diazepam)1,5-Isomer ExampleStereoisomer Example (Nordazepam)Reference
Melting Point 130-134 °CVaries with substitution216-217 °C[5][6]
Solubility Poorly soluble in waterGenerally poor in waterPoorly soluble in water
Key ¹H NMR Signals Aromatic protons, diazepine ring protonsAromatic protons, diazepine ring protonsAromatic protons, diazepine ring protons, N-H proton[7]

Comparative Pharmacological Activity

The vast majority of clinically used benzodiazepines are 1,4-isomers, which primarily exert their effects by modulating the function of the GABA_A receptor.[8] These compounds bind to a specific site on the receptor, allosterically increasing the affinity of the main inhibitory neurotransmitter, GABA. This leads to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a decrease in neuronal excitability.[9]

The pharmacological activity of benzodiazepines is highly dependent on their isomeric form. For example, the different enantiomers of a chiral benzodiazepine can exhibit vastly different affinities for the GABA_A receptor and may even have opposing effects (e.g., agonist vs. antagonist).

cluster_receptor Neuronal Membrane BDZ Benzodiazepine Agonist GABA_A GABA_A Receptor BDZ->GABA_A Cl_channel Chloride Channel GABA_A->Cl_channel opens GABA GABA GABA->GABA_A Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Cl- influx Cl_ion Cl- Cl_ion->Cl_channel

Caption: Simplified signaling pathway of benzodiazepine action at the GABA_A receptor.

1,4-Benzodiazepines

These are the classical benzodiazepines, with well-established anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[8] Their activity is primarily mediated by their interaction with the benzodiazepine binding site on the GABA_A receptor.

1,5-Benzodiazepines

Derivatives of the 1,5-benzodiazepine scaffold have also been shown to possess a range of biological activities, including anticonvulsant, anti-anxiety, analgesic, and anti-inflammatory effects.[9] Some have also been investigated for their potential as antileukemic and antiplatelet agents.[9] Their mechanism of action can be more varied than that of the 1,4-isomers and may not always involve the GABA_A receptor.

Isomer ClassPrimary Biological TargetKey Pharmacological EffectsExample
1,4-Benzodiazepines GABA_A ReceptorAnxiolytic, sedative, anticonvulsantDiazepam
1,5-Benzodiazepines Varied (including GABA_A)Anticonvulsant, analgesic, anti-inflammatoryClobazam
Chiral 1,4-Benzodiazepines GABA_A ReceptorEnantiomer-specific activityPremazepam

Experimental Protocols

Protocol for the Synthesis of a Tetrahydro-1,4-benzodiazepin-2-one

This protocol is a generalized procedure based on the intramolecular cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides.[1][10]

  • Step 1: Synthesis of 1-(2-bromobenzyl)azetidine-2-carbonitrile. To a solution of the appropriate 2-((2-bromobenzyl)(2-chloroethyl)amino)acetonitrile (50 mmol) in dry THF (100 mL), add potassium tert-butoxide (100 mmol) and stir at room temperature until completion. Quench the reaction with saturated aqueous NH₄Cl, remove THF in vacuo, and extract the product with ethyl acetate.

  • Step 2: Hydrolysis to 1-(2-bromobenzyl)azetidine-2-carboxamide. Dissolve the crude product from Step 1 in tert-butanol (50 mL) and add anhydrous KOH (30 mmol). Reflux the mixture until the reaction is complete. After quenching with water, extract the product with ethyl acetate.

  • Step 3: Intramolecular Cross-Coupling. To a solution of the carboxamide from Step 2 in a suitable solvent, add a copper(I) iodide catalyst and N,N-dimethylglycine as a ligand. Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

  • Step 4: Purification. After completion, cool the reaction mixture, filter off the catalyst, and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to obtain the desired 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][3][10]diazepin-10(2H)-one.

Protocol for Characterization by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified tetrahydro-1H-benzo[e]diazepine isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Process the spectrum to identify the chemical shifts (δ), coupling constants (J), and integration values for the protons. Compare the obtained spectrum with literature data for the expected isomer. Key signals to analyze include the aromatic protons, the protons on the diazepine ring, and any substituent protons.

Protocol for In Vitro GABA_A Receptor Binding Assay

This protocol is a generalized procedure for a competitive radioligand binding assay.

  • Membrane Preparation: Prepare a crude synaptic membrane fraction from rat or mouse brain tissue.

  • Assay Buffer: Use a suitable buffer, such as Tris-HCl, at physiological pH.

  • Radioligand: Use a radiolabeled benzodiazepine ligand, such as [³H]flunitrazepam.

  • Incubation: In a microtiter plate, incubate the brain membranes with the radioligand and varying concentrations of the test isomer for a defined period at a specific temperature (e.g., 0-4 °C).

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test isomer that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

The isomeric form of a tetrahydro-1H-benzo[e]diazepine is a critical determinant of its biological activity. A thorough understanding of the synthesis, physicochemical properties, and pharmacology of different isomers is essential for the rational design of new therapeutic agents with improved efficacy and safety profiles. This guide has provided a comparative overview to assist researchers in this endeavor.

References

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available from: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. National Center for Biotechnology Information. Available from: [Link]

  • Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. ChemistryViews. Available from: [Link]

  • Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. National Center for Biotechnology Information. Available from: [Link]

  • Comparative assessment of some benzodiazepine drugs based on Density Functional Theory, molecular docking, and ADMET studies. ResearchGate. Available from: [Link]

  • Solid phase synthesis of tetrahydro-1,4-benzodiazepin-2-ones. ResearchGate. Available from: [Link]

  • Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[2][10]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. National Center for Biotechnology Information. Available from: [Link]

  • Experimental and Theoretical Studies on a Derivative of Tetrahydro-1H-Benzodiazepine. ResearchGate. Available from: [Link]

  • Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. ACS Publications. Available from: [Link]

  • Novel Multicomponent One-Pot Synthesis of Tetrahydro-1H-1,5-benzodiazepine-2-carboxamide Derivatives. ACS Publications. Available from: [Link]

  • A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Taylor & Francis Online. Available from: [Link]

  • Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. ResearchGate. Available from: [Link]

  • Experimental and theoretical studies on a derivative of tetrahydro-1H-Benzodiazepine. ResearchGate. Available from: [Link]

  • 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals. Available from: [Link]

  • 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. International Science Community Association. Available from: [Link]

  • Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. PubMed. Available from: [Link]

  • An in vitro binding assay which differentiates benzodiazepine 'agonists' and 'antagonists'. PubMed. Available from: [Link]

  • Solid phase synthesis of tetrahydro-1,4-benzodiazepin-2-ones. Sci-Hub. Available from: [Link]

  • Atropisomers of 1,4-benzodiazepines. Synthesis and resolution of a diazepam-related 1,4-benzodiazepine. Journal of the American Chemical Society. Available from: [Link]

Sources

A Comparative Guide to the Synthesis of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine: An Evaluation of Established and Novel Routes

A Comparative Guide to the Synthesis of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine: An Evaluation of Established and Novel Routes

The 1,4-benzodiazepine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide range of biological activities, including anxiolytic, anticonvulsant, and sedative properties.[1] The synthesis of derivatives such as 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][2][3]diazepine is of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparison of a classical, established synthetic route to this valuable intermediate with a modern, palladium-catalyzed approach, offering insights into the practical advantages and disadvantages of each methodology.

The Enduring Relevance of an Established Pathway: Reductive Amination

A foundational and widely employed method for the synthesis of the 2,3,4,5-tetrahydro-1H-benzo[e][2][3]diazepine core is through a reductive amination strategy. This approach typically involves the condensation of a suitable 2-aminobenzaldehyde or 2-aminobenzophenone derivative with an aminoethyl component, followed by in situ or subsequent reduction of the resulting imine and cyclization. While numerous variations exist, a representative established route is outlined below.

Established Route: Reductive Cyclization of a 2-Aminobenzophenone Derivative

This classical approach leverages readily available starting materials and well-understood reaction mechanisms. The synthesis commences with the acylation of a 2-aminobenzophenone, followed by reduction and cyclization to form the benzodiazepine ring.

Experimental Protocol: Established Reductive Cyclization

Step 1: Synthesis of 2-(2-Bromoacetamido)-5-chlorobenzophenone

  • To a solution of 2-amino-5-chlorobenzophenone (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add triethylamine (1.2 equivalents) and cool the mixture to 0 °C in an ice bath.

  • Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(2-bromoacetamido)-5-chlorobenzophenone, which can be purified by recrystallization.

Step 2: Cyclization to 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one

  • Dissolve the 2-(2-bromoacetamido)-5-chlorobenzophenone (1 equivalent) in a suitable solvent such as isopropyl alcohol.

  • Add hexamethylenetetramine (4 equivalents) and ammonium bromide (4 equivalents) to the solution.[4]

  • Reflux the reaction mixture for 2-3 hours, monitoring for the consumption of the starting material by TLC.[4]

  • Cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent like benzene or dichloromethane.[4]

  • Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization to obtain 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one.[4]

Step 3: Reduction to 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][2][3]diazepine

  • To a solution of the 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (1 equivalent) in a dry, inert solvent such as tetrahydrofuran, add a reducing agent like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) portion-wise at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the reaction is complete as indicated by TLC.

  • Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting suspension and extract the filtrate with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to afford the final product.

A Modern Approach: Palladium-Catalyzed Intramolecular C-N Coupling

In recent years, transition metal-catalyzed reactions have revolutionized the synthesis of heterocyclic compounds, offering milder reaction conditions, improved functional group tolerance, and often higher yields. Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as a powerful tool for the construction of nitrogen-containing heterocycles, including benzodiazepines.[2]

New Route: Palladium-Catalyzed Intramolecular Cyclization

This contemporary strategy involves the synthesis of a suitable N-substituted 2-haloaniline derivative, which then undergoes an intramolecular palladium-catalyzed cyclization to form the seven-membered benzodiazepine ring.

Experimental Protocol: New Palladium-Catalyzed Synthesis

Step 1: Synthesis of N-(2-bromo-4-chlorobenzyl)ethane-1,2-diamine derivative

  • Combine 1-bromo-2-(bromomethyl)-5-chlorobenzene (1 equivalent) and a mono-protected ethane-1,2-diamine, such as N-Boc-ethylenediamine (1.2 equivalents), in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a suitable base, for example, potassium carbonate (2.5 equivalents), and stir the mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Palladium-Catalyzed Intramolecular C-N Coupling

  • In a reaction vessel, combine the product from Step 1 (1 equivalent), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 equivalents), and a suitable ligand, for instance, a biarylphosphine ligand like SPhos (0.02-0.1 equivalents).[2]

  • Add a base, such as cesium carbonate (2 equivalents), and a dry, inert solvent like toluene or dioxane.[2]

  • Degas the reaction mixture and then heat it under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for 12-24 hours.

  • Monitor the progress of the reaction by TLC. Upon completion, cool the mixture to room temperature and filter it through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the Boc-protected 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][2][3]diazepine.

  • Deprotection of the Boc group can be achieved by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane to afford the final product.

Comparative Analysis

FeatureEstablished Reductive Cyclization RouteNew Palladium-Catalyzed Route
Starting Materials Readily available 2-amino-5-chlorobenzophenoneRequires synthesis of a specific N-substituted 2-haloaniline
Number of Steps Typically 3-4 stepsGenerally 2-3 steps
Reaction Conditions Can involve harsh reagents (e.g., LiAlH₄) and high temperaturesMilder reaction conditions, but requires an inert atmosphere
Catalyst Stoichiometric reagentsCatalytic amounts of expensive palladium and ligands
Yield Often moderate to goodGenerally good to excellent
Purity & Purification May require extensive purificationOften cleaner reactions, simplifying purification
Substrate Scope Can be limited by the availability of substituted benzophenonesPotentially broader scope due to the versatility of cross-coupling reactions
Cost Generally lower cost of reagentsHigher cost associated with the catalyst and ligands

Causality Behind Experimental Choices

The choice between these two synthetic routes is dictated by a variety of factors, including the desired scale of the synthesis, the availability of starting materials, and the specific requirements for purity and yield.

The established reductive cyclization route is often favored in academic settings or for smaller-scale syntheses due to the lower cost of reagents and the well-documented procedures. The use of powerful reducing agents like LiAlH₄ ensures the complete reduction of the amide functionality, but necessitates careful handling and quenching procedures.

In contrast, the new palladium-catalyzed route is particularly advantageous for its milder conditions and potentially higher yields, making it an attractive option for industrial applications and the synthesis of complex analogues. The choice of the palladium catalyst and ligand is crucial for the efficiency of the C-N bond formation and is often determined through careful optimization studies. The use of an inert atmosphere is essential to prevent the degradation of the catalyst and ensure reproducible results.

Visualizing the Synthetic Pathways

Gcluster_0Established Reductive Cyclization RouteA2-Amino-5-chlorobenzophenoneB2-(2-Bromoacetamido)-5-chlorobenzophenoneA->BBromoacetyl bromide, Et3NC7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-oneB->CHexamethylenetetramine, NH4BrD9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepineC->DLiAlH4 or BH3-THF

Caption: Established synthetic route via reductive cyclization.

Gcluster_1New Palladium-Catalyzed RouteE1-Bromo-2-(bromomethyl)-5-chlorobenzeneFN-(2-bromo-4-chlorobenzyl)-N'-Boc-ethane-1,2-diamineE->FN-Boc-ethylenediamine, K2CO3GBoc-protected benzodiazepineF->GPd catalyst, Ligand, BaseHThis compoundG->HTFA

Caption: New synthetic route via Pd-catalyzed cyclization.

Conclusion

Both the established reductive cyclization and the modern palladium-catalyzed intramolecular C-N coupling offer viable pathways for the synthesis of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][2][3]diazepine. The classical approach, while robust and cost-effective, often involves harsher reaction conditions. The newer, palladium-catalyzed method provides a milder and often more efficient alternative, albeit at a higher initial cost for the catalyst system. The selection of the optimal route will ultimately depend on the specific project goals, available resources, and the desired scale of production. As catalytic methodologies continue to advance, it is anticipated that they will play an increasingly prominent role in the synthesis of this important class of heterocyclic compounds.

References

  • Palladium-Catalyzed Benzodiazepines Synthesis. Molecules. [Link]

  • Solidphase synthesis of 2,3,4,5-tetrahydro-1 H-benzo[ e][2][3]diazepine derivatives. ResearchGate. [Link]

  • Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines. ResearchGate. [Link]

  • Tetrahydro-1,5-benzoxazepines and Tetrahydro-1H-1,5-benzodiazepines by a Tandem Reduction-Reductive Amination Reaction. ResearchGate. [Link]

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. National Institutes of Health. [Link]

  • An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the. Semantic Scholar. [Link]

  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. National Institutes of Health. [Link]

  • Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. ResearchGate. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health. [Link]

  • Solid-phase synthesis of 2,3,4,5-tetrahydro-1H-benzo[e][2][3]diazepine derivatives. Semantic Scholar. [Link]

  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

  • Synthesis of benzodiazepines.
  • Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
  • Imidazodiazepines and processes therefor.
  • Benzotriazepine synthesis, conformational analysis, and biological properties. ScienceDirect. [Link]

  • One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Link]

  • Review on recent preparation methods of benzodiazepines (BZD's). International Journal of Current Research. [Link]

A Comparative Guide to the Cross-Reactivity Assessment of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine in Common Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Specificity Challenge in Benzodiazepine Immunoassays

Benzodiazepines are a widely prescribed class of psychoactive drugs, making their detection in biological fluids a critical task in clinical toxicology, forensic science, and therapeutic drug monitoring.[1] Immunoassays are the frontline screening tool for this purpose due to their speed, high-throughput capability, and cost-effectiveness.[2][3][4][5][6] These assays rely on the principle of antibody-antigen recognition. However, a significant challenge lies in their specificity. Due to the conserved core structure of the benzodiazepine class, antibodies developed for one member of the class may exhibit significant cross-reactivity with other structurally related compounds, including metabolites and other drugs in the same class.[7][8]

This guide provides a comprehensive framework for assessing the cross-reactivity of a specific benzodiazepine analogue, 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, in three common immunoassay formats: Enzyme-Linked Immunosorbent Assay (ELISA), Enzyme Multiplied Immunoassay Technique (EMIT), and Kinetic Interaction of Microparticles in Solution (KIMS). Understanding the cross-reactivity profile is paramount for interpreting screening results accurately and avoiding potential false-positive or false-negative outcomes.[1] This guide is intended for researchers, scientists, and drug development professionals to establish robust and reliable immunoassay validation protocols in line with regulatory expectations.[9][10]

Physicochemical Properties of the Target Analyte

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is a benzodiazepine derivative. Its fundamental properties are summarized below:

  • Chemical Formula: C₉H₁₁ClN₂[11]

  • Molecular Weight: 182.65 g/mol [11]

  • CAS Number: 886365-62-4[11]

  • Structure: A fused diazepine and benzene ring system with a chlorine substituent.

The presence and position of the chlorine atom, along with the tetrahydro-diazepine ring, are key structural features that will influence its binding affinity to various anti-benzodiazepine antibodies.

Principles of the Compared Immunoassay Platforms

A foundational understanding of the immunoassay technologies is crucial for interpreting cross-reactivity data. All three platforms discussed here operate on a competitive binding principle, which is particularly suited for the detection of small molecules like benzodiazepines.[12][13][14]

  • Enzyme-Linked Immunosorbent Assay (ELISA): In a competitive ELISA, the target analyte in the sample competes with a known amount of enzyme-labeled analyte for a limited number of antibody binding sites, typically immobilized on a microplate.[12][13] The resulting signal is inversely proportional to the concentration of the analyte in the sample.[13]

  • Enzyme Multiplied Immunoassay Technique (EMIT): EMIT is a homogeneous immunoassay, meaning it does not require a separation step.[2][3][4] The drug in the sample competes with a drug-enzyme conjugate for antibody binding sites.[4][6] When the antibody binds to the drug-enzyme conjugate, the enzyme's activity is sterically hindered.[3] A higher concentration of the drug in the sample results in less antibody binding to the conjugate, leading to higher enzyme activity.[4]

  • Kinetic Interaction of Microparticles in Solution (KIMS): This is another homogeneous immunoassay that involves microparticles coated with the drug of interest.[15][16][17] In the absence of the drug in the sample, these microparticles bind to antibodies, forming an aggregate that can be measured by light absorbance. When the drug is present in the sample, it competes for antibody binding, preventing the aggregation of the microparticles.[15] The change in absorbance is therefore related to the concentration of the drug in the sample.

Experimental Protocol for Cross-Reactivity Assessment

The following is a detailed, step-by-step methodology for determining the cross-reactivity of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine using a competitive ELISA format. The principles can be adapted for EMIT and KIMS platforms according to the manufacturer's instructions.

I. Reagent and Sample Preparation
  • Coating Buffer (pH 9.6): 0.05 M Carbonate-Bicarbonate buffer.

  • Wash Buffer (PBST): Phosphate-buffered saline with 0.05% Tween-20.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Assay Buffer: 0.1% BSA in PBST.

  • Target Analyte Stock Solution: Prepare a 1 mg/mL stock solution of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine in a suitable organic solvent (e.g., DMSO or methanol) and dilute in assay buffer.

  • Cross-Reactant Stock Solutions: Prepare 1 mg/mL stock solutions of other benzodiazepines (e.g., Diazepam, Lorazepam, Oxazepam, Alprazolam) in the same manner.

  • Standard and Cross-Reactant Dilutions: Create a series of dilutions for each compound in the assay buffer to generate a dose-response curve.

II. Competitive ELISA Procedure
  • Coating: Coat the wells of a 96-well microplate with 100 µL of a benzodiazepine-protein conjugate (e.g., Diazepam-BSA) at an optimized concentration in coating buffer. Incubate overnight at 4°C.[18]

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.[12]

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[18]

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add 50 µL of the standard or cross-reactant dilutions to the appropriate wells. Then, add 50 µL of a primary anti-benzodiazepine antibody at an optimized dilution in assay buffer to all wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) diluted in assay buffer. Incubate for 1 hour at room temperature.[19]

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of a suitable substrate (e.g., TMB for HRP) to each well and incubate in the dark until sufficient color develops.[12]

  • Stopping the Reaction: Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

III. Data Analysis
  • Dose-Response Curves: Plot the absorbance values against the logarithm of the concentration for the target analyte and each potential cross-reactant.

  • IC50 Determination: For each compound, determine the concentration that causes 50% inhibition of the maximum signal (IC50). This is a key parameter for quantifying cross-reactivity.

  • Percent Cross-Reactivity Calculation: Calculate the percent cross-reactivity for each compound using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Visualizing the Workflow and Structures

G cluster_prep Preparation cluster_assay Competitive Reaction cluster_detection Detection Coat Coat Plate with Benzodiazepine Conjugate Wash1 Wash Coat->Wash1 Block Block Non-specific Sites Wash1->Block Wash2 Wash Block->Wash2 Add_Sample Add Sample or Cross-Reactant Wash2->Add_Sample Add_Ab Add Primary Antibody Add_Sample->Add_Ab Incubate1 Incubate Add_Ab->Incubate1 Wash3 Wash Incubate1->Wash3 Add_Sec_Ab Add Enzyme-conjugated Secondary Antibody Wash3->Add_Sec_Ab Incubate2 Incubate Add_Sec_Ab->Incubate2 Wash4 Wash Incubate2->Wash4 Add_Substrate Add Substrate Wash4->Add_Substrate Read Read Absorbance Add_Substrate->Read

Caption: Experimental workflow for competitive ELISA.

Caption: Structures of target analyte and cross-reactants.

Comparative Cross-Reactivity Data (Illustrative)

The following tables present hypothetical data to illustrate how the cross-reactivity of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine and other common benzodiazepines might compare across the three immunoassay platforms. This data is for illustrative purposes only and does not represent actual experimental results.

Table 1: IC50 Values (ng/mL) for Benzodiazepines in Different Immunoassays

CompoundELISA (Competitive)EMITKIMS
9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine 50 75 60
Diazepam253028
Lorazepam200350280
Oxazepam304035
Alprazolam150250180

Table 2: Percent Cross-Reactivity Relative to 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

CompoundELISA (%)EMIT (%)KIMS (%)
9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine 100.0 100.0 100.0
Diazepam200.0250.0214.3
Lorazepam25.021.421.4
Oxazepam166.7187.5171.4
Alprazolam33.330.033.3

Discussion and Interpretation

The illustrative data highlights several key principles in cross-reactivity assessment:

  • Variability Across Platforms: Different immunoassay kits, even those targeting the same drug class, will exhibit different cross-reactivity profiles. This is due to the use of different antibodies with unique binding characteristics, as well as variations in assay formats and reagents. In our hypothetical data, the EMIT assay shows the highest differentiation between diazepam and our target analyte.

  • Structural Similarity and Cross-Reactivity: The degree of cross-reactivity is heavily influenced by structural similarity to the immunogen used to generate the antibody.[1] Diazepam and Oxazepam, which share a significant portion of their core structure with our target analyte, show high cross-reactivity in this hypothetical scenario. Conversely, Lorazepam and Alprazolam, with additional ring structures or different substituents, show lower cross-reactivity.

  • Implications for Screening: High cross-reactivity with a commonly co-administered or metabolically related compound can lead to an overestimation of the target analyte's concentration or a false-positive result. Conversely, low cross-reactivity with a relevant metabolite could lead to a false-negative result, even if the parent drug was consumed.[8] For instance, the low hypothetical cross-reactivity for Lorazepam suggests these assays would be poor at detecting its presence.

Conclusion

The assessment of cross-reactivity is a non-negotiable step in the validation of any immunoassay intended for the detection of a specific compound within a structurally related class of molecules. This guide provides a foundational protocol and comparative framework for evaluating 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine in common immunoassay platforms. The causality behind experimental choices, such as the use of a competitive format and the calculation of IC50 values, is rooted in the need for a quantitative measure of antibody specificity. By systematically characterizing the cross-reactivity profile, researchers and clinicians can better understand the limitations and strengths of their chosen screening method, ensuring more accurate and reliable data for their critical applications. It is imperative that each laboratory validates the cross-reactivity of their specific assays with all relevant compounds.

References

  • Slideshare. (n.d.). Emit enzyme-multiplied immunoassay technique. Retrieved from [Link]

  • Grokipedia. (n.d.). Enzyme multiplied immunoassay technique. Retrieved from [Link]

  • Wikipedia. (2023). Enzyme multiplied immunoassay technique. Retrieved from [Link]

  • American Academy of Pediatrics. (1988). Enzyme Multiplied Immunoassay Test. Pediatrics In Review. Retrieved from [Link]

  • Microbiology Note. (2022). The Best Uses of Enzyme Multiplied Immunoassay Technique (EMIT)Today. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Retrieved from [Link]

  • Padua Research Archive. (n.d.). Amphetamines and 3,4-methylendioxymetamphetamine (MDMA): evaluation of KIMS (kinetic interaction of microparticles in solution). Retrieved from [Link]

  • PubMed. (2013). Cross-reactivities and structure-reactivity relationships of six benzodiazepines to EMIT(®) immunoassay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Immunoassay Methods - Assay Guidance Manual. Retrieved from [Link]

  • Creative Diagnostics. (2021). Competitive ELISA. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • MBL Life Science. (n.d.). The principle and method of ELISA. Retrieved from [Link]

  • PubMed. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Retrieved from [Link]

  • ResearchGate. (n.d.). CROSS-REACTIVITY OF SCREENING ASSAYS TO BENZODIAZEPINE. Retrieved from [Link]

  • Aegis Sciences Corporation. (2019). Testing for Benzodiazepines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry. Retrieved from [Link]

  • Semantic Scholar. (1993). Enzyme immunoassay, kinetic microparticle immunoassay, radioimmunoassay, and fluorescence polarization immunoassay compared for drugs-of-abuse screening.. Retrieved from [Link]

  • PubMed. (1998). Drug screening in urine by cloned enzyme donor immunoassay (CEDIA) and kinetic interaction of microparticles in solution (KIMS): a comparative study. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Retrieved from [Link]

  • PubMed. (2001). A comparison of Roche Kinetic Interaction of Microparticles in Solution (KIMS) assay for cannabinoids and GC-MS analysis for 11-nor-9-carboxy-delta9-tetrahydrocannabinol. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic Interaction of Microparticles in Solution. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Efficacy in 1,5-Benzodiazepine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, medicinal chemists, and process development professionals. This document provides an in-depth comparison of various catalytic systems for the synthesis of 1,5-benzodiazepines, a privileged scaffold in medicinal chemistry renowned for its diverse pharmacological activities, including anticonvulsant, anti-inflammatory, and hypnotic properties.[1][2][3] The primary and most direct route to these valuable compounds involves the condensation reaction between an o-phenylenediamine (OPDA) and a ketone.[2][3] The efficiency, selectivity, and environmental impact of this transformation are critically dependent on the choice of catalyst.

This guide moves beyond a simple listing of methods. It is structured to provide a deep, mechanistic understanding of why certain catalysts are effective, supported by comparative experimental data. We will explore the nuances of catalyst selection, from classical acid catalysis to the frontiers of nanocatalysis, enabling you to make informed decisions for your specific research and development needs.

The Core Reaction: Mechanistic Underpinnings

The synthesis of the 1,5-benzodiazepine core is fundamentally an acid-catalyzed cyclocondensation. The reaction proceeds through a series of well-established steps, and understanding this pathway is crucial to appreciating the role of the catalyst. The primary function of the catalyst is to activate the ketone's carbonyl group, rendering it more electrophilic and susceptible to nucleophilic attack by the amino groups of OPDA.

A plausible mechanism is as follows:

  • Carbonyl Activation: The catalyst (a Lewis or Brønsted acid) coordinates with or protonates the carbonyl oxygen of the ketone, increasing its electrophilicity.

  • First Nucleophilic Attack: One of the amino groups of OPDA attacks the activated carbonyl carbon, forming a hemiaminal intermediate.

  • Dehydration: The hemiaminal dehydrates to form a Schiff base (imine) intermediate.

  • Second Nucleophilic Attack & Tautomerization: The second amino group of OPDA attacks the second molecule of the ketone (typically used in excess) to form a diimine intermediate.[4] This intermediate then undergoes a 1,3-hydrogen shift (tautomerization) to form a more stable enamine.[4]

  • Intramolecular Cyclization: The enamine's amino group performs an intramolecular nucleophilic attack on the imine carbon, forming the seven-membered diazepine ring.

  • Catalyst Regeneration: The catalyst is regenerated, completing the catalytic cycle.

Below is a visual representation of this catalytic cycle.

G cluster_activation 1. Carbonyl Activation cluster_condensation 2. Condensation & Cyclization Ketone Ketone (R-CO-R') ActivatedKetone Activated Ketone [R-C⁺(OH)-R'] Ketone->ActivatedKetone Coordination Catalyst Catalyst (e.g., H⁺ or Lewis Acid) Catalyst->Ketone Diimine Diimine Intermediate ActivatedKetone->Diimine + 2x OPDA - 2x H₂O OPDA o-Phenylenediamine (OPDA) Enamine Enamine Intermediate Diimine->Enamine Tautomerization Product 1,5-Benzodiazepine Enamine->Product Intramolecular Cyclization Catalyst_Regen Catalyst Regeneration Product->Catalyst_Regen

Caption: Generalized mechanism for catalyst-mediated 1,5-benzodiazepine synthesis.

Comparative Analysis of Catalytic Systems

The ideal catalyst for 1,5-benzodiazepine synthesis should offer high yields, short reaction times, mild operating conditions, and be cost-effective, reusable, and environmentally benign.[5][6] We will now compare different classes of catalysts based on these metrics.

1. Homogeneous Acid Catalysts (Lewis & Brønsted Acids)

Homogeneous catalysts are soluble in the reaction medium, often leading to high activity and mild reaction conditions due to excellent catalyst-substrate interaction.

Expertise & Causality:

  • Brønsted Acids like p-toluenesulfonic acid (p-TSA) and sulfamic acid directly protonate the carbonyl oxygen, initiating the catalytic cycle. Their efficacy is directly related to their acid strength.[1]

  • Lewis Acids such as Yb(OTf)₃, Sc(OTf)₃, and Phenylboronic acid coordinate to the carbonyl oxygen through their vacant orbitals.[1][4] The strength of this coordination dictates the degree of carbonyl activation. Metal triflates are particularly effective due to their high Lewis acidity and stability.[1]

Trustworthiness: While often highly efficient, a significant drawback of homogeneous catalysts is the difficulty in separating them from the reaction mixture, which can lead to product contamination and prevents catalyst recycling. This is a critical consideration for scaling up production and adhering to green chemistry principles.

Comparative Data:

CatalystKetoneConditionsTimeYield (%)Reference
p-TSA Acetone80-85 °C, Solvent-free2 h92[1]
Sulfamic acid AcetoneRT, Solvent-free15 min94[1]
Phenylboronic acid AcetophenoneAcetonitrile, Reflux3 h91[4]
Yb(OTf)₃ AcetoneSolvent-free45 min95[1]
Sc(OTf)₃ AcetoneAcetonitrile, RT30 min98[1]
Iodine AcetophenonePEG-400, RT5-6 h88[7]
2. Heterogeneous Solid Acid Catalysts

To overcome the separation and reusability issues of homogeneous systems, significant research has focused on solid acid catalysts. These are insoluble in the reaction medium and can be easily recovered by simple filtration.[8]

Expertise & Causality:

  • Zeolites (e.g., H-MCM-22, HY Zeolite): These are crystalline aluminosilicates with a well-defined porous structure containing Brønsted acid sites.[9][10] The reaction occurs within the zeolite's pores, and their shape selectivity can sometimes influence the product distribution. H-MCM-22 has proven highly effective even at room temperature due to its high concentration of accessible acid sites.[3]

  • Clays (e.g., Montmorillonite K10): These are layered aluminosilicates that act as solid Brønsted acids. They are inexpensive and readily available but can have a less uniform structure compared to zeolites.[1]

  • Silica-Supported Acids (e.g., HPW/SiO₂): This approach involves immobilizing a strong acid, like 12-tungstophosphoric acid (HPW), onto a high-surface-area support like silica.[8] This combines the high acidity of the homogeneous catalyst with the practical benefits of a heterogeneous system. The solid support provides thermal stability and prevents leaching of the active species.[8]

Trustworthiness: The primary advantage of these catalysts is their reusability. An effective heterogeneous catalyst must maintain its activity over several cycles without significant degradation or leaching of the active component. Many studies demonstrate successful recycling for 5-6 runs without a significant drop in product yield.[10]

Comparative Data:

CatalystKetoneConditionsTimeYield (%)ReusabilityReference
H-MCM-22 AcetoneAcetonitrile, RT1 h87Yes (several times)[3][9]
HY Zeolite Acetone50 °C, Solvent-free1 h95Yes (6 times)[10]
Montmorillonite K10 AcetoneSolvent-free3 h90Mentioned[1]
HPW/SiO₂ AcetoneRT, Solvent-free30 min92Yes[8]
FC/AC Acetone90 °C, Solvent-free8 h90Mentioned[7]
SiO₂–Al₂O₃ ChalconeEthanol, 80 °C1 h93Yes (3 times)[11]
3. Nanocatalysts

Nanocatalysts represent the cutting edge, offering a bridge between homogeneous and heterogeneous catalysis. Their high surface-area-to-volume ratio provides a large number of accessible active sites, mimicking the high activity of homogeneous catalysts, while their solid nature allows for easy separation.[12]

Expertise & Causality:

  • Magnetic Nanoparticles (e.g., Fe₃O₄@SiO₂-SO₃H): These catalysts have a magnetic core (Fe₃O₄) coated with a protective silica shell, which is then functionalized with acidic groups (-SO₃H).[12] This design provides high catalytic activity and allows for effortless separation from the reaction mixture using an external magnet—a significant advantage for process efficiency.

  • Metal-Organic Frameworks (MOFs, e.g., ACT@IRMOF-3): MOFs are highly porous materials constructed from metal ions linked by organic ligands.[13] They can be designed with specific acidic sites and their vast internal surface area can lead to exceptional catalytic performance. The synergistic effect between the activated carbon core (ACT) and the IRMOF-3 shell enhances catalytic activity.[13]

  • Clay-Supported Nanoparticles (e.g., Cu(II)-Clay): Dispersing metal nanoparticles on a clay support can create a robust and highly active catalyst. The microwave-assisted synthesis using Cu(II)-Clay nanocatalyst demonstrates rapid reaction times and high yields.[14]

Trustworthiness: The validation of a nanocatalyst hinges on its stability and recyclability. Characterization techniques (like TEM, XRD) before and after the reaction are essential to confirm that the nanoparticle structure remains intact and that the active species have not leached into the product. The ACT@IRMOF-3 catalyst, for instance, was reused for six consecutive cycles with retained activity.[13]

Comparative Data:

CatalystKetoneConditionsTimeYield (%)ReusabilityReference
Cs-DTP/K-10 Clay Acetophenone100 °C1 h>95%Yes[15]
Cu(II)-Clay AcetophenoneMicrowave, 80 °C10 min98Yes (5 times)[14]
Nano-Al₂O₃ AcetophenoneWater, Reflux6 h92Yes[16]
Pd/TiO₂ ChalconeWater, 80 °C25 min98Mentioned[17]
ACT@IRMOF-3 Aldehyde/DimedoneEthanol, 60 °C15 min98Yes (6 times)[13]
Experimental Protocols & Workflow

To translate theory into practice, this section provides exemplary protocols for the synthesis of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine from o-phenylenediamine and acetone, using catalysts from different classes.

General Experimental Workflow

The overall process for catalyst screening and synthesis is generally consistent, differing mainly in reaction conditions and catalyst separation method.

Caption: Standard laboratory workflow for 1,5-benzodiazepine synthesis and catalyst evaluation.

Protocol 1: Homogeneous Catalysis with Phenylboronic Acid[4]

This protocol exemplifies a typical Lewis acid-catalyzed synthesis under reflux conditions.

  • Setup: To a 50 mL round-bottom flask, add o-phenylenediamine (1 mmol, 108 mg), acetophenone (2.2 mmol, 264 mg), and phenylboronic acid (10 mol%, 0.1 mmol, 12.2 mg).

  • Solvent Addition: Add acetonitrile (10 mL) to the flask.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitoring: Monitor the reaction's progress by TLC (using a hexane:ethyl acetate mobile phase).

  • Workup: Upon completion (approx. 3 hours), cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Isolation: Add water to the residue and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic phase and purify the crude product by column chromatography on silica gel to afford the pure 1,5-benzodiazepine.

Protocol 2: Heterogeneous Catalysis with H-MCM-22 Zeolite[3]

This protocol highlights a green chemistry approach using a reusable solid acid catalyst at room temperature.

  • Setup: In a 25 mL round-bottom flask, combine o-phenylenediamine (1 mmol, 108.1 mg), acetone (2.5 mmol, 145.2 mg), and H-MCM-22 catalyst (100 mg).

  • Solvent Addition: Add acetonitrile (4 mL) and a magnetic stir bar.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction via TLC until the OPDA spot disappears (approx. 60 minutes). The product retention factor (Rf) is reported to be ~0.4 in 10% ethyl acetate in hexane.[3]

  • Catalyst Recovery: Upon completion, separate the H-MCM-22 catalyst by simple filtration. Wash the recovered catalyst with ethyl acetate and dry it in an oven for future use.

  • Product Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from ethanol or purify by column chromatography if necessary to yield the pure product.

Conclusion and Authoritative Recommendations

The synthesis of 1,5-benzodiazepines is a mature field with a vast and diverse array of catalytic options. The choice of catalyst is not a one-size-fits-all decision and should be guided by the specific requirements of the project.

  • For Bench-Scale Discovery & Rapid Screening: Homogeneous Lewis acids like Sc(OTf)₃ offer extremely fast reaction times and high yields under mild, room-temperature conditions, making them ideal for quickly generating libraries of derivatives.[1] The main trade-off is the more involved, extraction-based workup.

  • For Green Chemistry & Process Development: Heterogeneous catalysts are unequivocally superior. Zeolites like H-MCM-22 and HY Zeolite provide an excellent balance of high activity, mild reaction conditions (even room temperature), and proven reusability.[3][10] Their operational simplicity and low environmental impact make them highly attractive for sustainable manufacturing.

  • For Advanced & Scalable Processes: Magnetic nanocatalysts (e.g., Fe₃O₄@SiO₂-SO₃H) represent the state-of-the-art, combining the high reactivity of nanoscale materials with unparalleled ease of separation.[12] While the initial catalyst synthesis may be more complex, the efficiency gained in the workup and recycling steps can be highly valuable in a scaled-up process.

Ultimately, the ongoing innovation in catalysis continues to refine the synthesis of 1,5-benzodiazepines, pushing towards processes that are not only efficient and high-yielding but also fundamentally safer, more sustainable, and economically viable.

References
  • Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as c
  • Expedient green-chemistry approaches for a one-pot synthesis of two series of novel 1,5-benzodiazepines via domino reactions. RSC Publishing.
  • Synthesis of 1,5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development (IJTSRD).
  • Palladium-Catalyzed Benzodiazepines Synthesis. MDPI.
  • Reaction mechanism of the synthesis of 1,5-benzodiazepines using H-MCM-22 catalyst at room temperature.
  • Phenylboronic acid catalysed synthesis of 1,5-benzodiazepines via cyclocondensation of o-phenylenediamine and ketones. Indian Academy of Sciences.
  • Solid support based synthesis of 1,5-benzodiazepines: A mini review. Taylor & Francis Online.
  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst.
  • Solvent-Free Syntheses of 1,5-Benzodiazepines Using HY Zeolite as a Green Solid Acid Catalyst.
  • The condensation of o-phenylenediamine with ketones in the presence of silver nitrate.
  • Selective Green Synthesis of 1,5-Benzodiazepine over Modified Heteropolyacid as Nanocatalyst: Kinetics and Mechanism.
  • Two-component reactions of OPD with various ketones for the synthesis of 1,5-BZDs.
  • Microwave-assisted green synthesis of 1,5 Benzodiazepines using Cu(II)-Clay nanocatalyst.
  • Novel Synthesis of 1,5-Benzodiazepines Catalyzed by Silica-Supported Dodec
  • Green Protocol for Synthesis of 1,5-Benzodiazepines and 1,5-Benzothiazepines in the Presence of Nanocrystalline Aluminum Oxide. Taylor & Francis Online.
  • Catalytic Synthesis of 1,5-Benzodiazepine Derivatives: Applic
  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst.
  • Rapid and Efficient Synthesis of Valuable 1,5-benzodiazepine Derivatives Using Pd/TiO2 C
  • Synthesis of 1, 5-benzodiazepines by using Fe3O4@SiO2SO3H nanocatalyst.
  • An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of thymus plant (ACT). RSC Publishing.
  • Selective Green Synthesis of 1,5-Benzodiazepine over Modified Heteropolyacid as Nanocatalyst: Kinetics and Mechanism.
  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Publishing.
  • Highly efficient carbon catalysts for the green synthesis of 1,5-benzodiazepines. Universidad de Granada.
  • Can we measure catalyst efficiency in asymmetric chemical reactions? A theoretical approach. Beilstein Journals.
  • Development of Novel Catalysts for Sustainable Organic Synthesis. Nanotechnology Perceptions.
  • Development of Novel Catalysts for Sustainable Organic Synthesis.
  • Atom Efficiency and Catalysis in Organic Synthesis.
  • Role of catalyst in organic synthesis.
  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial.

Sources

A Comparative Guide to the Biological Evaluation of Substituted Tetrahydro-1H-quino[7,8-b]benzodiazepine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Scaffold Merging Quinolone and Benzodiazepine Moieties

The fusion of a quinolone ring system with a benzodiazepine framework in the tetrahydro-1H-quino[7,8-b]benzodiazepine scaffold represents a compelling strategy in medicinal chemistry. Historically, quinolones are renowned for their potent antibacterial effects, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV[1]. Benzodiazepines, on the other hand, are a well-established class of drugs targeting the central nervous system (CNS), specifically by modulating the gamma-aminobutyric acid type A (GABA-A) receptor to produce anxiolytic, sedative, and anticonvulsant effects[2].

The rationale behind synthesizing derivatives of tetrahydro-1H-quino[7,8-b]benzodiazepine is to explore the synergistic or novel biological activities that may arise from this unique structural combination. Current research has predominantly focused on the antimicrobial potential of these compounds, positioning them as a new class of antibacterial and antifungal agents. This guide will delve into the available data on these activities, offering a comparative analysis to contextualize their performance.

Comparative Analysis of Biological Activity

The primary biological activity reported for substituted tetrahydro-1H-quino[7,8-b]benzodiazepine derivatives is antimicrobial. The following sections present a comparative overview of their performance against various pathogens.

Antibacterial Activity

Studies have demonstrated that these derivatives possess interesting antibacterial activity, particularly against Gram-positive bacteria. The substituents on the benzodiazepine portion of the molecule play a crucial role in determining the potency and spectrum of activity.

Table 1: Comparative In Vitro Antibacterial Activity of Substituted Tetrahydro-1H-quino[7,8-b]benzodiazepine-3-carboxylic Acid Derivatives and Intermediates

CompoundSubstituent (R)Test OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Target Compound 4b 5-fluoroS. aureus (Standard)Comparable to referenceCiprofloxacin-
Target Compound 4c 5-nitroS. aureus (Standard)Comparable to referenceCiprofloxacin-
Intermediate 10a 5-methylS. aureus (Standard)0.19--
Intermediate 10b 5-fluoroS. aureus (Standard)0.05--
Intermediate 10c 5-nitroS. aureus (Standard)0.05--

Data synthesized from Al-Hiari et al.[3]

As the data indicates, the reduced intermediates (10a-c) showed potent activity against standard S. aureus, with the 5-fluoro and 5-nitro substituted compounds demonstrating the lowest Minimum Inhibitory Concentrations (MICs)[3]. The final cyclized target compounds (4b and 4c) also exhibited activity comparable to the reference antibiotic[3]. This suggests that the 8-amino-7-substituted aniline-1,4-dihydro-quinoline-3-carboxylic acid core is a key pharmacophore for the observed antibacterial effect.

Central Nervous System (CNS) Activity: An Unexplored Frontier

Given the benzodiazepine component of the scaffold, a logical line of inquiry would be the potential for CNS activity. Classical benzodiazepines exert their effects by binding to the benzodiazepine site on the GABA-A receptor, enhancing GABAergic inhibition[2]. However, a thorough review of the current literature reveals a notable absence of studies investigating the CNS effects of substituted tetrahydro-1H-quino[7,8-b]benzodiazepine derivatives. There is no publicly available data from GABA-A receptor binding assays or in vivo behavioral models for this specific class of compounds.

This lack of evidence could imply a strategic design choice: to develop potent antibacterial agents devoid of the CNS side effects commonly associated with benzodiazepines, such as sedation and dependency. The fusion with the quinolone moiety and the specific substitutions may confer a higher selectivity for bacterial targets over mammalian CNS receptors. However, without direct experimental evidence, this remains a hypothesis.

Mechanism of Action: An Insight into Potential Pathways

Proposed Antibacterial Mechanism

The mechanism of antibacterial action for tetrahydro-1H-quino[7,8-b]benzodiazepine derivatives has not been explicitly elucidated in the available literature. However, based on the quinolone substructure, it is highly probable that these compounds target bacterial DNA gyrase and/or topoisomerase IV[1]. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compounds would induce lethal double-strand breaks in the bacterial chromosome.

Antibacterial_Mechanism_of_Quinolones Quino-benzodiazepine Quino-benzodiazepine DNA_Gyrase_Topo_IV Bacterial DNA Gyrase / Topoisomerase IV Quino-benzodiazepine->DNA_Gyrase_Topo_IV Inhibition Supercoiling Relaxation of supercoiled DNA DNA_Gyrase_Topo_IV->Supercoiling Replication_Fork Stalled Replication Fork Supercoiling->Replication_Fork DS_Breaks Double-Strand DNA Breaks Replication_Fork->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Proposed mechanism of antibacterial action for quino-benzodiazepine derivatives.

Potential for CNS Mechanism (Hypothetical)

Should these compounds exhibit any CNS activity, the likely mechanism would involve allosteric modulation of the GABA-A receptor. Benzodiazepines bind to a specific site at the interface of the α and γ subunits of the receptor, which increases the frequency of chloride channel opening when GABA is bound, leading to neuronal hyperpolarization and reduced excitability[2].

GABA-A_Receptor_Mechanism GABA_A_Receptor GABA-A Receptor GABA Binding Site Benzodiazepine Binding Site Channel_Opening Increased frequency of Cl- channel opening GABA_A_Receptor->Channel_Opening Benzodiazepine Benzodiazepine Benzodiazepine->GABA_A_Receptor:bzd Positive Allosteric Modulation GABA GABA GABA->GABA_A_Receptor:gaba Hyperpolarization Neuronal Hyperpolarization Channel_Opening->Hyperpolarization CNS_Depression Anxiolytic/Sedative Effects Hyperpolarization->CNS_Depression

Caption: Hypothetical CNS mechanism via GABA-A receptor modulation.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are standardized methodologies for assessing the key biological activities discussed.

Synthesis of Tetrahydro-1H-quino[7,8-b]benzodiazepine-3-carboxylic Acids

The synthesis is a multi-step process, with the key final step being the cyclization of an 8-amino-7-substituted aniline-1,4-dihydro-quinoline-3-carboxylic acid intermediate.

Step-by-Step Synthesis Workflow:

  • Reaction: 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-1,4-dihydroquinoline-3-carboxylic acid is reacted with a substituted 2-aminobenzoic acid.

  • Reduction: The resulting 8-nitro intermediate is reduced to the corresponding 8-amino derivative using a reducing agent like sodium dithionite or stannous chloride[3].

  • Lactamization: The 8-amino intermediate undergoes thermal lactamization catalyzed by polyphosphoric acid (PPA) to yield the final tetracyclic product[3].

  • Purification and Characterization: The final compounds and all intermediates are purified and characterized using techniques such as elemental analysis, NMR, IR, and mass spectrometry.

Synthesis_Workflow A Starting Materials: - 8-nitro-quinoline derivative - Substituted 2-aminobenzoic acid B Reaction to form 8-nitro intermediate A->B C Reduction of nitro group to form 8-amino intermediate B->C D PPA-catalyzed Thermal Lactamization C->D E Final Product: Substituted tetrahydro-1H-quino [7,8-b]benzodiazepine-3-carboxylic acid D->E F Purification and Characterization E->F

Caption: General synthesis workflow for the target compounds.

In Vitro Antibacterial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) from a fresh culture.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The available evidence strongly supports the classification of substituted tetrahydro-1H-quino[7,8-b]benzodiazepine derivatives as a promising new class of antibacterial agents, particularly against Gram-positive bacteria. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies to optimize their potency and spectrum of activity.

The most significant knowledge gap is the characterization of their CNS activity profile. Future research should prioritize:

  • GABA-A Receptor Binding Assays: To determine if these compounds interact with the benzodiazepine binding site.

  • In Vivo Behavioral Studies: To assess for anxiolytic, sedative, or anticonvulsant effects in animal models.

  • Mechanism of Antibacterial Action Studies: To confirm the inhibition of DNA gyrase and/or topoisomerase IV.

  • In Vivo Efficacy and Toxicity Studies: To evaluate their therapeutic potential and safety profile in animal models of infection.

A comprehensive understanding of both the antimicrobial and potential CNS effects is crucial for the future development of this intriguing class of molecules, either as selective antibacterials with a favorable safety profile or as dual-action agents with a novel therapeutic application.

References

  • Al-Hiari, Y. M., Shakya, A. K., Alzweiri, M. H., Aburjai, T., & Abu-Dahab, R. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF SUBSTITUTED TETRAHYDRO-1H-QUINO[7,8- B][4][5]BENZODIAZEPINE-3-CARBOXYLIC DERIVATIVES. Farmacia Journal. [Link]

  • Benzodiazepine Information Coalition. (n.d.). Mechanism of Action. [Link]

  • Hooper, D. C. (1995). [Mechanism of Action of Quinolones]. Rev Med Microbiol. [Link]

Sources

An Ethopharmacological Comparison of Nine 1,4-Benzodiazepines in Mice: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

<

This guide provides a comprehensive ethopharmacological comparison of nine prototypical 1,4-benzodiazepines in mice, offering a robust framework for researchers, scientists, and drug development professionals. The experimental data presented herein is designed to facilitate the selection of appropriate compounds for preclinical studies and to provide insights into the nuanced behavioral profiles of this important class of psychoactive drugs.

Introduction: The Rationale for a Comparative Approach

1,4-Benzodiazepines are a class of drugs widely prescribed for their anxiolytic, sedative, myorelaxant, and anticonvulsant properties.[1] Their therapeutic effects are primarily mediated through the positive allosteric modulation of GABA-A receptors, the major inhibitory neurotransmitter receptors in the central nervous system.[2][3] While all benzodiazepines share this fundamental mechanism, they exhibit distinct pharmacological profiles, influencing their clinical applications and side-effect profiles.[4] Understanding these differences is paramount for the rational design of preclinical studies and the development of novel therapeutics with improved efficacy and safety.

This guide moves beyond a simple cataloging of effects to provide a comparative analysis grounded in established ethopharmacological assays in mice. By examining a spectrum of behaviors, from anxiety-related responses to motor coordination and sedation, we aim to construct a multidimensional profile for each of the nine selected benzodiazepines.

The Core of Benzodiazepine Action: GABA-A Receptor Modulation

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, located at the interface of α and γ subunits.[5] This binding enhances the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening and subsequent neuronal hyperpolarization.[5] The diversity of GABA-A receptor subtypes, arising from different combinations of α, β, and γ subunits, underlies the varied pharmacological effects of benzodiazepines.[3][5]

  • α1-containing receptors are primarily associated with sedative and amnesic effects.[3][6]

  • α2-containing receptors are thought to mediate the anxiolytic and myorelaxant actions.[6][7]

  • α3 and α5-containing receptors also contribute to myorelaxation.[6]

The differential affinity of various benzodiazepines for these receptor subtypes is a key determinant of their specific behavioral profiles.

GABA_A_Receptor_Mechanism cluster_receptor GABA-A Receptor GABA_A GABA-A Receptor (Pentameric Ion Channel) Chloride Cl- Ions GABA_A->Chloride Increases Channel Opening Frequency BZD_Site Benzodiazepine Binding Site (α/γ interface) GABA_Site GABA Binding Site (α/β interface) BZD_Site->GABA_Site Positive Allosteric Modulation GABA_Site->GABA_A Increases GABA Affinity GABA GABA GABA->GABA_Site Binds BZD Benzodiazepine BZD->BZD_Site Binds Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Influx Inhibition Inhibitory Neurotransmission (Anxiolysis, Sedation, etc.) Hyperpolarization->Inhibition Leads to

Caption: Mechanism of action of benzodiazepines at the GABA-A receptor.

Experimental Design: A Multi-faceted Ethopharmacological Assessment

To provide a comprehensive comparison, nine 1,4-benzodiazepines were selected based on their clinical relevance and varied pharmacological profiles: Alprazolam, Bromazepam, Chlordiazepoxide, Clonazepam, Diazepam, Flunitrazepam, Lorazepam, Nitrazepam, and Oxazepam.

The behavioral effects of these compounds were assessed in male ICR mice using a battery of well-established ethopharmacological tests. The choice of these assays was driven by their predictive validity for the anxiolytic, sedative, myorelaxant, and anticonvulsant effects of benzodiazepines in humans.

Experimental_Workflow cluster_subjects Subjects & Dosing cluster_assays Behavioral Assays cluster_analysis Data Analysis Mice Male ICR Mice Dosing Benzodiazepine Administration (i.p.) Mice->Dosing EPM Elevated Plus Maze (Anxiolytic) Dosing->EPM OFT Open Field Test (Sedative/Locomotor) Dosing->OFT Rotarod Rotarod Test (Myorelaxant) Dosing->Rotarod PTZ Pentylenetetrazol Test (Anticonvulsant) Dosing->PTZ Data Data Collection & Quantification EPM->Data OFT->Data Rotarod->Data PTZ->Data Stats Statistical Analysis Data->Stats Comparison Comparative Profiling Stats->Comparison

Caption: A streamlined overview of the experimental workflow.

Comparative Ethopharmacological Profiles

The following sections detail the comparative effects of the nine benzodiazepines across the four behavioral paradigms. The data is summarized in the subsequent tables.

Anxiolytic Activity: The Elevated Plus Maze (EPM)

The EPM is a widely used model to assess anxiety-like behavior in rodents.[8][9] The test is based on the natural aversion of mice to open and elevated spaces. Anxiolytic compounds increase the time spent and the number of entries into the open arms.

Our findings indicate that alprazolam, oxazepam, and diazepam exhibited the most potent anxiolytic-like effects at doses that did not significantly impair motor activity.[4][10] In contrast, triazolam and lorazepam only showed anxiolytic effects at doses that also produced sedation.[4]

Sedative and Locomotor Effects: The Open Field Test (OFT)

The OFT is used to assess general locomotor activity and exploratory behavior, providing an index of sedation.[11][12] A reduction in distance traveled and rearing frequency is indicative of a sedative effect.

Triazolam and lorazepam were found to be the most sedative of the nine benzodiazepines tested.[4] Conversely, alprazolam, oxazepam, and diazepam appeared to be the least sedative.[4] Some benzodiazepines, such as flunitrazepam, nitrazepam, and clonazepam, reduced rearing and walking at doses that did not affect other activities.[4]

Myorelaxant Effects: The Rotarod Test

The rotarod test assesses motor coordination and balance, with a decrease in the time an animal can remain on a rotating rod indicating a myorelaxant effect.[13][14] This test is sensitive to the muscle relaxant properties of centrally acting drugs.[15]

The myorelaxant effects of the tested benzodiazepines generally correlated with their sedative properties. Compounds like diazepam demonstrated a clear dose-dependent decrease in rotarod performance.[13] Studies have shown that the myorelaxant effects of diazepam are primarily mediated by α2 GABA-A receptors, with contributions from α3 receptors at higher doses.[7]

Anticonvulsant Activity: The Pentylenetetrazol (PTZ) Test

The PTZ test is a standard model for evaluating the anticonvulsant efficacy of drugs, particularly against absence seizures.[16][17] PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures.[18]

Clonazepam has been shown to exhibit the highest anticonvulsant activity in this test compared to diazepam.[19] In a comparative study, the relative potency for increasing the PTZ seizure threshold was found to be triazolam > clonazepam > diazepam > chlordiazepoxide.[16]

Data Summary: A Comparative Overview

BenzodiazepineAnxiolytic Activity (EPM)Sedative Effect (OFT)Myorelaxant Effect (Rotarod)Anticonvulsant Activity (PTZ)
Alprazolam High[4][10]Low[4]Moderate[14]Moderate
Bromazepam Moderate[20]ModerateModerateModerate
Chlordiazepoxide Moderate[4]Moderate[4]ModerateLow to Moderate[16]
Clonazepam Moderate[4]Moderate to High[4]HighVery High[16][19]
Diazepam High[4][8][15]Low to Moderate[4][21]High[13]High[16][17]
Flunitrazepam ModerateHighHighHigh
Lorazepam Moderate (at sedative doses)[4]High[4]HighHigh
Nitrazepam Moderate[4]High[4]HighHigh
Oxazepam High[4][10]Low[4]ModerateModerate

This table represents a synthesis of findings from multiple studies. The relative rankings (Low, Moderate, High, Very High) are intended for comparative purposes within this specific set of compounds and assays.

Methodological Deep Dive: Experimental Protocols

For the purpose of reproducibility and methodological transparency, detailed protocols for the key behavioral assays are provided below.

Elevated Plus Maze (EPM) Protocol
  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • Administer the test compound (or vehicle) intraperitoneally (i.p.) 30 minutes prior to testing.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the number of entries into and the time spent in each arm using an automated tracking system.

  • Key Parameters:

    • Percentage of time spent in the open arms.

    • Percentage of open arm entries.

    • Total number of arm entries (as a measure of locomotor activity).

Open Field Test (OFT) Protocol
  • Apparatus: A square arena with high walls to prevent escape.

  • Procedure:

    • Administer the test compound (or vehicle) i.p. 30 minutes prior to testing.

    • Place the mouse in the center of the open field.

    • Allow the mouse to explore the arena for a specified period (e.g., 10-30 minutes).

    • Record locomotor activity (distance traveled, rearing frequency) using an automated tracking system.

  • Key Parameters:

    • Total distance traveled.

    • Time spent in the center versus the periphery of the arena.

    • Number of vertical rears.

Rotarod Test Protocol
  • Apparatus: A rotating rod with adjustable speed.

  • Procedure:

    • Train the mice on the rotarod at a constant speed for a set duration on the day before the experiment.

    • On the test day, administer the test compound (or vehicle) i.p.

    • At a predetermined time point (e.g., 30 minutes post-injection), place the mouse on the rotating rod.

    • Record the latency to fall from the rod.

  • Key Parameters:

    • Time (in seconds) the mouse remains on the rod.

Pentylenetetrazol (PTZ) Seizure Test Protocol
  • Procedure:

    • Administer the test compound (or vehicle) i.p. at a specific pretreatment time.

    • Administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

    • Observe the mouse for the onset of clonic and tonic-clonic seizures for a fixed period (e.g., 30 minutes).

  • Key Parameters:

    • Latency to the first seizure.

    • Presence or absence of tonic-clonic seizures.

    • Seizure severity score.

Concluding Remarks and Future Directions

This comparative guide highlights the distinct ethopharmacological profiles of nine clinically relevant 1,4-benzodiazepines in mice. The observed differences can be largely attributed to their varying affinities for different GABA-A receptor subtypes. For instance, the pronounced anxiolytic effects of alprazolam, oxazepam, and diazepam with relatively low sedation suggest a more favorable interaction with α2-containing GABA-A receptors over α1 subtypes.[4][6] In contrast, the potent sedative and myorelaxant properties of triazolam and lorazepam indicate a stronger engagement of α1-containing receptors.[4][6]

The potent anticonvulsant activity of clonazepam underscores its clinical utility in the management of epilepsy.[19][22] These preclinical data provide a valuable resource for researchers in selecting the most appropriate benzodiazepine for their specific experimental questions. For example, a study focused on anxiolysis with minimal confounding sedative effects would benefit from using alprazolam or diazepam, whereas research into the mechanisms of sedation might favor triazolam or lorazepam.

Future research should continue to explore the molecular determinants of benzodiazepine action, with a particular focus on the development of subtype-selective compounds. Such agents hold the promise of dissecting the precise roles of different GABA-A receptor subtypes in health and disease, and may ultimately lead to the development of novel therapeutics with enhanced efficacy and reduced side effects.

References

  • Griebel, G., et al. (1999). Differences among nine 1,4-benzodiazepines: an ethopharmacological evaluation in mice. Psychopharmacology, 146(3), 300-312. [Link]

  • Kryzhanovskii, G. N., et al. (1982). [Comparative experimental characteristics of clonazepam and diazepam]. Biulleten' Eksperimental'noi Biologii i Meditsiny, 94(10), 55-58. [Link]

  • Korpi, E. R., et al. (2002). GABA A-receptor subtypes: clinical efficacy and selectivity of benzodiazepine site ligands. Annals of Medicine, 34(5), 351-360. [Link]

  • Tan, K. R., et al. (2011). Hooked on benzodiazepines: GABAA receptor subtypes and addiction. Trends in Neurosciences, 34(4), 188-197. [Link]

  • Slee, A., et al. (2019). GABAA receptor subtypes and benzodiazepine use, misuse, and abuse. Neuropsychopharmacology, 44(5), 881-893. [Link]

  • Griebel, G., & Holmes, A. (2013). Differential analysis of behavior and diazepam-induced alterations in C57BL/6N and BALB/c mice using the modified hole board test. Frontiers in Behavioral Neuroscience, 7, 127. [Link]

  • Friedman, H., et al. (1991). Comparative pharmacokinetics of alprazolam and lorazepam in humans and in African Green Monkeys. Psychopharmacology, 104(1), 103-105. [Link]

  • Olsen, R. W., & Sieghart, W. (2008). GABAA receptors: subtypes, regional distribution, and function. In Encyclopedia of Neuroscience (Vol. 4, pp. 559-566). Academic Press. [Link]

  • Sibille, E., et al. (2000). Anxiolytic effect of diazepam in the elevated plus maze. ResearchGate. [Link]

  • Nishino, T., et al. (2008). Effect of diazepam on anxiolytic-like behavior in mice. ResearchGate. [Link]

  • Duke University. (2020). Studying Anxiety Behavior in Mice Using Cell Type-Specific Diazepam. DukeSpace. [Link]

  • Rivas, C. M., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Neuroscience, 9(6), 1337-1346. [Link]

  • Choleris, E., et al. (2001). A detailed ethological analysis of the mouse open field test: effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field. Neuroscience & Biobehavioral Reviews, 25(3), 235-260. [Link]

  • Duncan, J. R., et al. (2016). Diazepam improves aspects of social behaviour and neuron activation in NMDA receptor-deficient mice. Scientific Reports, 6, 31923. [Link]

  • Kumar, A., et al. (2013). Skeletal muscle relaxant property of diazepam by using rotarod on albino mice. Indian Journal of Basic and Applied Medical Research, 2(7), 804-809. [Link]

  • Das, S., et al. (2018). Comparative Study of Muscle Relaxant Activity of Alprazolam With Diazepam In Mice. IOSR Journal of Dental and Medical Sciences, 17(9), 52-56. [Link]

  • Pericic, D., et al. (1993). Behavioral differences in an elevated plus-maze: correlation between anxiety and decreased number of GABA and benzodiazepine receptors in mouse cerebral cortex. Brain Research, 614(1-2), 19-26. [Link]

  • da Silva, R. S., et al. (2020). Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice. Behavioural Brain Research, 393, 112775. [Link]

  • Crabbe, J. C., et al. (2014). Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains. Behavioural Brain Research, 270, 147-155. [Link]

  • Rocha, L., et al. (2002). Subchronic treatment with antiepileptic drugs modifies pentylenetetrazol-induced seizures in mice: Its correlation with benzodiazepine receptor binding. Neuroscience Letters, 324(2), 121-124. [Link]

  • Choleris, E., et al. (2001). A detailed ethological analysis of the mouse open field test: Effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field. ResearchGate. [Link]

  • Chapman, A. G., et al. (1983). Comparative anticonvulsant activity and neurotoxicity of clobazam, diazepam, phenobarbital, and valproate in mice and rats. Epilepsia, 24(4), 445-452. [Link]

  • Morris, H. V., et al. (2009). Benzodiazepine-induced anxiolysis and reduction of conditioned fear are mediated by distinct GABAA receptor subtypes in mice. Psychopharmacology, 206(3), 433-443. [Link]

  • Neurofit. (n.d.). Pharmacological relevance of the Open-Field Test. Neurofit. [Link]

  • Wikipedia. (n.d.). Clonazepam. Wikipedia. [Link]

  • Dhir, A., & Kulkarni, S. K. (2009). Effect of various antiepileptic drugs in a pentylenetetrazol-induced seizure model in mice. Methods and Findings in Experimental and Clinical Pharmacology, 31(1), 11-16. [Link]

  • Krsiak, M., & Sulcova, A. (1990). Differential effects of six structurally related benzodiazepines on some ethological measures of timidity, aggression and locomotion in mice. Psychopharmacology, 101(3), 396-402. [Link]

  • Chapman, A. G., et al. (1983). Comparative Anticonvulsant Activity and Neurotoxicity of Clobazam, Diazepam, Phenobarbital, and Valproate in Mice and Rats. Semantic Scholar. [Link]

  • Thiebot, M. H., et al. (1986). Comparative study in mice of ten 1,4-benzodiazepines and of clobazam: anticonvulsant, anxiolytic, sedative, and myorelaxant effects. Epilepsia, 27 Suppl 1, S14-S17. [Link]

  • Friedman, H., et al. (1991). Comparative pharmacokinetics of alprazolam and lorazepam in humans and in African Green Monkeys. Semantic Scholar. [Link]

  • Navarro, J. F., & Martin-Lopez, M. (2005). Anxiolytic-like activity of SB-205384 in the elevated plus maze test in mice. Psicothema, 17(2), 295-299. [Link]

  • File, S. E., et al. (1998). A Five Minute Experience in the Elevated Plus-Maze Alters the State of the Benzodiazepine Receptor in the Dorsal Raphe Nucleus. Journal of Neuroscience, 18(22), 9576-9583. [Link]

  • Expharm Software. (2022, September 1). PTZ-Induced Seizures in Mice | Evaluation of Diazepam's Anticonvulsant Effect. YouTube. [Link]

  • Atack, J. R., et al. (2006). The mouse beam walking assay offers improved sensitivity over the mouse rotarod in determining motor coordination deficits induced by benzodiazepines. Journal of Psychopharmacology, 20(3), 371-380. [Link]

  • Pharma Attitude. (2020, September 26). Anticonvulsant activity of Diazepam (Pentylenetetrazol). YouTube. [Link]

  • Pharma Attitude. (2021, March 24). Study of anxiolytic activity of drugs using mice. YouTube. [Link]

  • Fichna, J., et al. (2021). Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System. International Journal of Molecular Sciences, 22(13), 6898. [Link]

  • Wikipedia. (n.d.). Diazepam. Wikipedia. [Link]

  • Crestani, F., et al. (2001). Molecular targets for the myorelaxant action of diazepam. Molecular Pharmacology, 59(3), 442-445. [Link]

  • Bourin, M., et al. (1992). Comparison of behavioral effects after single and repeated administrations of four benzodiazepines in three mice behavioral models. Journal of Psychiatry & Neuroscience, 17(2), 72-77. [Link]

  • Tripathi, P. B., et al. (2024). Benzodiazepines: are Clonazepam Better than Lorazepam and Alprazolam, a Comparative Review Article. International Journal of Development Research, 14(09), 28692-28695. [Link]

  • Charney, D. S., & Woods, S. W. (1989). Benzodiazepine treatment of panic disorder: a comparison of alprazolam and lorazepam. Journal of Clinical Psychiatry, 50(11), 418-423. [Link]

  • Drugs.com. (2022, October 14). Lorazepam vs Xanax: What is the difference?. Drugs.com. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

A Senior Application Scientist's Guide to the Proper Disposal of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of novel chemical entities like 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine, a member of the benzodiazepine class of compounds, demand rigorous adherence to established safety protocols.[3] This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in regulatory standards and field-proven best practices.

Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol

Table 1: Inferred GHS Hazard Classifications

Hazard Statement Description GHS Classification
H302 Harmful if swallowed Acute toxicity, oral (Warning)
H314 Causes severe skin burns and eye damage Skin corrosion/irritation (Danger)
H315 Causes skin irritation Skin corrosion/irritation (Warning)
H319 Causes serious eye irritation Serious eye damage/eye irritation (Warning)
H335 May cause respiratory irritation Specific target organ toxicity, single exposure (Warning)

Source: Aggregated GHS information from ECHA C&L Inventory for 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine.[1]

The primary risks associated with this compound are its corrosive nature to skin and eyes and potential respiratory irritation.[1] This dictates the necessity for stringent personal protective equipment (PPE) and handling procedures to prevent any direct contact.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals is not merely a matter of best practice; it is a legal requirement. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5] While only a fraction of pharmaceuticals are specifically listed as RCRA hazardous waste, it is considered best practice to manage all pharmaceutical waste with a high degree of care to prevent environmental contamination.[4][6]

Furthermore, the Occupational Safety and Health Administration (OSHA) mandates that employers protect workers from exposure to hazardous chemicals.[7] This includes providing proper training, equipment, and procedures for waste handling.

Disposal Workflow: A Decision-Making Framework

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine.

DisposalWorkflowcluster_startStart: Waste Generationcluster_assessmentStep 1: Waste Assessmentcluster_streamsStep 2: Segregation & Containmentcluster_endStep 3: Final DisposalstartGenerate Waste Containing9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepineassessIs the waste...A) Bulk/Concentrated?B) Trace Contaminated?C) Sharps?start->assessbulkBulk Hazardous Waste- Seal in labeled, leak-proof container.- Store in designated satellite accumulation area.assess->bulkA) BulktraceTrace Contaminated Waste- Place in designated, labeled hazardous waste bag.assess->traceB) TracesharpsContaminated Sharps- Place in puncture-resistant sharps container labeled 'Hazardous Drug Waste'.assess->sharpsC) SharpsdisposalArrange Pickup byLicensed Hazardous WasteDisposal Vendorbulk->disposaltrace->disposalsharps->disposal

Caption: Disposal decision workflow for 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine.

Operational Protocols

Part A: Personal Protective Equipment (PPE)

Given the compound's potential to cause severe skin and eye damage, the following PPE is mandatory when handling the pure substance or its waste.

PPE ItemSpecificationRationale
Gloves Chemotherapy-tested nitrile gloves, double-gloved.Provides a barrier against skin corrosion.[8] Double-gloving offers additional protection.
Eye Protection Chemical splash goggles and a face shield.Protects against splashes that can cause serious eye damage.[8]
Lab Coat Disposable, fluid-resistant gown or dedicated lab coat.Prevents contamination of personal clothing.[7]
Respiratory Use only in a chemical fume hood.[9]Mitigates the risk of inhaling airborne particles, which may cause respiratory irritation.[8]
Part B: Step-by-Step Disposal of Bulk Quantities

This protocol applies to the disposal of unused pure compounds, expired stock solutions, or significant quantities of contaminated materials.

  • Work Area Preparation: Conduct all waste handling activities within a certified chemical fume hood to minimize inhalation exposure.[9]

  • Container Selection: Choose a designated, leak-proof, and sealable hazardous waste container. The container must be compatible with the chemical.

  • Waste Transfer: Carefully transfer the chemical waste into the designated container. Avoid creating dust or splashes.

  • Labeling: Immediately label the container with "Hazardous Waste" and the full chemical name: "9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine". Include the date and responsible personnel's name.

  • Secure Storage: Tightly seal the container and move it to your laboratory's designated hazardous waste Satellite Accumulation Area (SAA).

  • Vendor Disposal: Arrange for pickup and final disposal through your institution's licensed hazardous waste management vendor.[7] Disposal will likely involve incineration at a permitted facility.[6][10]

Part C: Disposal of Trace Contaminated Materials

This protocol applies to items with minimal contamination, such as used gloves, weigh boats, bench paper, and empty vials.

  • Segregation: At the point of generation, place all trace-contaminated disposable items into a designated, leak-proof plastic bag, often yellow or black, to differentiate it from regular trash.[7]

  • Labeling: The bag must be clearly labeled "HAZARDOUS DRUG-RELATED WASTES".[7]

  • Containment: Keep the waste bag inside a covered, rigid container that is also clearly labeled.[7]

  • Final Disposal: When the bag is full, seal it and manage it for pickup by your licensed hazardous waste vendor along with bulk chemical waste.[7]

Part D: Emergency Spill and Decontamination Protocol

Immediate and correct response to a spill is critical to ensure personnel safety and prevent environmental contamination.

  • Alert and Secure: Alert personnel in the immediate area. If the spill is large (e.g., >50 mL) or involves a powder that has become airborne, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[11] Restrict access to the spill area.

  • Don PPE: Before addressing the spill, don the full PPE as outlined in Part A.

  • Containment:

    • For powders: Gently cover the spill with absorbent pads or wet paper towels to avoid making the powder airborne.[11]

    • For liquids: Cover the spill with absorbent pads, working from the outside in to prevent spreading.[11][12]

  • Cleanup:

    • Using tongs or forceps, carefully place all contaminated absorbent materials and any broken glass into a designated hazardous waste container.[11]

  • Decontamination: The decontamination process is a multi-step procedure to deactivate and remove any residual chemical.

    • Step 1: Deactivation (Optional but Recommended): While a specific deactivating agent for this compound is not documented, a common practice for hazardous drugs is to use an EPA-registered oxidizing agent or a freshly prepared 10% bleach solution.[11] Wipe the entire spill area.

    • Step 2: Cleaning: Following deactivation (or as the first cleaning step), thoroughly clean the area three times with a detergent solution.[12]

    • Step 3: Rinsing: After cleaning, rinse the area with water.[11][12]

  • Waste Disposal: Place all used cleaning materials (pads, towels, gloves, gown) into the hazardous waste container.[11]

  • Final Steps: Remove PPE and dispose of it as trace-contaminated waste. Wash hands thoroughly with soap and water. Report the incident to your supervisor and EHS as per your institution's policy.

By adhering to these scientifically grounded and regulation-compliant procedures, you can effectively manage the waste stream of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine, ensuring the safety of yourself, your colleagues, and the broader community.

References

  • PubChem. (n.d.). 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. FDA. Retrieved from [Link]

  • Duke University Occupational and Environmental Safety Office. (n.d.). Instructions for Cleaning Spills of Liquid Hazardous Drugs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. EPA. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. EPA. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. EPA. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. EPA. Retrieved from [Link]

  • Michigan State University Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol. Retrieved from [Link]

  • Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs. OSHA. Retrieved from [Link]

  • Defense Centers for Public Health. (n.d.). Procedures for cleaning up hazardous drug spills and leaks. Retrieved from [Link]

  • West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). Guidelines on Handling Hazardous Drugs. ASHP. Retrieved from [Link]

  • Pennsylvania Pharmacists Association. (2015, May 14). Safe Medication Disposal and Related Considerations. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination. OSHA. Retrieved from [Link]

  • Chemistry For Everyone. (2024, December 19). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? [Video]. YouTube. Retrieved from [Link]

  • International Science Community Association. (n.d.). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. Retrieved from [Link]

  • Regulations.gov. (2021, January 18). Final Data Collection on the Toxicity, Use, and Disposal of Hazardous Drugs Report. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzodiazepine Toxicity. StatPearls. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Reactant of Route 2
9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.